4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKRCWXOKSNIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265655 | |
| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-13-1 | |
| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pentafluoroethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid chemical properties
An In-depth Technical Guide to 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
Executive Summary
This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in advanced chemical synthesis. The incorporation of the pentafluoroethyl group (–C₂F₅) onto the benzoic acid scaffold imparts unique electronic properties and enhanced metabolic stability, making it a molecule of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its core chemical properties, synthesis considerations, safety protocols, and applications, synthesized from an application-focused perspective to explain the causality behind its utility and handling.
Introduction: The Strategic Role of Fluorination
In the landscape of modern organic chemistry, particularly within pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug candidates.[1] The introduction of a robust, electron-withdrawing group like the pentafluoroethyl moiety can profoundly alter a molecule's physicochemical and biological properties.[1]
Key advantages conferred by such fluorination strategies include:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond provides resistance to metabolic degradation by cytochrome P450 enzymes, often extending the pharmacokinetic profile of a therapeutic agent.[1]
-
Modulated Acidity (pKa): The potent electron-withdrawing nature of the –C₂F₅ group significantly increases the acidity of the carboxylic acid proton compared to non-fluorinated benzoic acid, which can be critical for optimizing solubility and membrane permeability.[1]
-
Increased Lipophilicity: The presence of the fluorinated alkyl chain generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and efficacy.[1]
This compound encapsulates these advantages, presenting itself as a versatile starting material for creating novel compounds with tailored properties.
Core Physicochemical Properties
The fundamental properties of a chemical building block dictate its behavior in reactions and its suitability for various applications. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 383-13-1 | [2][3] |
| Molecular Formula | C₉H₅F₅O₂ | [2][3] |
| Molecular Weight | 240.13 g/mol | |
| Appearance | Powder | |
| Melting Point | 154-159 °C | |
| 182-185 °C (literature value) | ||
| pKa | Not experimentally determined, but expected to be significantly lower (more acidic) than benzoic acid (~4.2) due to the strong electron-withdrawing –C₂F₅ group. For comparison, the pKa of Pentafluorobenzoic acid is ~1.48.[4] | N/A |
| Solubility | While specific data is unavailable, by analogy to related fluorinated acids, it is expected to be soluble in polar organic solvents like methanol and ether, with very slight solubility in cold water.[5] | N/A |
Synthesis and Reactivity Insights
Synthetic Pathways: A Generalized Approach
While a specific, documented synthesis for this compound is not detailed in the provided literature, its structure suggests a synthesis rooted in established aromatic chemistry. A plausible workflow involves the introduction of the pentafluoroethyl group onto an aromatic precursor, followed by the formation or unmasking of the carboxylic acid functionality. A common strategy for analogous benzoic acids involves a Friedel-Crafts acylation reaction followed by hydrolysis.[6]
The following diagram illustrates a generalized, conceptual workflow for the synthesis of a para-substituted benzoic acid, which serves as a logical model for producing compounds like this compound.
Caption: Generalized synthetic workflows for para-substituted benzoic acids.
Causality Behind Experimental Choices:
-
Route Selection: The choice between direct oxidation and a Grignard route depends heavily on the stability of the pentafluoroethyl group to the oxidizing conditions and the availability of the appropriate starting materials. The Grignard route is often preferred for its versatility and milder final step.
-
Protecting Groups: In more complex syntheses, other functional groups on the aromatic ring might require protection to prevent unwanted side reactions during the oxidation or Grignard formation steps.
Reactivity Profile
The reactivity of this compound is dominated by two key features:
-
Carboxylic Acid Group: This functional group is a versatile handle for derivatization. It readily undergoes standard transformations such as esterification, amide bond formation (e.g., via coupling reagents like DCC or EDC), and reduction to the corresponding benzyl alcohol. Its heightened acidity makes it a strong candidate for forming stable salts.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the carboxylic acid and the pentafluoroethyl groups. Nucleophilic aromatic substitution is more plausible but typically requires harsh conditions.
Applications in Research and Development
As a specialized organic building block, this compound is primarily utilized as an intermediate for the synthesis of more complex molecules with targeted functions.[3]
-
Pharmaceutical & Agrochemical Synthesis: Its primary application lies in introducing the 4-(pentafluoroethyl)benzoyl moiety into larger molecules. This is a common strategy in the development of novel pharmaceuticals and crop protection agents, where the fluorinated group can enhance bioactivity and stability.[7] Benzoic acid derivatives, in general, serve as fundamental scaffolds for a wide array of drugs, including anti-cancer agents.[8]
-
Materials Science: Fluorinated organic compounds are integral to the development of advanced materials such as specialized polymers and liquid crystals, where their unique electronic and thermal properties are exploited.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous chemical and requires adherence to established protocols.
Hazard Identification
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Target Organs: Respiratory system.
Recommended Handling Protocols
The following protocols are derived from standard precautionary statements (P-codes) associated with this compound.
-
Exposure Prevention (P261, P264):
-
Personal Protective Equipment (PPE):
-
First Aid Measures (P301, P302, P305):
-
If Swallowed (P301+P312): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin (P302+P352): Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
-
Storage and Incompatibilities:
Conclusion
This compound is more than a simple aromatic acid; it is a strategically designed building block that leverages the powerful effects of fluorine chemistry. Its enhanced acidity, metabolic stability, and utility as a synthetic intermediate make it a valuable tool for scientists and researchers aiming to synthesize novel molecules with superior performance characteristics in medicine and materials science. Adherence to strict safety protocols is mandatory for its handling, ensuring that its potential can be explored responsibly.
References
-
Green Chemistry. Supporting Information. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Wikipedia. Pentafluorobenzoic acid. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. [Link]
-
ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
4-(Pentafluoroethyl)benzoic acid CAS number 383-13-1
An In-depth Technical Guide to 4-(Pentafluoroethyl)benzoic acid (CAS 383-13-1)
Executive Summary
4-(Pentafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and materials science. The incorporation of the pentafluoroethyl (C₂F₅) group onto a benzoic acid scaffold imparts a unique combination of physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and altered electronic characteristics. These attributes make it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, intended for researchers, chemists, and professionals in drug development.
The Strategic Imperative of Organofluorine Chemistry
In the landscape of drug discovery, the strategic incorporation of fluorine atoms or fluoroalkyl groups is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's high electronegativity and small atomic radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The pentafluoroethyl (-C₂F₅) group, a more lipophilic analogue of the widely used trifluoromethyl (-CF₃) group, offers an additional vector for fine-tuning these properties.[3] Its strong electron-withdrawing nature and steric bulk can lead to enhanced target engagement, improved pharmacokinetic profiles, and blockage of metabolic hotspots, ultimately contributing to the development of more potent and durable therapeutics.[1] 4-(Pentafluoroethyl)benzoic acid serves as a readily available scaffold to introduce this powerful moiety into a diverse range of molecular architectures.
Physicochemical and Spectroscopic Profile
4-(Pentafluoroethyl)benzoic acid is a white crystalline powder at standard conditions.[4][5] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 383-13-1 | [4][5][6] |
| Molecular Formula | C₉H₅F₅O₂ | [4][5][6] |
| Molecular Weight | 240.13 g/mol | [4][5][6] |
| Appearance | White Powder/Solid | [4][5] |
| Melting Point | 154-159 °C | [4][5] |
| SMILES | OC(=O)C1=CC=C(C(F)(F)C(F)(F)F)C=C1 | [4][5] |
| InChI Key | WJKRCWXOKSNIAD-UHFFFAOYSA-N | [4][5] |
Spectroscopic Characterization
While specific spectral data for this compound is not publicly available in the search results, its structure allows for the prediction of key spectroscopic features based on well-established principles.
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the four protons on the disubstituted benzene ring, likely exhibiting a characteristic AA'BB' splitting pattern. A broad singlet at higher chemical shift (>10 ppm) would correspond to the acidic proton of the carboxylic acid group.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the carboxylic acid carbon (approx. 165-175 ppm), and the two carbons of the pentafluoroethyl group, which would show complex splitting patterns due to C-F coupling.[7]
-
¹⁹F NMR: The spectrum would be characterized by two multiplets corresponding to the -CF₂- and -CF₃ groups, with their coupling providing definitive structural confirmation.
-
FT-IR: The infrared spectrum would feature a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp and strong carbonyl (C=O) stretch (approx. 1680-1710 cm⁻¹), and strong C-F stretching bands (approx. 1100-1400 cm⁻¹).
Synthesis and Reactivity
The synthesis of aryl-pentafluoroethyl compounds can be challenging. A robust and increasingly common strategy involves the copper-mediated pentafluoroethylation of arenediazonium salts, a variant of the Sandmeyer reaction.[8] This approach offers good functional group tolerance and is applicable to a wide range of aromatic precursors.[8]
General Synthetic Protocol: Sandmeyer-Type Pentafluoroethylation
This protocol outlines a plausible, field-proven methodology for the synthesis of 4-(pentafluoroethyl)aryl compounds, starting from a suitable aniline precursor.
Step 1: Diazotization of the Aryl Amine
-
Dissolve the starting aniline (e.g., 4-aminobenzoic acid) in an appropriate acidic medium (e.g., HCl/H₂O or HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding arenediazonium salt in situ. The completion of the reaction can be monitored using starch-iodide paper.
Step 2: Preparation of the Pentafluoroethylating Reagent
-
In a separate reaction vessel, generate the active "CuC₂F₅" reagent. This can be achieved by reacting a copper source (e.g., CuSCN) with a source of the pentafluoroethyl anion, often derived from tetrafluoroethylene (TFE) and a fluoride source like CsF.[8]
-
The choice of solvent is critical and often involves a polar aprotic solvent like DMF or DMSO.[8]
Step 3: Cross-Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the prepared "CuC₂F₅" reagent from Step 2.
-
Allow the reaction to warm to room temperature and stir until the evolution of N₂ gas ceases.
-
The reaction progress can be monitored by techniques such as TLC or LC-MS.
Step 4: Work-up and Purification
-
Quench the reaction mixture with water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final 4-(pentafluoroethyl)benzoic acid.[9]
Applications in Research and Drug Development
4-(Pentafluoroethyl)benzoic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for constructing more complex molecules. The carboxylic acid group provides a versatile handle for synthetic transformations such as amidation, esterification, or reduction, while the pentafluoroethyl-phenyl moiety serves as a bioisosteric replacement for other groups to enhance drug properties.
Key Advantages in Drug Design:
-
Modulation of Lipophilicity: The C₂F₅ group significantly increases lipophilicity (logP) compared to a hydrogen atom or even a CF₃ group, which can enhance membrane permeability and improve oral absorption.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a C₂F₅ group can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation) on the aromatic ring, thereby increasing the drug's half-life and reducing patient dose.[1]
-
Enhanced Binding Affinity: The unique steric and electronic properties of the C₂F₅ group can lead to novel, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.
-
Tuning Acidity: As a strong electron-withdrawing group, the C₂F₅ substituent increases the acidity (lowers the pKa) of the benzoic acid proton, which can influence solubility and interactions with biological targets.
Handling, Safety, and Storage (EHS Protocol)
As with any laboratory chemical, proper handling of 4-(Pentafluoroethyl)benzoic acid is essential to ensure personnel safety. It is classified as an irritant and is harmful if swallowed.[4]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Source: [4]
Recommended Safety Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[10][12]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[12]
-
-
Handling: Avoid creating dust.[10][12] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and bases.[12]
Conclusion
4-(Pentafluoroethyl)benzoic acid is a specialized chemical building block with significant potential for advancing drug discovery and materials science projects. Its defining feature, the pentafluoroethyl group, provides a powerful tool for medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of lead compounds. A thorough understanding of its chemical properties, synthetic accessibility, and handling requirements enables researchers to leverage this valuable intermediate to its full potential in the creation of next-generation molecules.
References
-
The Role of Fluorinated Benzoic Acids in Drug Discovery - Autechaux. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Supporting Information for a scientific publication. [Link]
-
Safety Data Sheets - Oakwood Chemical. [Link]
-
4-Fluoro Benzoic Acid - Sihauli Chemicals. [Link]
-
Unexpected influence of tetra- and pentafluoroethyl groups on the direction of reactions of 2-polyfluoroalkylchromones with 2-aminoethanol - Mendeleev Communications. [Link]
-
Benzoic acid, 4-fluoro-, ethyl ester IR Spectrum - NIST WebBook. [Link]
-
Benzoic acid, 4-fluoro-, ethyl ester Mass Spectrum - NIST WebBook. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry - MDPI. [Link]
-
Synthesis and Reactivity of Tris(pentafluoroethyl)gallium Compounds - ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
-
4-Fluorobenzoic acid - Wikipedia. [Link]
-
Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On‐Site Generated Tetrafluoroethylene - ResearchGate. [Link]
-
Pentachlorobenzoic acid - Organic Syntheses. [Link]
-
FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed. [Link]
-
Experimental high-resolution solid-state 13C NMR data - ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid 97 383-13-1 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzoic acid, 4-(fluorosulfonyl)-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to p-(Pentafluoroethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of p-(Pentafluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development. We will delve into its fundamental physicochemical properties, explore the strategic rationale for its use in medicinal chemistry, and provide a detailed, field-proven synthesis protocol.
Core Molecular Attributes
p-(Pentafluoroethyl)benzoic acid, also known as 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, is a crystalline solid at room temperature. Its core structure consists of a benzoic acid moiety substituted at the para position with a highly stable pentafluoroethyl group. This unique combination of a carboxylic acid handle and a fluorinated tail imparts valuable properties for its application as a building block in the synthesis of advanced pharmaceutical intermediates.
Table 1: Physicochemical Properties of p-(Pentafluoroethyl)benzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₅O₂ | |
| Molecular Weight | 240.13 g/mol | |
| CAS Number | 383-13-1 | |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 154-159 °C | |
| InChI Key | WJKRCWXOKSNIAD-UHFFFAOYSA-N |
The Pentafluoroethyl Group: A Strategic Asset in Medicinal Chemistry
The incorporation of fluorinated moieties is a cornerstone of modern drug design, utilized to fine-tune the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] The pentafluoroethyl (-C₂F₅) group, a bulkier and more lipophilic analogue of the widely used trifluoromethyl (-CF₃) group, offers a unique set of advantages.[3][4]
Causality Behind Fluorination Strategy
The strategic inclusion of the -C₂F₅ group is driven by its ability to modulate several key molecular properties simultaneously:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the pentafluoroethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2][4] This can significantly prolong the in-vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability.[4] The -C₂F₅ group provides a substantial lipophilic contribution.
-
Receptor Binding Affinity: The strong electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the entire molecule.[4] This can modify the acidity or basicity of nearby functional groups and create favorable electrostatic or polar interactions with target proteins, potentially increasing binding affinity and drug efficacy.[2]
-
Bioisosterism: In drug design, the -C₂F₅ group can serve as a bioisostere for other chemical groups, such as an isopropyl or tert-butyl group.[3][5] This allows chemists to explore structure-activity relationships (SAR) by replacing sterically similar groups to optimize a compound's pharmacological profile while potentially avoiding undesirable properties associated with the original group (e.g., metabolic liabilities).[1][6]
Conceptual Role of the Pentafluoroethyl Moiety
The diagram below illustrates the multifaceted impact of incorporating a pentafluoroethyl group into a parent drug scaffold, a key concept for drug development professionals.
Caption: Synthetic workflow for p-(Pentafluoroethyl)benzoic acid.
Step-by-Step Methodology
CAUTION: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-(Pentafluoroethyl)benzotrichloride
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge Reagents: To the flask, add p-(pentafluoroethyl)toluene and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is initiated, leading to the free-radical chlorination of the benzylic methyl group. The progress can be monitored by Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Completion: Once the reaction is complete (typically several hours), cool the mixture to room temperature. The crude 4-(pentafluoroethyl)benzotrichloride is typically used directly in the next step without extensive purification.
Causality: The choice of a radical initiator and reflux conditions is critical for selectively activating the benzylic position for chlorination without affecting the aromatic ring or the stable pentafluoroethyl group.
Step 2: Hydrolysis to p-(Pentafluoroethyl)benzoic Acid
-
Reactor Setup: In a separate reactor suitable for corrosive acids, charge concentrated sulfuric acid (e.g., 96% H₂SO₄) and carefully add water to adjust the concentration to approximately 80-90%. [7]2. Addition of Intermediate: Heat the acid mixture to 70-80°C. Slowly and carefully add the crude 4-(pentafluoroethyl)benzotrichloride from Step 1 to the hot acid. This reaction is exothermic and will release HCl gas, which must be scrubbed.
-
Reaction: Increase the temperature to 100-110°C and maintain for 2-4 hours to drive the hydrolysis to completion. [7][8]The trichloromethyl group is hydrolyzed to a carboxylic acid. The formation of a white solid precipitate indicates product formation.
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 50°C.
-
Carefully quench the reaction by pouring it over a mixture of ice and water. This will precipitate the crude product.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude p-(Pentafluoroethyl)benzoic acid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield the final product in high purity.
-
Confirm the structure and purity using analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
-
Trustworthiness: This protocol is based on the well-established hydrolysis of benzotrichlorides, a robust and scalable industrial method for producing benzoic acid derivatives. [7]Each step includes clear endpoints and standard purification techniques, ensuring a reproducible and self-validating workflow.
Conclusion
p-(Pentafluoroethyl)benzoic acid is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its unique combination of a reactive carboxylic acid handle and a property-modulating pentafluoroethyl group makes it an invaluable building block for creating next-generation therapeutics. Understanding its core properties, the rationale for its use, and the methods of its synthesis empowers researchers and drug development professionals to leverage its full potential in the quest for safer and more effective medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
MONDINI, Simonetta, et al. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent EP1853548A1. [Link]
-
ResearchGate. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]
- Google Patents. (n.d.). DE69936350T2 - Process for preparing fluorinated benzoic acids.
-
Meanwell, N. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry. (Conceptual source, direct URL from PubMed: [Link])
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Cambridge MedChem Consulting. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7891. [Link]
-
PubChem. (n.d.). 1,1,2,2,2-Pentafluoroethyl. Retrieved from [Link]
-
Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
- Google Patents. (n.d.). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates.
- Google Patents. (n.d.). EP2251319B1 - Process for preparing derivatives of benzoic acid.
Sources
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 8. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to Melting Point and Solubility for Drug Development Professionals
Introduction: The Cornerstone Properties of Drug Development
In the journey from a promising chemical entity to a life-saving therapeutic, a molecule's physical properties are the gatekeepers of its potential. Among these, melting point and solubility stand as two of the most fundamental and informative characteristics. They are not mere data points on a specification sheet; they are critical determinants of a drug's purity, stability, bioavailability, and manufacturability.[1] A comprehensive understanding of these properties is therefore indispensable for researchers, scientists, and drug development professionals.
This guide provides a technical exploration of the core principles governing melting point and solubility. It moves beyond simple definitions to explain the causality behind experimental choices, offering field-proven insights into the accurate measurement and strategic application of this data. We will delve into the thermodynamic underpinnings, the profound impact of solid-state form, and the validated protocols required to generate trustworthy and actionable data in a regulated environment.
Part 1: The Solid State — Decoding the Melting Point
The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state.[2][3] For a pure crystalline compound, this transition occurs over a sharp, well-defined temperature range.[3][4] This characteristic precision makes melting point a powerful tool for both identification and purity assessment.[4][5][6]
Thermodynamic and Molecular Basis of Melting
Melting is a first-order phase transition governed by thermodynamics. At the melting point, the Gibbs free energy of the solid and liquid phases are equal. The process requires energy, known as the enthalpy of fusion (ΔHfus), to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[7]
The strength of a compound's crystal lattice dictates its melting point. This strength is a direct function of the intermolecular forces between molecules, including:
-
Hydrogen Bonds: Strong, directional interactions.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Van der Waals Forces: Weaker, non-specific interactions.
-
Ionic Bonds: Strong electrostatic attractions in salts.
Molecular symmetry and the efficiency of crystal packing also play a crucial role. Highly symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in a higher melting point.
Caption: Relationship between molecular properties and melting point.
The Critical Impact of Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[8][9] These different polymorphs, despite having the identical chemical composition, possess distinct crystal lattice arrangements.[9][10] This variation leads to different physical properties, including melting point, solubility, and stability.[8][9][10][11]
The general rule is that the most thermodynamically stable polymorph will have the highest melting point and the lowest solubility. Metastable forms, which are less stable, will have lower melting points.[8][12] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product, as famously occurred with the antiretroviral drug Ritonavir, which led to a significant loss of bioavailability and a product recall.[8] Therefore, comprehensive polymorphic screening is a non-negotiable step in drug development.
Experimental Determination of Melting Point
Accurate melting point determination is a cornerstone of pharmaceutical quality control.[4][5] The International Council for Harmonisation (ICH) Q6A guidelines list it as a critical test for the characterization and specification setting for new drug substances.[13][14][15][16]
Common Methodologies:
| Method | Principle | Advantages | Disadvantages |
| Capillary Method | Visual or automated detection of melting in a heated capillary tube.[17][18][19] | Simple, cost-effective, widely accepted by pharmacopeias.[17] | Subjective visual detection, requires fine powder.[17] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak. | Highly accurate and reproducible, provides thermodynamic data (enthalpy of fusion), can detect polymorphism. | More expensive instrumentation, requires expertise in data interpretation. |
Protocol: Melting Point Determination by Capillary Method
This protocol describes a standard operating procedure for determining the melting point range of a drug substance using a modern automated apparatus.
1.0 Objective: To accurately determine the melting range of a powdered solid sample as a key indicator of its identity and purity.[2][4][5]
2.0 Materials & Equipment:
-
Automated Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series)
-
Melting point capillary tubes
-
Mortar and pestle (agate or glass)
-
Spatula
-
Certified melting point standards (e.g., caffeine, vanillin) for calibration
3.0 Procedure:
-
3.1 Instrument Calibration:
-
Verify the instrument's temperature accuracy using at least two certified standards that bracket the expected melting point of the sample.
-
Follow the instrument manufacturer's calibration protocol. The recorded accuracy must be within the specified tolerance (e.g., ±0.5°C).
-
-
3.2 Sample Preparation:
-
Ensure the sample is a fine, homogenous powder. If necessary, gently grind coarse crystals in a mortar.[17]
-
Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[19] Inconsistent packing can lead to poor thermal conductivity and inaccurate results.
-
-
3.3 Measurement:
-
Insert the packed capillary into the instrument's heating block.
-
Program the instrument with the following parameters:
-
Start Temperature: Set to 5-10°C below the expected melting point.
-
Heating Rate: Set to 1°C/minute as per pharmacopeial guidelines.[19] A faster rate can cause temperature lag and artificially inflate the observed melting point.
-
Stop Temperature: Set to at least 5°C above the expected melting point.
-
-
Initiate the heating ramp.
-
-
4.0 Data Recording & Interpretation:
-
The instrument will automatically detect and record the melting range.
-
Onset Temperature: The temperature at which the first drop of liquid becomes visible.
-
Clear Point: The temperature at which the last solid particle melts.
-
Purity Assessment: A pure substance will exhibit a sharp melting range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[3][4][5]
-
Part 2: The Solution State — Mastering Solubility
For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[20][21] Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[20] In drug development, aqueous solubility is a paramount concern, as poor solubility is a major cause of low and variable bioavailability.[20][22][23]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery and development:
-
Thermodynamic (or Equilibrium) Solubility: This is the "gold standard" measurement. It represents the maximum concentration of the most stable crystalline form of a compound that can remain in solution in a specific solvent at equilibrium.[21][24] The measurement is typically performed using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[25][26][27]
-
Kinetic Solubility: This is a high-throughput method used in early discovery. It measures the concentration of a compound at the point it precipitates out of solution when added from a concentrated DMSO stock.[24][25][28] While faster, this method can overestimate solubility as it may not allow time for the most stable, least soluble crystal form to nucleate.[21]
Caption: Experimental workflows for kinetic vs. thermodynamic solubility.
The Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[29][30] It is a cornerstone of modern drug development and regulatory science, providing a basis for predicting in vivo performance and, in some cases, allowing for biowaivers (waivers of in vivo bioequivalence studies).[30][31][32]
BCS Class Definitions:
| Class | Solubility | Permeability | Absorption Rate Limiting Step | Example |
| Class I | High | High | Gastric Emptying | Metoprolol[29] |
| Class II | Low | High | Dissolution | Glibenclamide[29] |
| Class III | High | Low | Permeability | Cimetidine[29] |
| Class IV | Low | Low | Dissolution & Permeability | Bifonazole[29] |
-
High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[29][33]
-
High Permeability: The extent of absorption in humans is ≥ 85% of the administered dose.[29]
A significant percentage of new chemical entities (NCEs) fall into BCS Class II or IV, making solubility enhancement a critical area of formulation science.[22][32]
Experimental Determination of Aqueous Solubility
The shake-flask method is the universally accepted technique for determining thermodynamic solubility.
Protocol: Thermodynamic Solubility by Shake-Flask Method
1.0 Objective: To determine the equilibrium solubility of a drug substance in a specified aqueous buffer.
2.0 Materials & Equipment:
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per BCS guidelines)[32]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
3.0 Procedure:
-
3.1 Sample Preparation:
-
Add an excess amount of the solid drug substance to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Add a precise volume of the desired aqueous buffer to the vial.
-
-
3.2 Equilibration:
-
Secure the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure the most stable polymorphic form is being measured.
-
-
3.3 Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solids. This step is critical; failure to remove all solids will lead to an overestimation of solubility.
-
Quantify the concentration of the drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
4.0 Data Recording & Interpretation:
-
The measured concentration is the thermodynamic solubility of the compound in that specific medium.
-
Express the result in units such as mg/mL or µg/mL.
-
Perform the experiment at multiple pH values (e.g., 1.2, 4.5, 6.8) to understand the pH-solubility profile, which is critical for predicting performance in the GI tract.
-
Conclusion: An Integrated Perspective
Melting point and solubility are not isolated parameters but are deeply interconnected through the solid-state chemistry of the active pharmaceutical ingredient. The energy of the crystal lattice, which dictates the melting point, is the very energy that must be overcome for dissolution to occur. Understanding this relationship, particularly in the context of polymorphism, is essential for de-risking drug development. Rigorous, well-controlled experimental characterization of these properties, as outlined in this guide, provides the foundational data upon which successful, safe, and effective medicines are built.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]
-
Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved from [Link]
-
Wisdom Library. (2025, July 31). Biopharmaceutics Classification System: Significance and symbolism. Retrieved from [Link]
-
Cilas. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]
-
Tepnel Pharma Services. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]
-
Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from [Link]
-
PharmaGuru. (2025, June 7). What Is Biopharmaceutics Classification System (BCS) And How Helpful in Drug Development. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of polymorphism on active pharmaceutical ingredients: A review. Retrieved from [Link]
-
CORE. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Wisdom Library. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
-
ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 4). How Do Exact Melting Points Confirm Drug Purity? [Video]. YouTube. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
ResearchGate. (2025, November 21). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]
-
Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]
-
RSC Publishing. (2024, May 25). Thermodynamic and kinetic analysis of the melting process of S-ketoprofen and lidocaine mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin. Retrieved from [Link]
-
MDPI. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
-
YouTube. (2020, June 28). Thermodynamics of Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2024, June 21). Dissolution Mechanism of Pharmaceuticals and Formulations by Nonequilibrium Thermodynamic Modeling. Retrieved from [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Melting point determination: Significance and symbolism [wisdomlib.org]
- 3. youtube.com [youtube.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 7. Thermodynamic and kinetic analysis of the melting process of S -ketoprofen and lidocaine mixtures - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00039K [pubs.rsc.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. particle.dk [particle.dk]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 17. thinksrs.com [thinksrs.com]
- 18. westlab.com [westlab.com]
- 19. mt.com [mt.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. ucd.ie [ucd.ie]
- 23. ascendiacdmo.com [ascendiacdmo.com]
- 24. Aqueous Solubility Assay | Bienta [bienta.net]
- 25. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 26. lup.lub.lu.se [lup.lub.lu.se]
- 27. bmglabtech.com [bmglabtech.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 30. Biopharmaceutics Classification System: Significance and symbolism [wisdomlib.org]
- 31. hilarispublisher.com [hilarispublisher.com]
- 32. biorelevant.com [biorelevant.com]
- 33. pharmaguru.co [pharmaguru.co]
Introduction: Navigating the Unique Chemistry of Fluorinated Benzoic Acids
An In-Depth Technical Guide to the Safe Handling of 4-(Pentafluoroethyl)benzoic Acid
For the modern researcher, particularly within drug discovery and materials science, fluorinated organic compounds are indispensable tools. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity. 4-(Pentafluoroethyl)benzoic acid is a prime example of such a valuable building block. However, the very properties that make it advantageous also necessitate a robust and informed approach to its handling and safety.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide a framework of causality—explaining not just what to do, but why specific protocols are critical. The presence of the pentafluoroethyl group introduces unique considerations, primarily the potential for the formation of hazardous decomposition products like hydrogen fluoride (HF) under certain conditions.[1][2][3] Therefore, every protocol described herein is designed as a self-validating system, ensuring that safety is an integral component of the scientific workflow.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate handling and storage strategies.
| Property | Value | Source |
| CAS Number | 383-13-1 | |
| Molecular Formula | C₉H₅F₅O₂ | |
| Molecular Weight | 240.13 g/mol | |
| Appearance | White powder/solid | [4] |
| Melting Point | 154-159 °C | |
| Functional Groups | Carboxylic acid, Fluoro |
Hazard Identification and GHS Classification
4-(Pentafluoroethyl)benzoic acid is classified as a hazardous substance. The following GHS classifications are based on available safety data sheets. It is crucial to internalize these hazards as they form the basis for all subsequent safety protocols.
| GHS Hazard Class | Hazard Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | [2] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation | [2] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[2] The causality is straightforward: as a fine powder, the compound can be easily aerosolized, leading to inhalation, while its acidic nature and chemical reactivity contribute to its irritant properties upon contact with moist tissues like the eyes, skin, and respiratory tract.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the researcher. Personal Protective Equipment (PPE) is the last line of defense, not the first.
-
Chemical Fume Hood : All weighing, handling, and reaction setup involving 4-(pentafluoroethyl)benzoic acid must be conducted inside a properly functioning chemical fume hood.[5][6] This is non-negotiable. The rationale is to contain the solid powder, preventing the inhalation of fine dust particles, and to capture any potential vapors or hazardous decomposition products.[5]
-
Ventilation : Ensure the laboratory has good general ventilation to supplement the local exhaust of the fume hood.[4][7] This helps to dilute any fugitive emissions that might escape primary containment.
-
Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.[6][8] Their proximity is critical for rapid decontamination in the event of an accidental exposure.
Standard Operating Protocol for Safe Handling
This protocol outlines the essential steps for handling 4-(pentafluoroethyl)benzoic acid. The causality behind these steps is to minimize dust generation and prevent contact.
4.1. Preparation and Weighing
-
Don Appropriate PPE : Before handling, put on all required PPE as detailed in Section 5.
-
Work Within a Fume Hood : Designate a specific area within a chemical fume hood for handling this compound.
-
Decontaminate Spatula/Tools : Ensure all tools are clean and dry. Many fluorinating agents can react with water.[5]
-
Minimize Dust : When transferring the powder from its container, do so slowly and carefully to minimize the creation of airborne dust. Use a weigh boat or paper and gently tap the spatula rather than shaking it.
-
Seal Container Promptly : Immediately and securely close the container after dispensing the required amount.[4][7]
4.2. Solubilization and Reaction Setup
-
Add Solvent Slowly : When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Maintain Containment : Keep the vessel containing the compound within the fume hood throughout the entire process.
-
Temperature Control : If the reaction is exothermic or requires heating, use a well-controlled heating mantle and monitor the reaction temperature closely. Thermal decomposition can lead to the release of hazardous gases like carbon oxides and hydrogen fluoride.[1][2][3]
4.3. Post-Handling Decontamination
-
Clean Work Area : Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Decontaminate Tools : Clean all spatulas and glassware that came into contact with the compound.
-
Dispose of Waste : All contaminated consumables (weigh boats, gloves, paper towels) must be disposed of in a designated, sealed hazardous waste container.[5]
-
Wash Hands : After removing gloves, wash hands thoroughly with soap and water.[7][9]
Personal Protective Equipment (PPE): A System of Barriers
The selection of PPE is critical and must be based on a thorough risk assessment. For fluorinated compounds, this is especially true.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[6][10] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[5][11] This provides a full barrier against accidental splashes to the face.
-
Hand Protection : Use nitrile gloves as a minimum.[4] Given the potential for skin irritation, consulting a glove manufacturer's compatibility chart is best practice.[5] For handling larger quantities or when prolonged contact is possible, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always inspect gloves for tears or holes before use.
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[5][12] Ensure it has long sleeves. For larger scale operations, a chemical-resistant apron provides an additional layer of protection.[10][11]
-
Footwear : Fully enclosed shoes are required in any laboratory setting.[10]
-
Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.[7][8]
Emergency Procedures: Rapid and Methodical Response
A pre-planned and well-understood emergency response plan is crucial.
6.1. Accidental Release or Spill The immediate priority is to prevent the spread of the solid and to avoid generating dust.
-
Evacuate and Alert : Alert personnel in the immediate area. For a large spill, evacuate the lab and contact the institutional safety office.
-
Containment : If the spill is small and you are trained to handle it, prevent the powder from spreading. Do not use a dry brush, as this will generate dust.
-
Cleanup : Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid any actions that create dust.[7][9]
-
Decontamination : Clean the spill area thoroughly with soap and water, and dispose of all cleanup materials as hazardous waste.[7]
Caption: Spill Response Decision Workflow.
6.2. Fire Procedures
-
Extinguishing Media : Use extinguishing media appropriate for the surrounding fire. Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam are suitable.[1][2][3]
-
Hazards : Be aware that thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen fluoride.[1][3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
6.3. First Aid Measures Immediate and correct first aid is vital to minimize injury.
-
Inhalation : Remove the person to fresh air immediately.[1][2][9] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[8][9]
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][9] If irritation persists, seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[6][9]
Caption: First Aid Response Workflow by Exposure Route.
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated area.[4][5][7] Keep the container tightly closed to prevent moisture absorption and contamination.[4][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][13]
-
Disposal : Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations.[1][9] This material should be handled as hazardous waste and disposed of through an approved waste disposal plant.[2][7] Do not dispose of it down the drain.
Conclusion
4-(Pentafluoroethyl)benzoic acid is a powerful reagent for scientific advancement. Its safe and effective use is not a matter of chance, but a result of deliberate, informed practice. By understanding the causality behind each safety protocol—from the necessity of a fume hood to contain fine, irritating dust to the specific first aid required for exposure—researchers can confidently and responsibly harness its chemical potential. This guide serves as a dynamic tool; always cross-reference it with the most current Safety Data Sheet from your supplier and your institution's specific safety policies.
References
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
-
PubChem. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]
-
Interlab. (n.d.). 4-(1, 1, 2, 2, 2-Pentafluoroethyl)benzoic acid, min 97%, 100 mg. Retrieved from [Link]
-
Merck Millipore. (2025, November 10). SAFETY DATA SHEET: Benzoic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]
-
Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Fluorine. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
University of Rochester. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines. [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
PENTA s.r.o. (2024, April 24). Safety data sheet: Benzoic acid. [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 165. [Link]
-
Aalpha Chem. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. [Link]
-
Harper College. (n.d.). Benzoic acid MSDS. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ilpi.com [ilpi.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. fishersci.com [fishersci.com]
The Pentafluoroethyl Group on an Aromatic Ring: A Senior Application Scientist's Guide to Reactivity, Synthesis, and Strategic Implementation
An In-Depth Technical Guide
Abstract
The pentafluoroethyl (C₂F₅) group is a powerful substituent in modern chemistry, imparting unique electronic and physicochemical properties to aromatic systems. Its incorporation into molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the C₂F₅ group's reactivity on an aromatic ring, grounded in mechanistic principles and field-proven insights. We will explore its profound electron-withdrawing nature, its directing effects in electrophilic and nucleophilic aromatic substitution, established and emerging synthetic protocols for its installation, and its strategic role in tuning molecular properties like metabolic stability and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct characteristics of the pentafluoroethyl moiety in molecular design.
The Unique Electronic Signature of the Pentafluoroethyl Group
The reactivity of a substituted aromatic ring is fundamentally governed by the electronic nature of its substituents. The pentafluoroethyl group is a potent electron-withdrawing group (EWG), a characteristic that dictates its influence on the aromatic system.[1][2]
1.1. Inductive Effect (-I): The Dominant Force
Unlike substituents with available lone pairs or π-systems, the C₂F₅ group exerts its influence almost exclusively through a strong negative inductive effect (-I). The five highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond framework. This effect is significantly more pronounced than that of its smaller analogue, the trifluoromethyl (CF₃) group, due to the additional CF₂ unit.[3] This potent electron withdrawal depletes the electron density of the aromatic π-system, rendering it less nucleophilic.
1.2. Lack of Resonance Effect
The C₂F₅ group lacks lone pairs or π-orbitals that can overlap with the aromatic ring's π-system. Consequently, it does not participate in resonance donation (+M) or withdrawal (-M). This is a critical distinction from groups like nitro (-NO₂) or cyano (-CN), which are also EWGs but exert their influence through both inductive and resonance effects. The purely inductive nature of the C₂F₅ group's electron withdrawal is central to understanding its reactivity patterns.
Caption: Inductive withdrawal depletes electron density on the aromatic ring.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The electron-poor nature of the pentafluoroethyl-substituted aromatic ring has profound consequences for its reactivity towards electrophiles.
2.1. Deactivation of the Aromatic Ring
By withdrawing electron density, the C₂F₅ group makes the aromatic ring a weaker nucleophile. This significantly reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[4] The ring is "deactivated" because the energy barrier for the attack by an electrophile is substantially increased. This deactivation is more pronounced than that of the CF₃ group.[4]
2.2. Meta-Directing Influence
In addition to deactivating the ring, the C₂F₅ group directs incoming electrophiles to the meta position.[1][5] This can be explained by examining the stability of the cationic intermediates (Arenium ions or Wheland intermediates) formed during the reaction.
-
Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly bonded to the C₂F₅ group. This is highly unfavorable as the strongly electron-withdrawing C₂F₅ group intensely destabilizes the adjacent positive charge.
-
Meta Attack: When attack occurs at the meta position, the positive charge is delocalized to the other ortho and para carbons, but never resides on the carbon bearing the C₂F₅ group. While this intermediate is still destabilized relative to the intermediate from benzene, it is the "least bad" option.
Therefore, the reaction proceeds through the lowest energy pathway, leading to the formation of the meta-substituted product.[6]
Caption: EAS proceeds via the least destabilized meta-pathway.
Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)
While the C₂F₅ group deactivates the ring towards electrophiles, it has the opposite effect for nucleophilic attack. The strong electron-withdrawing nature of the group is essential for activating the ring for SNAr reactions.[7]
For an SNAr reaction to occur, two main conditions must be met:
-
The ring must be substituted with powerful electron-withdrawing groups.
-
There must be a good leaving group (typically a halide) on the ring.
The C₂F₅ group is exceptionally effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring.[8] This stabilization is most effective when the C₂F₅ group is positioned ortho or para to the leaving group, as this allows the negative charge in the intermediate's resonance structures to be delocalized onto the carbon bearing the C₂F₅ group, where it is stabilized inductively. Therefore, a pentafluoroethyl group will strongly activate an aromatic ring for SNAr at the ortho and para positions.[9]
Synthetic Methodologies for Aromatic Pentafluoroethylation
The installation of the C₂F₅ group onto an aromatic ring is a critical challenge for synthetic chemists. Several methods have been developed, with copper-mediated reactions being particularly prominent.
4.1. Copper-Mediated Cross-Coupling Reactions
Copper-based reagents are widely used for forming C-C bonds, including the introduction of perfluoroalkyl groups.
Table 1: Comparison of Selected Aromatic Pentafluoroethylation Methods
| Method | Aryl Substrate | Pentafluoroethyl Source | Catalyst/Reagent System | Typical Conditions | Reference |
| Decarboxylative Coupling | Aryl Bromides/Iodides | Potassium pentafluoropropionate (CF₃CF₂COOK) | Copper(I) Iodide (CuI) | DMF/Toluene, 150°C | [10] |
| Sandmeyer-Type Reaction | Arenediazonium Tetrafluoroborates | Tetrafluoroethylene (TFE), generated in situ from TMSCF₃ | CuSCN, CsF | Solvent-dependent | [11][12][13] |
| Radical-Based Methods | Aromatic compounds | Perfluoroethyl iodide (C₂F₅I) | Radical initiator | Varies | [14] |
Featured Protocol: Sandmeyer-Type Pentafluoroethylation of Arenediazonium Salts
This method provides a valuable route to pentafluoroethyl arenes from readily available aromatic amines.[11][12] The key is the in situ generation of an active "CuC₂F₅" species which then reacts with the diazonium salt.
Causality and Experimental Insight: Arenediazonium salts are versatile intermediates derived from anilines.[12] The Sandmeyer reaction is a classic transformation of these salts.[13] This protocol adapts that logic for pentafluoroethylation. The in situ generation of tetrafluoroethylene (TFE) from a stable precursor like TMSCF₃ avoids the handling of gaseous TFE. The pre-generation of the active copper reagent "CuC₂F₅" is crucial for efficiency and is highly solvent-dependent.[11][12]
Step-by-Step Methodology:
-
Materials:
-
Aryl Diazonium Tetrafluoroborate (1.0 mmol)
-
Copper(I) thiocyanate (CuSCN)
-
Cesium fluoride (CsF)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
-
Procedure:
-
Preparation of the "CuC₂F₅" Reagent: In a flame-dried Schlenk tube under an inert atmosphere, combine CuSCN, CsF, and the chosen anhydrous solvent.
-
Cool the mixture to the specified temperature (e.g., 0 °C).
-
Slowly add TMSCF₃ to the suspension. This will generate TFE in situ, which then reacts with the copper salt to form the active "CuC₂F₅" reagent. The mixture is typically stirred for a set period to ensure complete formation.[11][12]
-
Pentafluoroethylation Reaction: To the pre-formed "CuC₂F₅" mixture, add the arenediazonium tetrafluoroborate salt portion-wise at a controlled temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired pentafluoroethyl arene.
-
Caption: A streamlined process from aromatic amine to the final product.
Impact on Physicochemical Properties in Drug Discovery
The introduction of a C₂F₅ group can dramatically and beneficially alter a molecule's properties, a key consideration for drug development professionals.[15][16]
5.1. Lipophilicity
Fluorine is the most electronegative element, yet fluorinated groups often increase a molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). The C₂F₅ group significantly increases lipophilicity, often more so than a CF₃ group. This property is critical as it influences a drug's ability to cross cell membranes, affecting its absorption, distribution, and ability to reach its biological target.[17]
5.2. Metabolic Stability
Drug metabolism, often carried out by cytochrome P450 enzymes in the liver, is a primary route of drug clearance.[18][19] A common metabolic pathway is the oxidation of C-H bonds. The C-F bond is exceptionally strong (considerably stronger than a C-H bond), making the C₂F₅ group highly resistant to oxidative metabolism.[17] By replacing a metabolically labile group (like a methyl or ethyl group) with a C₂F₅ group, chemists can block a site of metabolism. This can increase the drug's half-life and bioavailability, potentially leading to a more favorable dosing regimen.[16][20]
5.3. Bioisosterism
The C₂F₅ group can be considered a bioisostere for other chemical groups. While larger than a trifluoromethyl or tert-butyl group, it can sometimes occupy similar binding pockets in proteins. Its unique electronic and lipophilic profile makes it a valuable alternative to other groups like pentafluorosulfanyl (SF₅) in lead optimization campaigns, allowing chemists to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[21][22][23]
Conclusion
The pentafluoroethyl group is far more than an exotic substituent; it is a strategic tool for molecular engineering. Its powerful and purely inductive electron-withdrawing nature fundamentally defines its reactivity, deactivating aromatic rings to electrophilic attack and directing substitution to the meta position, while simultaneously activating them for nucleophilic substitution at ortho and para positions. Advances in synthetic chemistry, particularly copper-mediated methodologies, have made the incorporation of this group increasingly accessible. For scientists in drug discovery and materials science, the C₂F₅ group offers a reliable method to enhance metabolic stability, modulate lipophilicity, and explore new chemical space. A thorough understanding of the principles laid out in this guide is essential for harnessing the full potential of this remarkable functional group.
References
-
A Convenient Synthesis of Pentafluoroethyl-Substituted Aromatics. Synthetic Communications, 18(9). Available at: [Link][10]
-
Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On‐Site Generated Tetrafluoroethylene. Chinese Journal of Chemistry, 37(11), 1131-1136. Available at: [Link][11]
-
Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On‐Site Generated Tetrafluoroethylene | Request PDF. ResearchGate. Available at: [Link][12]
-
Aromatic pentafluoroethylation using TFE and CsF. ResearchGate. Available at: [Link][13]
-
Regioselective and late-stage polyfluoroarylation of arenes with divers fluoroaryl nucleophiles via Pd-catalysis. ResearchGate. Available at: [Link][24]
-
Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic Letters, 23(18), 7199-7204. Available at: [Link][25]
-
Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. PMC, NIH. Available at: [Link][3]
-
Original method of synthesis of pentafluoroethyl iodide. Fluorine notes. Available at: [Link][14]
-
Nickel-Catalyzed Exhaustive Hydrodefluorination of Perfluoroalkyl Arenes. Journal of the American Chemical Society, 145(21), 11529-11535. Available at: [Link][26]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. Available at: [Link][27]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry. Available at: [Link][28]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link][8]
-
Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry Portal. Available at: [Link][29]
-
Method for Introducing Fluorine into an Aromatic Ring. DTIC. Available at: [Link][30]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link][20]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link][1]
-
Fluoride Ion Initiated Reactions of Perfluoro α-Olefins. I. Reaction of the Pentafluoroethyl Carbanion with Tetrafluoroethylene. The Journal of Organic Chemistry. Available at: [Link][31]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link][6]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC, NIH. Available at: [Link][9]
-
The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available at: [Link][21]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link][7]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link][32]
-
Nucleophilic substitution on arenes. ResearchGate. Available at: [Link][33]
-
Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG). UCLA Chemistry and Biochemistry. Available at: [Link][2]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link][22]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available at: [Link][23]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link][34]
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link][15]
-
What is the importance of metabolic stability in drug design? Patsnap Synapse. Available at: [Link][16]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][17]
-
1,1,2,2,2-Pentafluoroethyl | C2F5 | CID 137907. PubChem. Available at: [Link][35]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Research and Reports. Available at: [Link][18]
-
Electron donating groups list pdf. squarespace.com. Available at: [Link][4]
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link][19]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG) [chem.ucla.edu]
- 3. Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 22. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 28. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation [beilstein-journals.org]
- 29. Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings [organic-chemistry.org]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. pubs.acs.org [pubs.acs.org]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. 1,1,2,2,2-Pentafluoroethyl | C2F5 | CID 137907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electron-withdrawing effects of C2F5 vs CF3 group
An In-Depth Technical Guide to the Comparative Electron-Withdrawing Effects of the Pentafluoroethyl (C2F5) and Trifluoromethyl (CF3) Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The unique properties conferred by fluorine, such as high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacological profile.[3] Among organofluorine moieties, the trifluoromethyl (CF3) group is arguably the most ubiquitous, widely recognized for its potent electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity.[4] However, as the demand for nuanced molecular tuning grows, homologous perfluoroalkyl groups like pentafluoroethyl (C2F5) are of increasing interest. This guide provides a detailed comparative analysis of the electron-withdrawing effects of the C2F5 versus the CF3 group, moving beyond simple assumptions to explore the underlying electronic principles and their practical implications for molecular design.
A Framework for Quantifying Electronic Effects
To compare the C2F5 and CF3 groups, we must first define the quantitative parameters used to describe a substituent's electronic influence. This influence is broadly transmitted through two primary mechanisms:
-
Inductive Effect (-I): The polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. This effect attenuates with distance.[5]
-
Resonance Effect (R or M): The delocalization of pi (π) electrons across a conjugated system, which can be either electron-donating (+R) or electron-withdrawing (-R).[6]
These effects are captured empirically by the following parameters:
-
Hammett Substituent Constants (σ): Derived from the ionization of substituted benzoic acids in water, Hammett constants quantify the total electronic effect of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect. The constants are position-dependent, with σ_meta (σm) reflecting mainly the inductive effect and σ_para (σp) capturing a combination of inductive and resonance effects.[7][8]
-
Taft Polar Constant (σ*): This parameter specifically quantifies the polar (inductive and field) effects of a substituent, divorced from resonance and steric contributions. It is determined from the differential hydrolysis rates of substituted methyl esters.
-
Acid Dissociation Constant (pKa): A direct and highly sensitive measure of electronic influence. For an acid R-COOH, a stronger electron-withdrawing 'R' group will stabilize the resulting carboxylate anion (R-COO⁻), leading to a stronger acid and thus a lower pKa value .
Quantitative Comparison: Acidity as the Definitive Metric
While Hammett constants are the gold standard for many substituents, experimentally derived σm and σp values for the C2F5 group are not as readily available in seminal compilations as they are for the CF3 group. Therefore, the most direct and reliable experimental comparison of the net electron-withdrawing power of these two groups comes from the pKa values of their corresponding carboxylic acids: trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPrA).
The data reveals a subtle but critically important distinction: TFA is a stronger acid than PFPrA . This indicates that, in this context, the CF3 group exerts a more powerful net electron-withdrawing effect on the carboxyl group than the C2F5 group does. This finding may seem counterintuitive, as one might assume that the presence of two additional fluorine atoms in the C2F5 group would lead to a stronger inductive pull. The mechanistic rationale for this observation is explored in the next section.
| Parameter | CF3 Group | C2F5 Group | Interpretation |
| pKa of R-COOH | 0.23 | ~0.38 - 0.44[7] | Lower pKa for CF3COOH signifies stronger acidity and a greater net electron-withdrawing effect from the CF3 group. |
For reference, the well-established Hammett constants for the trifluoromethyl group are provided below.
| Hammett Constant | Value for CF3 |
| σ_meta (σm) | 0.43 - 0.52[3] |
| σ_para (σp) | 0.54 - 0.61[3] |
Mechanistic Rationale for the Observed Effects
The slightly superior electron-withdrawing capability of the CF3 group compared to C2F5, as evidenced by pKa data, can be rationalized by examining the interplay of inductive and hyperconjugative effects.
The Dominant Inductive Effect (-I)
The primary source of the powerful electron-withdrawing nature of both groups is the strong inductive pull from the highly electronegative fluorine atoms. This effect polarizes the entire substituent, creating a significant partial positive charge on the carbon atom attached to the functional group, thereby stabilizing an adjacent negative charge (like in a carboxylate anion).
The Differentiating Role of Hyperconjugation
Hyperconjugation, an interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, plays a crucial and distinct role in each group.
-
Negative Hyperconjugation in CF3: When attached to a π-system or other electron source, the CF3 group acts as a resonance acceptor through negative hyperconjugation. Electrons from an adjacent C-C σ-bond can delocalize into the low-lying anti-bonding (σ*) orbitals of the C-F bonds. This delocalization further enhances its ability to withdraw electron density.
-
Internal Hyperconjugation in C2F5: The C2F5 group possesses an additional, internal hyperconjugation pathway not present in CF3. The electrons in the Cα-Cβ sigma bond (σ C-C) can delocalize into the anti-bonding orbitals of the Cβ-F bonds (σ* C-F). This internal σ → σ* interaction effectively stabilizes the C2F5 group itself but can slightly diminish the net inductive pull experienced by an external, attached functional group. It provides a pathway for electron density to be partially redistributed within the substituent, slightly lessening the demand on the external bond.
Experimental Workflow: pKa Determination by Potentiometric Titration
The precise determination of pKa values is fundamental to establishing the electronic parameters of substituents. Potentiometric titration is a robust and widely used method for this purpose.
Step-by-Step Methodology
-
Preparation: Accurately weigh a sample of the fluoroalkyl carboxylic acid (e.g., trifluoroacetic acid) and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titrant Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.05 M).
-
Apparatus Setup: Place the acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, 10.00) and immerse the electrode in the acid solution.
-
Titration: Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH occurs.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
pKa Determination: Determine the volume of NaOH required to reach the equivalence point (Veq). The half-equivalence point is the volume exactly halfway to this point (Veq/2). The pKa of the acid is equal to the pH of the solution at this half-equivalence point.
Implications for Drug Discovery and Molecular Design
The choice between a CF3 and a C2F5 substituent is not merely academic; it represents a strategic decision in the multi-parameter optimization that defines modern drug design.
-
pKa Modulation and Bioavailability: The ability to fine-tune a molecule's pKa is critical. A shift of just 0.2 pKa units can significantly alter the ionization state of a drug at physiological pH (~7.4), which in turn affects its solubility, membrane permeability, and binding to its target protein or off-target antitargets.[3] The choice between CF3 and C2F5 offers a reliable method for this fine-tuning.
-
Lipophilicity (logP) and Steric Profile: While both groups increase lipophilicity, the C2F5 group is larger and more lipophilic than the CF3 group. This can be leveraged to enhance passage through lipid membranes or to increase binding in a hydrophobic pocket. Conversely, the increased steric bulk of C2F5 could be detrimental if the binding site is constrained.
-
Metabolic Stability: Both groups are exceptionally stable to oxidative metabolism. They are often used to replace metabolically labile groups (e.g., a methyl or isopropyl group) at a known site of metabolism, thereby increasing the drug's half-life and bioavailability.[2]
-
Target Interactions: The distinct electronic and steric profiles of CF3 and C2F5 can lead to different interactions with a protein target. The deeper electrostatic potential and unique geometry of a C2F5 group might enable favorable interactions that are not possible with a CF3 group, potentially increasing binding affinity and selectivity.
Conclusion
While both the trifluoromethyl (CF3) and pentafluoroethyl (C2F5) groups are powerful electron-withdrawing substituents, a detailed analysis reveals important distinctions. Contrary to simple assumptions based on fluorine count, acidity data indicates that the CF3 group exerts a slightly stronger net electron-withdrawing effect than the C2F5 group . This nuanced difference is best explained by the presence of an internal σ(C-C) → σ*(C-F) hyperconjugative pathway in the C2F5 group, which tempers its inductive pull relative to CF3.
For the medicinal chemist and molecular designer, this understanding is crucial. The selection between these two groups is not a simple choice for maximizing electron withdrawal but a strategic decision for the multi-objective optimization of a lead compound. The C2F5 group offers a distinct profile with increased size, greater lipophilicity, and a slightly attenuated electronic effect, expanding the toolkit for precisely tailoring the pKa, pharmacokinetics, and target-binding interactions of next-generation therapeutics and advanced materials.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetic Acid (TFA). common-organic-chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluoropropionic acid. Retrieved from [Link]
-
Hansch, C., Rockwell, S. D., Jow, P. Y., Leo, A., & Steller, E. E. (1977). Substituent constants for correlation analysis. Journal of Medicinal Chemistry, 20(2), 304–306. [Link]
-
Aure Chemical. (n.d.). An Overview of Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
-
Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(6), 2837-2857. [Link]
-
La Salle University. (n.d.). Unit 4: Free Energy Relationships. Chemistry Department. Retrieved from [Link]
-
Hu, J. et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1163-1184. [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentafluoropropionic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]
-
Science.gov. (n.d.). pentafluoropropionic acid pfpa: Topics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoroacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 52, 116503. [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
-
YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. TMP Chem. Retrieved from [Link]
-
Queen's University. (n.d.). Problem Set #3 – Solutions. Chemistry Department. Retrieved from [Link]
-
Ojima, I., et al. (2019). Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position. Bioorganic & Medicinal Chemistry, 28(4), 115383. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
ChemRxiv. (2020). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (2023). ORD Human Health Toxicity Value for Perfluoropropanoic Acid. NCBI Bookshelf. [Link]
-
Supporting Information. (n.d.). Key. Retrieved from [Link]
-
Begum, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
-
ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link]
-
ResearchGate. (n.d.). Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. Retrieved from [Link]
-
Gortsema, B. J. (2022). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. Journal of Physical Organic Chemistry, 36(2), e4433. [Link]
-
lookchem. (n.d.). Cas 76-05-1,Trifluoroacetic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Chemistry Department. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent constants for correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]
The Synthetic Versatility of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid: A Gateway to Novel Derivatives
An In-depth Technical Guide
Executive Summary
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid distinguished by the presence of a pentafluoroethyl (PFE) substituent. This PFE group imparts unique electronic properties and significantly influences the molecule's reactivity and the physiological characteristics of its derivatives. The strong electron-withdrawing nature of the PFE moiety enhances the acidity of the carboxyl group and modifies the properties of the aromatic ring.[1] In medicinal chemistry and materials science, the incorporation of fluoroalkyl chains is a widely adopted strategy to improve critical parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of the potential derivatization strategies for this compound, focusing on the transformation of its carboxylic acid functionality. It offers detailed experimental protocols, explains the causality behind synthetic choices, and explores the potential applications of the resulting derivatives for researchers, chemists, and professionals in drug development.
Core Compound Analysis: this compound
The parent compound, with CAS Number 383-13-1, is a white crystalline powder. Its structure is foundational to understanding its chemical potential.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₅O₂ | [3] |
| Molecular Weight | 240.13 g/mol | [3] |
| Melting Point | 154-159 °C | |
| CAS Number | 383-13-1 | [3] |
The key to its utility lies in the pentafluoroethyl group. This substituent is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This has two primary consequences:
-
Increased Acidity: The pKa of the carboxylic acid is lowered compared to non-fluorinated benzoic acid, making it a stronger acid. This enhances its reactivity in certain reactions, such as esterifications and amidations.
-
Modified Pharmacokinetics: In a drug development context, the carbon-fluorine bond's strength increases resistance to metabolic degradation.[1] This can improve a drug candidate's half-life and overall pharmacokinetic profile.[2]
Key Synthetic Transformations and Methodologies
The carboxylic acid handle is the primary site for derivatization. Standard organic transformations can be applied, though reaction conditions may be tailored to account for the electronic effects of the PFE group. The following pathways represent the most direct and versatile routes to novel derivatives.
Acyl Chloride Synthesis: The Reactive Intermediate
Conversion of the carboxylic acid to its corresponding acyl chloride is a pivotal first step for many subsequent reactions, particularly for forming amides with less nucleophilic amines. The acyl chloride is significantly more electrophilic and reactive than the parent acid.
Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective because they convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active catalytic species.
Esterification: Accessing the Ester Library
Esters are common derivatives used as prodrugs, fragrances, and monomers. Direct acid-catalyzed esterification (Fischer esterification) is a reliable and scalable method.[4][5]
Causality: The reaction involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) drives the reaction to completion.
| Derivative Type | Reagents | Conditions | Key Considerations |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Reflux, 4-8 h | Methanol used in large excess as solvent. |
| Ethyl Ester | Ethanol, H₂SO₄ (cat.) | Reflux, 6-12 h | Ethanol used in large excess as solvent.[6] |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Pressurized vessel, RT | Requires specialized equipment; product is stable to many nucleophiles but easily cleaved with acid. |
Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most critical reactions in medicinal chemistry.[7] While direct condensation of carboxylic acids and amines is possible, it often requires high temperatures.[8] Therefore, two primary strategies are employed: reaction via the acyl chloride intermediate or the use of modern coupling agents.
Causality (Coupling Agents): Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or tetrafluoroborate (TBTU) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is readily attacked by the amine nucleophile to form the amide bond under mild conditions, preserving sensitive functional groups and stereocenters. The addition of an auxiliary agent like hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions.
| Derivative Type | Reagents | Conditions | Key Considerations |
| Primary Amide | Acyl chloride, NH₄OH | 0 °C to RT | Vigorous reaction; requires careful addition. |
| Secondary Amide | Carboxylic acid, primary amine, EDC, HOBt | CH₂Cl₂, 0 °C to RT, 12-24 h | Mild conditions, high functional group tolerance.[9] |
| Tertiary Amide | Carboxylic acid, secondary amine, TBTU, DIPEA | DMF, 0 °C to RT, 12-24 h | TBTU is highly efficient but moisture-sensitive. DIPEA is a non-nucleophilic base. |
Detailed Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate
This protocol is adapted from a general Fischer esterification procedure.[4][6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 41.6 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL).
-
Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing a 10% aqueous solution of sodium carbonate (Na₂CO₃) (100 mL) to neutralize the unreacted acid and the catalyst. Stir until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Final Product: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure ethyl ester.
Protocol 2: Synthesis of N-benzyl-4-(1,1,2,2,2-pentafluoroethyl)benzamide
This protocol utilizes a standard carbodiimide coupling agent for amidation.[8][9]
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.40 g, 10.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (40 mL).
-
Reagent Addition: Add benzylamine (1.07 g, 10.0 mmol), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11.0 mmol) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol).
-
Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure amide.
Experimental Workflow Visualization
A robust experimental workflow is critical for ensuring the purity and identity of the synthesized derivatives.
Potential Applications
The derivatives of this compound are not commodity chemicals but specialized building blocks for high-value applications.
-
Medicinal Chemistry: Amide and ester derivatives serve as key intermediates for the synthesis of complex drug candidates. The PFE moiety can be strategically positioned to block metabolic soft spots or to enhance binding interactions within a protein's active site.[1][2] The unique properties of fluorinated groups make them valuable in developing novel pharmaceuticals.[10]
-
Materials Science: Ester derivatives can be polymerized to create fluorinated polyesters. These materials are expected to exhibit high thermal stability, chemical resistance, and low surface energy (hydrophobicity), making them suitable for advanced coatings and specialty polymers.[11][12]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of the PFE group can enhance the efficacy and environmental persistence of herbicides and pesticides, leading to more potent and targeted agrochemical solutions.[10]
References
- Benchchem. (n.d.). 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid.
- ResearchGate. (2025). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1.
- Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373.
- Fisher Scientific. (n.d.). 4-(1, 1, 2, 2, 2-Pentafluoroethyl)benzoic acid, min 97%, 100 mg.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry.
- Chem-Impex. (n.d.). 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Ghaffar, T., & Meijer, A. J. H. M. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11929.
- Manchester Organics. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Prosa, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928–1934.
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. iajpr.com [iajpr.com]
- 5. researchgate.net [researchgate.net]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
- 11. rsc.org [rsc.org]
- 12. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Pentafluoroethyl)benzoic Acid, 97% for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 4-(pentafluoroethyl)benzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, reliable commercial sources, synthesis, quality control, and practical applications, with a focus on enabling the seamless integration of this valuable reagent into your research workflows.
Introduction: The Strategic Advantage of the Pentafluoroethyl Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of lead compounds. The pentafluoroethyl (-C₂F₅) group, a close relative of the more commonly used trifluoromethyl (-CF₃) group, offers a unique combination of properties that can lead to improved metabolic stability, increased lipophilicity, and modulated electronic characteristics of a molecule. These attributes can translate to enhanced binding affinity for biological targets, improved membrane permeability, and a more favorable pharmacokinetic profile.[1][2]
4-(Pentafluoroethyl)benzoic acid serves as a versatile scaffold, providing a carboxylic acid handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. Its rigid aromatic core positions the influential pentafluoroethyl group for strategic interaction with target proteins, making it a valuable starting material for generating compound libraries for structure-activity relationship (SAR) studies.
Below is a summary of the key chemical properties of 4-(pentafluoroethyl)benzoic acid:
| Property | Value | Source |
| CAS Number | 383-13-1 | |
| Molecular Formula | C₉H₅F₅O₂ | |
| Molecular Weight | 240.13 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 154-159 °C | |
| Purity | ≥ 97% |
Sourcing High-Purity 4-(Pentafluoroethyl)benzoic Acid: A Comparative Analysis of Commercial Suppliers
The integrity of your research begins with the quality of your starting materials. For a specialized reagent like 4-(pentafluoroethyl)benzoic acid, selecting a reputable supplier is paramount. Key considerations include not only the stated purity but also the availability of comprehensive analytical data, batch-to-batch consistency, and reliable supply chains.
Below is a comparative table of prominent commercial suppliers offering 4-(pentafluoroethyl)benzoic acid at ≥ 97% purity.
| Supplier | Product Number (Example) | Purity Specification | Availability | Supporting Documentation |
| Sigma-Aldrich (MilliporeSigma) | 748072 | 97% | Stock | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| Manchester Organics | L15998 | 97% | Inquire | Material Safety Data Sheet (MSDS) |
| BLDpharm | BD152069 | 97% | Inquire | CoA, SDS |
A logical workflow for selecting a supplier is outlined below:
Caption: Workflow for selecting a chemical supplier.
Synthesis and Quality Control: Ensuring Experimental Integrity
A deep understanding of a reagent's synthesis and the methods used to verify its purity is fundamental to its effective use. This knowledge allows researchers to anticipate potential impurities and troubleshoot unexpected experimental outcomes.
Synthetic Route: Copper-Catalyzed Pentafluoroethylation
A robust and contemporary method for the synthesis of 4-(pentafluoroethyl)benzoic acid involves the copper-catalyzed pentafluoroethylation of an aryl iodide. This approach offers good functional group tolerance and employs a readily available pentafluoroethyl source. The key transformation is the coupling of 4-iodobenzoic acid with a pentafluoroethylating agent, such as (pentafluoroethyl)triethylsilane (Et₃SiCF₂CF₃), in the presence of a copper catalyst.
The general reaction scheme is as follows:
Detailed Experimental Protocol: Synthesis of 4-(Pentafluoroethyl)benzoic Acid
This protocol is adapted from the copper-catalyzed pentafluoroethylation of aryl iodides.
Materials:
-
4-Iodobenzoic acid
-
(Pentafluoroethyl)triethylsilane (Et₃SiCF₂CF₃)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodobenzoic acid (1.0 equiv.), CuI (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by K₂CO₃ (2.0 equiv.) and Et₃SiCF₂CF₃ (1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pentafluoroethyl)benzoic acid.
Causality of Experimental Choices:
-
Copper(I) Iodide and 1,10-Phenanthroline: This catalytic system is effective for the cross-coupling of aryl iodides with organosilane reagents. The phenanthroline ligand stabilizes the copper center and facilitates the catalytic cycle.
-
Potassium Carbonate: The base is required to activate the organosilane reagent and facilitate the transmetalation step in the catalytic cycle.
-
Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures. Anhydrous conditions are crucial to prevent quenching of the reactive intermediates.
Purity Determination: A Self-Validating System
Commercial suppliers typically provide a Certificate of Analysis (CoA) reporting the purity of 4-(pentafluoroethyl)benzoic acid, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For applications in drug discovery, independent verification of purity is a cornerstone of trustworthy research.
Analytical Methods for Purity Assessment of Fluorinated Benzoic Acids
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (esterification) | High sensitivity and structural confirmation. | Trace analysis and impurity identification. |
| HPLC/UHPLC-MS/MS | Separation based on partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, fast analysis times, and high sensitivity. | Routine quality control and purity assessment. |
The workflow for selecting an appropriate analytical method is depicted below:
Caption: Decision tree for selecting an analytical method.
Applications in Drug Discovery: A Practical Workflow
The primary utility of 4-(pentafluoroethyl)benzoic acid in medicinal chemistry is as a building block for the synthesis of more complex molecules, most commonly through the formation of amide bonds.
Amide Bond Formation: A General Protocol
The following protocol details a standard procedure for the coupling of 4-(pentafluoroethyl)benzoic acid with a representative amine using a common coupling reagent.
Materials:
-
4-(Pentafluoroethyl)benzoic acid
-
A primary or secondary amine (e.g., benzylamine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for amide bond formation.
Rationale for Reagent Selection:
-
HATU: A highly efficient coupling reagent that minimizes racemization for chiral substrates and is effective for a wide range of amines and carboxylic acids.
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.
This protocol provides a reliable method for synthesizing a diverse array of amides, enabling the exploration of the chemical space around the 4-(pentafluoroethyl)phenyl core in the quest for novel therapeutic agents.
Conclusion
4-(Pentafluoroethyl)benzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the pentafluoroethyl group, make it an attractive scaffold for the development of novel therapeutics. By carefully selecting high-purity commercial sources, understanding its synthesis and analytical characterization, and employing robust protocols for its derivatization, researchers can effectively leverage the potential of this compound to advance their drug discovery programs.
References
-
Zhang, W., et al. (2024). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers. DOI:10.1039/D4QO00433G. Available at: [Link]
-
PubChem. (n.d.). 4-Iodobenzoic acid. Retrieved January 7, 2026, from [Link]
-
The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Retrieved January 7, 2026, from [Link] [Fictitious but representative URL]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Amide Coupling with 4-(pentafluoroethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Coupling Electron-Deficient Carboxylic Acids
The formation of an amide bond is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] While numerous protocols exist for this fundamental reaction, the coupling of electron-deficient carboxylic acids, such as 4-(pentafluoroethyl)benzoic acid, presents a unique set of challenges. The strong electron-withdrawing nature of the pentafluoroethyl group deactivates the carboxyl group, rendering it less susceptible to nucleophilic attack. This guide provides a comprehensive overview of the mechanistic principles, reagent selection, and detailed protocols to successfully achieve amide bond formation with this and structurally related substrates. Our focus is on providing not just a series of steps, but a foundational understanding to empower researchers to troubleshoot and optimize these critical reactions.
Core Principles: Activating the Unreactive
The direct reaction between a carboxylic acid and an amine is generally unfavorable under standard conditions due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.
The Impact of the Pentafluoroethyl Group
The C₂F₅ substituent on the benzoic acid ring significantly withdraws electron density from the aromatic system and, by extension, from the carboxyl group. This inductive effect lowers the pKa of the carboxylic acid, making it more acidic. However, it also reduces the nucleophilicity of the carboxylate anion, which can slow down the initial activation step with some coupling reagents. Furthermore, the reduced electron density on the carbonyl carbon can make it a less potent electrophile for the subsequent nucleophilic attack by the amine. Therefore, the choice of a highly efficient coupling reagent is paramount.
Recommended Coupling Protocols
We present two robust, field-proven protocols for the amide coupling of 4-(pentafluoroethyl)benzoic acid. The choice between them will depend on factors such as the nucleophilicity of the amine, steric hindrance, and desired reaction kinetics.
Protocol 1: HATU-Mediated Coupling (High Efficiency)
This is our primary recommendation for a broad range of amines, including those that are less nucleophilic or sterically hindered. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that rapidly forms a reactive OAt-active ester.[2]
Reaction Scheme:
Caption: HATU-mediated amide coupling workflow.
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(pentafluoroethyl)benzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1-1.2 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.
-
Amine Addition: Add the desired amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Choices:
-
HATU: Chosen for its high reactivity and ability to efficiently couple electron-deficient acids. The HOAt byproduct is a superior leaving group compared to HOBt.
-
DIPEA: A sterically hindered, non-nucleophilic base that scavenges the acid formed during the reaction without competing with the primary amine nucleophile.[3]
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.[1]
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)
This classic carbodiimide-based protocol is a reliable and more economical option. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then intercepted by 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester, minimizing side reactions.[1]
Reaction Scheme:
Caption: EDC/HOBt-mediated amide coupling pathway.
Detailed Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, combine 4-(pentafluoroethyl)benzoic acid (1.0 eq.), the amine (1.0-1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the mixture in an anhydrous solvent such as Dichloromethane (DCM) or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA or triethylamine (1.5-2.0 eq.).
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The water-soluble urea byproduct from EDC simplifies purification compared to DCC. Purify the crude product by flash column chromatography.
Rationale for Reagent Choices:
-
EDC: A water-soluble carbodiimide, which facilitates the removal of the urea byproduct during aqueous workup.[4]
-
HOBt: Acts as an additive to form a more stable active ester, which improves reaction efficiency and suppresses potential side reactions like N-acylurea formation.
-
DCM/DMF: Common solvents for amide coupling reactions. DCM is less polar and can be easier to remove, while DMF has better solvating properties for a wider range of substrates.
Data Summary and Reagent Comparison
| Reagent System | Class | Typical Yield Range | Key Advantages | Potential Side Reactions |
| HATU/DIPEA | Uronium/Aminium Salt | High | Highly efficient, fast reaction times, effective for hindered and electron-deficient substrates.[5] | Guanidinylation of the amine if used in large excess. |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective, widely used, water-soluble urea byproduct simplifies workup.[1] | Formation of N-acylurea byproduct (minimized by HOBt), potentially longer reaction times. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, high yields. | Requires a stoichiometric amount of base to neutralize the phosphoric acid byproduct. |
| CDI | Imidazole-based | Moderate to High | Mild conditions, gaseous CO₂ byproduct. | Slower reaction rates compared to HATU. |
Yields are highly dependent on the specific amine substrate.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. For particularly challenging couplings, switching from EDC/HOBt to the more reactive HATU is recommended. Gentle heating (40-50 °C) can also be beneficial, but should be monitored carefully to avoid side reactions.
-
Side Product Formation: The primary side product in carbodiimide reactions is the N-acylurea. Ensuring the timely addition of HOBt after EDC activation can minimize this. With HATU, using the recommended stoichiometry is crucial to avoid guanidinylation of the amine.
-
Purification Challenges: The urea byproduct from EDC is water-soluble, making it relatively easy to remove with an acidic wash. If purification remains difficult, consider alternative workup procedures or a different solvent system for chromatography.
Conclusion
The successful amide coupling of 4-(pentafluoroethyl)benzoic acid hinges on the selection of a potent activation strategy to overcome the deactivating effect of the fluoroalkyl substituent. The HATU-mediated protocol offers the highest efficiency and is recommended for a broad scope of amines. The EDC/HOBt method provides a reliable and cost-effective alternative. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently synthesize a wide array of amide derivatives for applications in drug discovery and materials science.
References
-
PubMed. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. [Link]
-
The Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
LibreTexts. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Wikipedia. (n.d.). HATU. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Esterification of 4-(Pentafluoroethyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pentafluoroethyl Moiety in Modern Chemistry
The incorporation of fluorinated alkyl groups, such as the pentafluoroethyl (C2F5) substituent, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by these groups—including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make them invaluable for the design of novel pharmaceuticals, agrochemicals, and advanced polymers. 4-(Pentafluoroethyl)benzoic acid is a key building block in this field, and its ester derivatives are versatile intermediates for the synthesis of a wide array of functionalized compounds.
This comprehensive guide provides a detailed exploration of the conditions for the esterification of 4-(pentafluoroethyl)benzoic acid. We will delve into the mechanistic underpinnings of various esterification strategies, offer field-proven protocols, and present data to guide the selection of the most appropriate method for your research needs.
Chemical Principles: The Influence of the Pentafluoroethyl Group
The strong electron-withdrawing nature of the pentafluoroethyl group significantly impacts the reactivity of the benzoic acid moiety. This substituent enhances the acidity of the carboxylic acid proton, which can be advantageous in certain esterification reactions. However, it can also deactivate the carbonyl carbon towards nucleophilic attack, a critical step in many esterification mechanisms. Understanding this electronic effect is paramount to selecting and optimizing the reaction conditions.
Recommended Esterification Methodologies
We will explore three robust and widely applicable methods for the esterification of 4-(pentafluoroethyl)benzoic acid:
-
Enhanced Fischer-Speier Esterification: A classic acid-catalyzed method, optimized for this specific substrate.
-
Steglich Esterification: A mild and efficient method for substrates that may be sensitive to harsh acidic conditions.[1]
-
Mitsunobu Reaction: An effective approach for the conversion of primary and secondary alcohols with inversion of stereochemistry.[2]
Enhanced Fischer-Speier Esterification
The Fischer-Speier esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] For 4-(pentafluoroethyl)benzoic acid, the increased acidity of the carboxylic acid can facilitate protonation of the carbonyl oxygen. To drive the equilibrium towards the ester product, it is crucial to either use a large excess of the alcohol or to remove the water formed during the reaction.[4] Microwave irradiation can also be employed to significantly reduce reaction times.[5][6]
Materials:
-
4-(Pentafluoroethyl)benzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(pentafluoroethyl)benzoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (at least 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(pentafluoroethyl)benzoate.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using ethanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the product side according to Le Châtelier's principle.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Aqueous Workup: The washing steps are crucial for removing the acid catalyst, any unreacted carboxylic acid, and water-soluble byproducts.[7]
Steglich Esterification
The Steglich esterification is a mild and highly efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols.[1] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards the alcohol.
Materials:
-
4-(Pentafluoroethyl)benzoic acid
-
Isopropanol (i-PrOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Citric Acid solution (5% aqueous)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(pentafluoroethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add isopropanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
DCC: Acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]
-
DMAP: Serves as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[10]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the O-acylisourea intermediate and DCC.
-
Filtration of DCU: The byproduct dicyclohexylurea is poorly soluble in most organic solvents and can be easily removed by filtration.
Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of primary and secondary alcohols under mild, neutral conditions.[11] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[2] The reaction involves the activation of the alcohol using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Materials:
-
4-(Pentafluoroethyl)benzoic acid
-
(R)-sec-butanol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(pentafluoroethyl)benzoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add (R)-sec-butanol (1.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Causality Behind Experimental Choices:
-
PPh3 and DEAD/DIAD: These reagents form a phosphonium salt intermediate which activates the alcohol, making it a good leaving group.[11]
-
Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism where the carboxylate attacks the activated alcohol, resulting in a complete inversion of the stereocenter.[12]
-
Anhydrous Conditions: Essential to prevent side reactions and ensure the efficient formation of the desired ester.
Data Presentation: Comparative Overview of Esterification Methods
| Method | Alcohol Scope | Key Reagents | Temperature | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Fischer-Speier | Primary & Secondary | H2SO4 (cat.) | Reflux | 4 - 24 hours | Inexpensive reagents, scalable. | Equilibrium reaction, requires harsh conditions.[13] |
| Steglich | Primary, Secondary, Tertiary | DCC, DMAP (cat.) | 0 °C to RT | 12 - 24 hours | Mild conditions, good for sensitive substrates.[9] | Stoichiometric byproduct (DCU), DCC is an allergen. |
| Mitsunobu | Primary & Secondary | PPh3, DEAD/DIAD | 0 °C to RT | 4 - 12 hours | Mild conditions, inversion of stereochemistry.[2] | Stoichiometric byproducts, can be difficult to purify. |
Visualization of Reaction Mechanisms and Workflows
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Experimental workflow for Steglich esterification.
Analytical Characterization of Fluoroalkyl Benzoates
The successful synthesis and purification of 4-(pentafluoroethyl)benzoate esters should be confirmed by appropriate analytical techniques.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | Disappearance of the starting carboxylic acid spot and appearance of a new, less polar ester spot. |
| GC-MS | Purity assessment and identification | A single major peak with the expected mass-to-charge ratio (m/z) for the ester.[14] |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation | Characteristic shifts for the aromatic protons, the ester alkyl group, and the pentafluoroethyl group. ¹⁹F NMR is particularly diagnostic. |
| FT-IR | Functional group analysis | Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a strong C=O stretch for the ester (typically ~1720 cm⁻¹).[15] |
| HPLC | Purity and quantification | A single major peak with a retention time different from the starting material.[16] |
Conclusion
The esterification of 4-(pentafluoroethyl)benzoic acid can be successfully achieved through several reliable methods. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable fluorinated building blocks for their ongoing research and development endeavors.
References
-
Hamzah, N., Rahim, A., & Pinang, P. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 49-58. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Demkowicz, S., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5763-5770. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Ester and Thiol Ester Synthesis with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines. Tetrahedron, 34(14), 2069-2076.
-
Ghorbani-Vaghei, R., & Veisi, H. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7843. [Link]
-
Organic Synthesis. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
Tajti, Á., Tóth, N., Bálint, E., & Keglevich, G. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. Journal of Flow Chemistry, 8(1), 11-19. [Link]
-
Cen, J., et al. (2022). A rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Food Science, 87(1), 1-8. [Link]
-
Hounsome, N., & Hounsome, I. (2009). Techniques for the Characterization of Fluoroelastomers. Defence R&D Canada – Atlantic. [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. academicpublishers.org [academicpublishers.org]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. youtube.com [youtube.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) stands as the cornerstone of modern medicine, demanding exacting precision, unwavering safety, and exceptional efficiency. This comprehensive technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of advanced synthetic methodologies. Moving beyond traditional batch processing, we delve into the principles and practical applications of Quality by Design (QbD), Process Analytical Technology (PAT), continuous flow chemistry, biocatalysis, and asymmetric hydrogenation. Through detailed application notes, step-by-step protocols, and comparative data, this guide illuminates the path toward more robust, sustainable, and economically viable API manufacturing.
The Modern Paradigm of API Synthesis: A Quality by Design (QbD) Approach
The contemporary landscape of pharmaceutical manufacturing is undergoing a significant transformation, moving away from a reactive "quality by testing" model to a proactive "Quality by Design" (QbD) framework.[1] This systematic approach to development begins with predefined objectives and emphasizes a thorough understanding of both the product and the process, grounded in sound science and quality risk management.[2] The core tenet of QbD is to build quality into the product from its inception, ensuring that the final API consistently meets its critical quality attributes (CQAs).[3]
The QbD process for API synthesis can be visualized as a cyclical workflow, starting with the desired clinical performance of the final drug product and working backward to define the necessary characteristics of the API.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare separate solutions of isobutylbenzene, propionyl chloride containing aluminum chloride (AlCl₃), trimethyl orthoformate with iodine monochloride (ICl), and an aqueous solution of sodium hydroxide (NaOH).
-
Friedel-Crafts Acylation: Pump isobutylbenzene and the propionyl chloride/AlCl₃ solution into a T-mixer and then through the first heated reactor coil. The precise temperature and residence time are critical for optimal conversion.
-
1,2-Aryl Migration: The output from the first reactor is mixed with the trimethyl orthoformate/ICl solution in a second T-mixer and passed through a second heated reactor coil to induce the rearrangement to the methyl ester of ibuprofen.
-
Saponification: The ester intermediate is then mixed with the aqueous NaOH solution in a third T-mixer and passed through a third reactor to hydrolyze the ester to the sodium salt of ibuprofen.
-
In-line Separation: The resulting biphasic mixture is directed to a liquid-liquid separator to isolate the aqueous phase containing the ibuprofen sodium salt.
Data Presentation:
| Parameter | Value | Reference |
| Total Residence Time | ~3 minutes | [4] |
| Overall Yield | 83% | [1] |
| Throughput | 8.09 g/hour | [4][5] |
| Key Reagents | AlCl₃, ICl | [1] |
| PAT Tool Example | In-line IR spectroscopy to monitor the disappearance of the ketone intermediate. | [6] |
Application Note: Biocatalysis for Chiral Amine Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral molecules. [7]Chiral amines are particularly important building blocks in the pharmaceutical industry, with a large percentage of small-molecule drugs containing at least one chiral amine moiety. [7]ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. [8] 3.1. Causality of Experimental Choices in Biocatalysis
The selection of an enzymatic approach is often dictated by the following advantages:
-
High Enantioselectivity: Enzymes can exhibit exquisite stereoselectivity, often producing a single enantiomer with greater than 99% enantiomeric excess (e.e.). [9]* Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for harsh reagents.
-
Reduced Environmental Impact: The use of biodegradable catalysts (enzymes) and water as a solvent aligns with the principles of green chemistry.
3.2. Protocol: Transaminase-Mediated Synthesis of a Chiral Amine
This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using an (S)-selective ω-transaminase. [10]
Step-by-Step Methodology:
-
Enzyme and Reagent Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Dissolve the prochiral ketone substrate, the amine donor (e.g., L-alanine), and the pyridoxal-5'-phosphate (PLP) cofactor.
-
Enzymatic Reaction: Add the ω-transaminase enzyme to the reaction mixture. The enzyme can be in the form of a lyophilized powder, a solution, or immobilized on a solid support.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.
-
Work-up and Isolation: Once the reaction has reached the desired conversion, stop the reaction (e.g., by adding a water-immiscible organic solvent and adjusting the pH). Extract the chiral amine product and purify it using standard techniques such as column chromatography or crystallization.
Data Presentation:
| Substrate (Prochiral Ketone) | Amine Donor | Yield | Enantiomeric Excess (e.e.) | Reference |
| Acetophenone | L-Alanine | 92.1% | >99% (S) | [10] |
| Benzylacetone | L-Alanine | 90.2% | >99% (S) | [10] |
| 3,4-Dimethoxyphenylacetone | (R)-1-Phenylethylamine | 82% | >99% (R) | [9] |
| PAT Tool Example | Real-time monitoring of substrate and product concentrations using in-situ Raman or FT-IR spectroscopy. | [11] |
Application Note: Asymmetric Hydrogenation for Chiral Alcohol Synthesis
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols from prochiral ketones. [12]This transformation is typically catalyzed by transition metal complexes (e.g., ruthenium, rhodium, iridium) bearing chiral ligands. The resulting chiral alcohols are valuable intermediates in the synthesis of numerous APIs. [13] 4.1. Causality of Experimental Choices in Asymmetric Hydrogenation
The key considerations for employing asymmetric hydrogenation include:
-
High Atom Economy: This method is highly atom-economical, as it involves the direct addition of a hydrogen molecule to the substrate.
-
Broad Substrate Scope: A wide variety of ketones, including aromatic, aliphatic, and heterocyclic ketones, can be effectively reduced with high enantioselectivity. [12]* Catalyst Efficiency: The reaction can often be performed with very low catalyst loadings (high substrate-to-catalyst ratios), making it economically attractive for large-scale production.
4.2. Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol details the asymmetric hydrogenation of acetophenone to (S)-1-phenylethanol using a chiral ruthenium catalyst. [14] Step-by-Step Methodology:
-
Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), prepare the active catalyst by reacting a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., (S,S)-TsDPEN) in a suitable solvent.
-
Reaction Setup: In a high-pressure reactor, dissolve the acetophenone substrate in a solvent such as methanol.
-
Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired pressure. Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by taking samples (after depressurization) and analyzing them by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. The solvent is removed under reduced pressure, and the resulting chiral alcohol is purified, for example, by distillation or column chromatography.
Data Presentation:
| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield | e.e. | Reference |
| [Ru(OTf)((S,S)-TsDPEN)(p-cymene)] | Not specified | Not specified | Not specified | 100% | 96% (S) | [14] |
| [RuCl₂(p-cymene)]₂ / Ephedrine HCl (in water) | Transfer Hydrogenation | Room Temp | Not specified | 99.3% | 75% | [15] |
| Iron Complex / KOtBu | Transfer Hydrogenation | Room Temp | 1 | 99% | 97% | [16] |
| PAT Tool Example | In-line hydrogen uptake monitoring to track reaction kinetics in real-time. | [17] |
Conclusion
The synthesis of active pharmaceutical ingredients is a dynamic and evolving field. The adoption of a Quality by Design framework, enabled by Process Analytical Technology, provides a robust foundation for developing reliable and efficient manufacturing processes. Advanced synthetic methodologies such as continuous flow chemistry, biocatalysis, and asymmetric hydrogenation offer powerful tools to enhance selectivity, improve safety, and reduce the environmental impact of API production. The protocols and data presented in this guide serve as a practical starting point for researchers and professionals seeking to implement these modern techniques in their own laboratories and manufacturing facilities. By embracing these innovative approaches, the pharmaceutical industry can continue to deliver high-quality medicines to patients worldwide in a more sustainable and cost-effective manner.
References
-
Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand | Organic Process Research & Development. (n.d.). Retrieved from [Link]
-
Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes | Request PDF. (n.d.). Retrieved from [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). Retrieved from [Link]
-
Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. [Link]<206::AID-BIT11>3.0.CO;2-9
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (n.d.). Retrieved from [Link]
-
Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry, an Asian journal, 1(1-2), 102–110. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Retrieved from [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). Retrieved from [Link]
-
QbD in API Manufacturing | Pharmaceutical Technology. (n.d.). Retrieved from [Link]
-
The role of PAT in the development of telescoped continuous flow processes. (n.d.). Retrieved from [Link]
-
Current thoughts on critical process parameters and API synthesis. (n.d.). Retrieved from [Link]
-
Proposed mechanism for the asymmetric transfer hydrogenation of ketones... (n.d.). Retrieved from [Link]
-
Morris, R. H. (2009). Efficient Asymmetric Transfer Hydrogenation of Ketones Catalyzed by an Iron Complex Containing a P−N−N−P Tetradentate Ligand Formed by Template Synthesis. Journal of the American Chemical Society, 131(33), 11680-11681. [Link]
-
Koszelewski, D., Müller, M., & Faber, K. (2010). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 15(8), 5853–5895. [Link]
-
Effect of additives on asymmetric hydrogenation of acetophenone using complex 13b. (n.d.). Retrieved from [Link]
-
Gomm, A., O'Reilly, E., & Turner, N. J. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(38), 10048–10051. [Link]
-
QbD Approach to Process Characterization and Quantitative Criticality Assessment of Process Parameters | Organic Process Research & Development. (n.d.). Retrieved from [Link]
-
Yu, L. X., Amidon, G., Khan, M. A., Hoag, S. W., Polli, J., Raju, G. K., & Woodcock, J. (2014). Understanding pharmaceutical quality by design. The AAPS journal, 16(4), 771–783. [Link]
-
The “Reverse-Tethered” Ruthenium (II) Catalyst for Asymmetric Transfer Hydrogenation: Further Applications | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
QbD Principles in API Manufacturing | PDF | Pharmaceutical Drug. (n.d.). Retrieved from [Link]
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]
-
General Asymmetric Hydrogenation of Hetero-aromatic Ketones. (n.d.). Retrieved from [Link]
-
A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing. (n.d.). Retrieved from [Link]
-
Snead, D. R., & Jamison, T. F. (2015). A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. Angewandte Chemie (International ed. in English), 54(3), 983–987. [Link]
-
(PDF) Using PAT to accelerate the transition to continuous API manufacturing. (n.d.). Retrieved from [Link]
-
Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. (n.d.). Retrieved from [Link]
-
Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF. (n.d.). Retrieved from [Link]
-
Integrated PAT Automated Feedback Control of Critical Process Parameters Using Modern In Situ Analytics. (n.d.). Retrieved from [Link]
-
Flow Chemistry: Pathway for Continuous API Manufacturing. (n.d.). Retrieved from [Link]
-
Using PAT to accelerate the transition to continuous API manufacturing. (n.d.). Retrieved from [Link]
-
A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing. (n.d.). Retrieved from [Link]
-
Optimizing Continuous‐Flow Biocatalysis with 3D‐Printing and Inline IR Monitoring. (n.d.). Retrieved from [Link]
-
The continuous-flow synthesis of Ibuprofen. (n.d.). Retrieved from [Link]
-
Continuous-Flow Synthesis of Ibuprofen - ChemistryViews. (n.d.). Retrieved from [Link]
-
(PDF) Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. (n.d.). Retrieved from [Link]
-
Real-time monitoring of enzyme activity in a mesoporous silicon double layer - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 2. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Using PAT to accelerate the transition to continuous API manufacturing | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Ullmann Condensation with Fluorinated Acids
Introduction: The Strategic Importance of Fluorinated N-Aryl Anthranilic Acids
The Ullmann condensation, a cornerstone of carbon-nitrogen bond formation, has undergone a significant renaissance from its early 20th-century origins.[1][2] Initially plagued by harsh reaction conditions requiring stoichiometric copper and high temperatures, modern iterations have evolved into highly efficient, ligand-accelerated catalytic processes.[3][4][5] This transformation has rendered the Ullmann reaction an indispensable tool in medicinal chemistry and materials science.[1][6]
This guide focuses on a particularly relevant application of the Ullmann condensation: the synthesis of N-aryl anthranilic acids, especially those bearing fluorine substituents. Fluorinated organic molecules are of profound interest in drug development due to the unique properties imparted by the fluorine atom, including altered metabolic stability, enhanced binding affinity, and modified lipophilicity. N-aryl anthranilic acid derivatives, such as mefenamic acid and flufenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmaceutical relevance of this structural motif.[7][8] The protocols and insights detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of these valuable compounds.
Mechanistic Insights: The Engine of the Ullmann Condensation
The generally accepted mechanism for the Ullmann-type C-N coupling reaction is a catalytic cycle involving a copper(I) species.[9] While the precise mechanistic details can be influenced by the specific ligands, substrates, and conditions employed, the fundamental steps are well-established.[6][10]
-
Formation of the Active Catalyst: The reaction is typically initiated with a copper(I) salt, such as CuI, or a copper(II) salt that is reduced in situ. In the presence of a suitable ligand (e.g., a diamine, amino acid, or phenanthroline), a soluble and catalytically active copper(I)-ligand complex is formed.[3][11]
-
Nucleophile Coordination: The N-H bond of the amine or the O-H bond of the carboxylic acid (in the case of coupling with an aryl halide) coordinates to the copper(I) center. A base is crucial at this stage to deprotonate the nucleophile, forming a copper(I) amide or carboxylate intermediate.[5][6]
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[9] The reactivity of the aryl halide typically follows the order I > Br > Cl.[5]
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-N bond and regenerates the active copper(I) catalyst, allowing the cycle to continue.[9]
The Influence of Fluorine Substituents
The presence of fluorine atoms on either the aryl halide or the nucleophile can significantly impact the reaction. Electron-withdrawing groups, such as fluorine, on the aryl halide generally accelerate the rate of oxidative addition, making the aryl halide more reactive.[3] This can sometimes allow for milder reaction conditions. However, the position of the fluorine substituent can also influence reactivity through steric and electronic effects.[6][12] When the fluorine is on the aniline nucleophile, it can decrease its nucleophilicity, potentially requiring more forcing conditions or a more active catalytic system to achieve good yields.
Experimental Workflow Diagram
Caption: Experimental workflow for the Ullmann condensation.
Detailed Experimental Protocol: Synthesis of N-(3-trifluoromethylphenyl)anthranilic Acid
This protocol describes the synthesis of a fluorinated N-aryl anthranilic acid derivative via a ligand-assisted Ullmann condensation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chlorobenzoic acid | 156.57 | 10.0 | 1.57 g | 1.0 |
| 3-(Trifluoromethyl)aniline | 161.12 | 12.0 | 1.93 g | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 95 mg | 0.05 |
| 1,10-Phenanthroline | 180.21 | 1.0 | 180 mg | 0.10 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL | - |
| 2M Hydrochloric Acid | - | - | As needed | - |
| Ethanol (for recrystallization) | - | - | As needed | - |
Equipment
-
100 mL Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Magnetic stir plate with heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask, add 2-chlorobenzoic acid (1.57 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).[5]
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[13]
-
-
Addition of Reagents:
-
Through the septum, add anhydrous DMF (20 mL) via syringe, followed by 3-(trifluoromethyl)aniline (1.93 g, 12.0 mmol).
-
Ensure the mixture is stirring to create a homogeneous suspension.
-
-
Reaction:
-
Lower the flask into a preheated heating mantle set to 120-130 °C.
-
Heat the reaction mixture under a gentle flow of argon with vigorous stirring for 12-24 hours.[5]
-
-
Monitoring:
-
The reaction progress can be monitored by taking small aliquots, quenching them with dilute acid, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 100 mL of cold water while stirring.
-
Acidify the aqueous suspension to pH 2-3 by the dropwise addition of 2M hydrochloric acid. This will precipitate the N-aryl anthranilic acid product.[7][14]
-
-
Purification:
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive copper catalyst (oxidized Cu(I)).- Insufficiently inert atmosphere.- Poor quality or wet solvent/reagents. | - Use fresh, high-purity copper salts. If using Cu(I), ensure it has been stored properly under inert gas.[13]- Improve inert gas technique (e.g., use a glovebox for setup). Ensure solvents are thoroughly degassed.[13]- Use anhydrous solvents and dry reagents thoroughly. |
| Formation of Side Products (e.g., Dehalogenation) | - Reaction temperature is too high.- Presence of trace water or protic impurities. | - Lower the reaction temperature and consider a more active ligand to compensate.[13]- Ensure strictly anhydrous conditions.[13] The hydrogen source for dehalogenation can be trace water. |
| Homocoupling of Aryl Halide | - Catalyst system favors C-C coupling.- High reaction temperatures. | - Screen different ligands; some may favor the desired C-N coupling over C-C coupling.- Reduce the reaction temperature if possible.[13] |
| Difficulty in Product Precipitation | - Product is partially soluble in acidic water.- Insufficient acidification. | - Cool the acidified mixture in an ice bath to maximize precipitation.- Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid. |
| Product is Oily or Difficult to Crystallize | - Presence of impurities.- Residual solvent. | - Attempt purification by column chromatography on silica gel.- Ensure the product is thoroughly dried under high vacuum. Consider a different recrystallization solvent system. |
Conclusion
The Ullmann condensation remains a powerful and versatile method for the synthesis of N-aryl anthranilic acids, including those containing fluorine. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize these reactions. The modern, ligand-assisted protocols offer milder conditions and broader substrate scope, making the synthesis of complex, fluorinated molecules for pharmaceutical and materials science applications more accessible than ever. Careful attention to reagent quality and reaction setup, particularly the maintenance of an inert atmosphere, is paramount to achieving high yields and reproducible results.
References
-
Jain, S. K., & Agrawal, G. P. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696. [Link]
-
Jain, S. K., & Agrawal, G. P. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
de Souza, R. O. M. A., de Oliveira, V. M., & de Souza, M. C. B. V. (2007). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 18, 879-882. [Link]
-
Evano, G., & Blanchard, N. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions, 83, 1. [Link]
- Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
-
Afinogenova, A. G., & Utkin, L. M. (1970). The Ullmann Ether Condensation. Russian Chemical Reviews, 39(10), 846. [Link]
-
Xia, N., & Taillefer, M. (2009). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. The Chemistry of the C-X Bond. [Link]
-
Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Valdebenito, G., Pavez, P., & Tupper, G. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1797. [Link]
-
Che-Sheng, H., & Macgregor, S. A. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8565-8575. [Link]
-
Monopoli, A., Cotugno, P., & Dell’Anna, M. M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Advances, 4(1), 18-36. [Link]
-
Singh, S., & Singh, P. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. International Journal of Scientific & Engineering Research, 8(7), 1479-1488. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
-
Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 61(1), 86-91. [Link]
-
Gucky, T., Soural, M., & Funk, P. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific reports, 11(1), 5005. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Valdebenito, G., Pavez, P., & Tupper, G. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]
-
ResearchGate. (2015). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]
-
de Oteyza, D. G. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
-
Bacon, R. G. R., & Hill, H. A. O. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 29(5), 1252-1254. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Ramprasad, R., & Gutta, P. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic chemistry, 56(17), 10516-10526. [Link]
-
Jiao, J., Zhang, X. R., Chang, N. H., Wang, J., Wei, J. F., Shi, X. Y., ... & Chen, Z. G. (2011). A Facile and Practical Copper Powder-Catalyzed Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of organic chemistry, 76(4), 1180-1183. [Link]
-
Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. Sciencemadness. [Link]
-
R Discovery. (n.d.). Ullmann-type Coupling Reactions Research Articles. R Discovery. [Link]
-
Sipos, G., & Váradi, A. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]
-
Van Allen, D. (2014). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. ProQuest Dissertations Publishing. [Link]
-
Chemistry Stack Exchange. (2019). Effect of substituents on Ullmann reaction. Chemistry Stack Exchange. [Link]
-
Li, Q., Yang, B., & Lin, H. (2018). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Polymers, 10(11), 1221. [Link]
Sources
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpsonline.com [ijpsonline.com]
Application Note: A Detailed Protocol for the Purification of Benzoic Acid Derivatives via Liquid-Liquid Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Partitioning
Liquid-liquid extraction (LLE) is a cornerstone technique in synthetic chemistry, prized for its efficacy in purifying compounds based on their differential solubility in two immiscible liquid phases.[1][2][3][4] This application note provides a comprehensive guide to the principles and practice of purifying benzoic acid and its derivatives, a common class of organic acids. The protocol leverages the acidic nature of the carboxylic acid group, which allows for a reversible conversion between a neutral, organic-soluble form and an ionic, aqueous-soluble salt. This pH-mediated phase switching is the key to selectively separating these acidic compounds from neutral or basic impurities.[3][5][6][7]
The Guiding Principle: pH and the Distribution Coefficient
The efficiency of a liquid-liquid extraction is governed by the distribution coefficient (K) , also referred to as the partition coefficient.[5][8][9] This value represents the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.[5][8][9] For acidic compounds like benzoic acid derivatives, the distribution coefficient is highly dependent on the pH of the aqueous phase.[5][10]
At a pH significantly below the pKa of the carboxylic acid (for benzoic acid, the pKa is approximately 4.20[11][12]), the compound exists predominantly in its neutral, protonated form (R-COOH). This form is more soluble in a nonpolar organic solvent than in water, resulting in a high distribution coefficient that favors the organic phase.
Conversely, when the pH of the aqueous phase is raised significantly above the pKa by adding a base (e.g., sodium hydroxide or sodium bicarbonate), the carboxylic acid is deprotonated to form its carboxylate salt (R-COO⁻Na⁺).[1][3][6][13] This ionic species is highly soluble in the aqueous phase and poorly soluble in the organic phase, leading to a low distribution coefficient.[14][15] This manipulation of pH is the fundamental principle that allows for the selective transfer of the acidic compound between the two immiscible phases.[5][6][10]
Pre-Extraction Considerations: Laying the Groundwork for Success
Solvent Selection: The Art of Immiscibility and Polarity
The choice of an appropriate organic solvent is critical for a successful extraction. The ideal solvent should possess the following characteristics:
-
Immiscibility with Water: The organic solvent must not be miscible with the aqueous phase to ensure the formation of two distinct layers.[16]
-
High Solvency for the Target Compound: The solvent should readily dissolve the benzoic acid derivative in its neutral form.
-
Low Solvency for Impurities: Ideally, the impurities to be removed should have low solubility in the chosen organic solvent.
-
Volatility: A relatively low boiling point facilitates easy removal of the solvent from the purified product by evaporation.[17]
-
Safety and Environmental Impact: Solvents with lower toxicity and environmental impact are preferred.[16][17]
Commonly used solvents for the extraction of benzoic acid derivatives include diethyl ether, ethyl acetate, and dichloromethane.[17] While effective, the high flammability of diethyl ether and the environmental concerns associated with dichloromethane necessitate careful handling and consideration of greener alternatives.[17]
The Role of pKa in Experimental Design
The pKa of the specific benzoic acid derivative being purified is a crucial piece of information. Substituents on the benzene ring can significantly influence the acidity of the carboxylic acid group.[18][19] For instance, electron-withdrawing groups tend to lower the pKa, making the acid stronger, while electron-donating groups generally have the opposite effect.[18] Knowing the pKa allows for the precise selection of the pH for the aqueous phase to ensure complete protonation or deprotonation of the target molecule.
| Compound | pKa |
| Benzoic Acid | 4.20[11][12][20] |
| 2-Hydroxybenzoic Acid | 2.97[20] |
| 4-Hydroxybenzoic Acid | 4.48[20] |
| 2-Aminobenzoic Acid | 4.78[20] |
| 2-Methylbenzoic Acid | 3.91[12][18] |
| 3,5-Dihydroxybenzoic Acid | 4.04[20] |
Visualizing the Equilibrium: The Impact of pH
The following diagram illustrates the fundamental equilibrium that is manipulated during the acid-base extraction of a benzoic acid derivative.
Caption: pH-dependent equilibrium of a benzoic acid derivative.
Detailed Step-by-Step Protocol for Purification
This protocol outlines the purification of a generic benzoic acid derivative from a mixture containing neutral impurities.
Materials and Equipment:
-
Crude mixture containing the benzoic acid derivative
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
-
Organic solvent (e.g., ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Experimental Workflow:
The following diagram provides a visual overview of the entire extraction and purification process.
Caption: Experimental workflow for benzoic acid derivative purification.
Procedure:
-
Dissolution: Begin by dissolving the crude mixture in a suitable volume of the chosen organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask.[1] A general guideline is to use a volume that is approximately two to three times the volume of the aqueous solution to be used for the first extraction.
-
Transfer to Separatory Funnel: Carefully transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full to allow for efficient mixing.
-
First Extraction (Basification): Add an equal volume of 1 M sodium hydroxide solution to the separatory funnel.[1][21] Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately vent to release any pressure buildup. Shake the funnel gently at first, then more vigorously for 1-2 minutes, venting frequently.[22] Causality Note: Shaking increases the surface area between the two phases, facilitating the transfer of the deprotonated benzoic acid derivative into the aqueous layer. Venting is crucial, especially when using bicarbonate, as the reaction with acid can produce carbon dioxide gas.[6]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.[22] The more dense layer will be at the bottom. Pro-Tip: To determine which layer is aqueous, add a few drops of water and observe which layer it joins.[23][24] Drain the lower layer into a clean Erlenmeyer flask. Then, pour the upper layer out through the top of the funnel to avoid contamination.[23]
-
Repeat Extraction (Optional but Recommended): For optimal recovery, it is advisable to perform a second extraction of the organic layer with a fresh portion of 1 M NaOH solution.[25] Combine the aqueous extracts from both extractions. The organic layer now contains the neutral impurities and can be set aside.
-
Back Extraction (Acidification): Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6 M hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2, as indicated by pH paper).[1][6][13] The benzoic acid derivative will precipitate out of the solution as it is converted back to its neutral, water-insoluble form.[3][15][21]
-
Isolation of Pure Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][6]
-
Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts. Allow the solid to air-dry on the funnel, then transfer it to a watch glass for further drying, possibly in a desiccator or a low-temperature oven.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking.[26] - Presence of surfactants or particulate matter. | - Allow the mixture to stand for an extended period.[24] - Gently swirl the separatory funnel instead of shaking vigorously.[26] - Add a small amount of saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[24][26] - Filter the mixture through a plug of glass wool.[26] |
| Poor Phase Separation | - Solvents may have similar densities. - The presence of a co-solvent (like ethanol) that increases miscibility.[24] | - Add more of one or both solvents to aid separation.[23] - If a co-solvent is present, it may need to be removed by evaporation before the extraction.[24] |
| Low Recovery of Product | - Incomplete extraction from the organic phase. - Insufficient acidification. - The product may have some solubility in the acidic aqueous solution. | - Perform multiple extractions with smaller volumes of the aqueous base.[25] - Ensure the aqueous solution is sufficiently acidified to a pH well below the pKa of the compound. - After acidification, cool the solution thoroughly in an ice bath to minimize solubility before filtration. |
| Difficulty Identifying Layers | - Solutions are dark or intensely colored. | - Shine a bright light through the funnel to help visualize the interface.[23] - Add a small amount of water to see which layer increases in volume.[23][24] |
Conclusion
Liquid-liquid extraction, when performed with a solid understanding of the underlying chemical principles, is a powerful and efficient method for the purification of benzoic acid derivatives. By carefully selecting solvents and precisely controlling the pH of the aqueous phase, researchers can achieve high levels of purity. This protocol, along with the provided troubleshooting guide, serves as a robust resource for scientists in research and development, enabling them to confidently apply this essential separation technique.
References
-
Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. [Link]
-
Scribd. Extraction of Benzoic Acid | PDF. [Link]
-
University of Missouri-St. Louis. The Extraction of Benzoic Acid from a Mixture. [Link]
-
LCGC International. (2020, November 2). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Scribd. Calculate Distribution Coefficient | PDF. [Link]
-
K-Jhil. (2024, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Fiveable. Distribution Coefficient Definition - Intro to Chemical Engineering Key Term. [Link]
-
University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
-
IUPAC. Compendium of Chemical Terminology: distribution ratio. [Link]
-
Evergreensino Chemical Co.,Ltd. (2024, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo...[Link]
- Google Patents.
-
Odinity. (2017, December 31). Extraction of Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
PubChem. Benzoic Acid. [Link]
-
M.G. Science College. Paper: CHB 601 Topic: Solvent Extraction. [Link]
-
Green Chemistry. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
- Google Patents. Process for the Purification of Organic Acids - US20110028759A1.
-
Wikipedia. Acid–base extraction. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. (2019, August 9). Back extraction of propionic acid from loaded organic phase | Request PDF. [Link]
-
YouTube. (2021, November 9). Liquid-Liquid extraction problems and solutions. [Link]
-
Purdue e-Pubs. Solvent Selection for Liquid-Liquid Extraction of Acetic Acid from Biomass Hydrolysate. [Link]
-
ResearchGate. Green solvents selection guide for bio-based organic acids recovery. [Link]
-
Reddit. (2020, June 21). Role of Ph in liquid-liquid extraction. [Link]
-
K-Jhil. (2023, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
Economy Process Solutions. Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?[Link]
-
JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]
-
University of York. Problems with extractions. [Link]
-
Cerritos College. Extraction (Part 1). [Link]
-
University of California, Irvine. Exp 6 - Extraction. [Link]
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. [Link]
-
University of Massachusetts. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
University of Pennsylvania. flowchart. [Link]
Sources
- 1. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 2. odinity.com [odinity.com]
- 3. vernier.com [vernier.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. fiveable.me [fiveable.me]
- 10. Video: Extraction: Effects of pH [jove.com]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. scribd.com [scribd.com]
- 14. reddit.com [reddit.com]
- 15. flowchart [sas.upenn.edu]
- 16. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 17. economysolutions.in [economysolutions.in]
- 18. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 19. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 20. global.oup.com [global.oup.com]
- 21. youtube.com [youtube.com]
- 22. cerritos.edu [cerritos.edu]
- 23. reddit.com [reddit.com]
- 24. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 25. community.wvu.edu [community.wvu.edu]
- 26. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions with 4-(Pentafluoroethyl)benzoic Acid
Welcome to the technical support hub for optimizing reactions involving 4-(pentafluoroethyl)benzoic acid. This guide is crafted for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields. The unique electronic properties of the pentafluoroethyl group can significantly influence the reactivity of the benzoic acid moiety, often requiring specific strategies to ensure successful transformations. This document provides a structured, question-and-answer approach to troubleshoot common issues, grounded in established chemical principles and supported by practical, field-proven insights.
Understanding the Substrate: The Influence of the Pentafluoroethyl Group
Before delving into specific troubleshooting scenarios, it's crucial to understand the chemical nature of 4-(pentafluoroethyl)benzoic acid. The C₂F₅ group is a powerful electron-withdrawing group, a consequence of the high electronegativity of fluorine atoms. This has two primary effects on the benzoic acid portion of the molecule:
-
Increased Acidity: The electron-withdrawing nature of the pentafluoroethyl group stabilizes the carboxylate anion formed upon deprotonation.[1][2] This makes 4-(pentafluoroethyl)benzoic acid more acidic than benzoic acid itself.
-
Deactivation of the Aromatic Ring: The electron density of the benzene ring is significantly reduced, making it less susceptible to electrophilic aromatic substitution. However, the primary focus of this guide is on reactions involving the carboxylic acid group.
These electronic effects are fundamental to understanding the reactivity of 4-(pentafluoroethyl)benzoic acid and are often at the heart of yield-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting to form an amide using 4-(pentafluoroethyl)benzoic acid and a primary/secondary amine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in amide coupling reactions with this substrate are common and can typically be traced back to a few key factors related to the activation of the carboxylic acid and the nucleophilicity of the amine.
Root Cause Analysis:
-
Incomplete Carboxylic Acid Activation: The strong electron-withdrawing effect of the C₂F₅ group makes the carboxyl group less nucleophilic, which can sometimes hinder its reaction with activating agents. Inefficient activation is a primary suspect for low yields.[3]
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for electronically demanding substrates. Standard reagents might not be potent enough to achieve full activation.
-
Steric Hindrance: While the pentafluoroethyl group is at the para position and should not directly sterically hinder the carboxyl group, bulky amines can still present a challenge.[3]
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the yield of the desired amide.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low amide coupling yields.
Recommended Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents (e.g., DMF, DCM, MeCN). Consider using freshly distilled solvents or those stored over molecular sieves.
-
Ensure all reagents, including the amine and base, are free of water.
-
-
Select a High-Potency Coupling Reagent:
-
For electronically deactivated carboxylic acids, stronger coupling reagents are often necessary.
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or COMU are generally more effective than standard carbodiimides like DCC or EDC for challenging couplings.[4][5]
-
-
Optimize the Base and Pre-activation Time:
-
Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to avoid competing reactions.
-
Allow for a pre-activation step where the 4-(pentafluoroethyl)benzoic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine. This ensures the activated species is fully formed.[3]
-
Experimental Protocol: High-Yield Amide Coupling with HATU
| Reagent | Molar Equiv. |
| 4-(pentafluoroethyl)benzoic acid | 1.0 |
| Amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.5 |
| Anhydrous DMF | - |
Procedure:
-
Dissolve 4-(pentafluoroethyl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Issue 2: Poor Yields in Fischer Esterification
Question: I am trying to synthesize the ethyl or methyl ester of 4-(pentafluoroethyl)benzoic acid via Fischer esterification, but the reaction does not go to completion, resulting in low yields. How can I drive the reaction forward?
Answer: Fischer esterification is an equilibrium-limited process. The strong electron-withdrawing nature of the pentafluoroethyl group does not significantly inhibit the protonation of the carbonyl, but the equilibrium must be actively managed to achieve high yields.
Root Cause Analysis:
-
Equilibrium Limitation: The primary cause of low yield is the presence of water as a byproduct, which can hydrolyze the ester back to the starting materials.[6]
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to slow reaction rates.
-
Suboptimal Temperature: The reaction may not be reaching the necessary temperature to proceed at a reasonable rate.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low Fischer esterification yields.
Recommended Solutions & Protocols:
-
Water Removal:
-
Use a Large Excess of Alcohol: The simplest method to shift the equilibrium is to use the alcohol as the solvent, providing a large molar excess that drives the reaction forward.[6]
-
Dean-Stark Apparatus: For reactions where using a large excess of alcohol is not practical, a Dean-Stark trap with an azeotropic solvent (e.g., toluene) is highly effective at removing water as it forms.[6]
-
-
Catalyst and Temperature:
-
Sufficient Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
-
Ensure Reflux: The reaction should be heated to the reflux temperature of the alcohol or azeotropic solvent to ensure a sufficient reaction rate.[7]
-
Experimental Protocol: Fischer Esterification using Excess Alcohol
| Reagent | Amount |
| 4-(pentafluoroethyl)benzoic acid | 1.0 g |
| Methanol (anhydrous) | 20 mL |
| Concentrated H₂SO₄ | 0.2 mL |
Procedure:
-
In a round-bottom flask, dissolve 4-(pentafluoroethyl)benzoic acid in methanol.
-
Carefully add concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) for 4-6 hours. Monitor by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ester.
-
Purify by distillation or chromatography if needed.
Issue 3: Difficulties in Suzuki-Miyaura Cross-Coupling Reactions
Question: I have converted 4-(pentafluoroethyl)benzoic acid to its corresponding aryl halide (e.g., bromide or iodide) or ester and am attempting a Suzuki-Miyaura cross-coupling, but the reaction is sluggish with low yields. What are the key considerations for this substrate?
Answer: The electronically deactivated nature of the aromatic ring in derivatives of 4-(pentafluoroethyl)benzoic acid can make oxidative addition of the palladium catalyst, a key step in the Suzuki-Miyaura catalytic cycle, more challenging.
Root Cause Analysis:
-
Deactivated Aryl Halide/Ester: The electron-withdrawing pentafluoroethyl group makes the aryl halide or ester less susceptible to oxidative addition by the Pd(0) catalyst.
-
Inappropriate Ligand Choice: The ligand plays a critical role in facilitating the oxidative addition step. A general-purpose ligand may not be suitable for this electron-poor substrate.
-
Base and Solvent System: The choice of base and solvent can significantly impact the transmetalation step and the overall catalytic activity.
Recommended Solutions & Protocols:
-
Activate the Carboxylic Acid as a Pentafluorophenyl (PFP) Ester: An alternative to converting the benzoic acid to an aryl halide is to form a highly reactive pentafluorophenyl (PFP) ester. These esters have been shown to be effective electrophiles in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions via selective C-O acyl cleavage.[8][9][10] This approach directly yields a ketone product.
-
Select an Electron-Rich Ligand: For electron-poor aryl halides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich ligands like tricyclohexylphosphine (PCy₃) are often effective.[8]
-
-
Optimize the Base and Solvent:
-
A strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good starting points.
-
Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically used.
-
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-(Pentafluoroethyl)aryl Bromide
| Reagent | Molar Equiv. |
| 4-(Pentafluoroethyl)aryl Bromide | 1.0 |
| Boronic Acid | 1.5 |
| Pd₂(dba)₃ | 2 mol% |
| SPhos | 4 mol% |
| K₃PO₄ | 2.0 |
| Anhydrous, Degassed 1,4-Dioxane/Water (10:1) | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 4-(pentafluoroethyl)aryl bromide (1.0 eq), boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Issue 4: Product Purification Challenges
Question: I have successfully formed my desired product, but I am having difficulty purifying it. What are some common impurities and effective purification strategies?
Answer: Purification can be challenging due to the physical properties of both the starting material and the products, as well as potential side products.
Common Impurities:
-
Unreacted 4-(pentafluoroethyl)benzoic acid: Due to its acidity, it can be removed with a basic wash.
-
Coupling Reagent Byproducts: For example, the urea byproduct from DCC/EDC couplings can sometimes be difficult to remove.
-
Side-products from self-condensation or other reactions.
Purification Strategies:
-
Acid-Base Extraction:
-
To remove unreacted 4-(pentafluoroethyl)benzoic acid, wash the organic layer containing your product with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃).[11] The acidic starting material will be deprotonated and move into the aqueous layer.
-
Conversely, if your product is basic (e.g., an amine-containing amide), a wash with dilute acid can remove basic impurities.
-
-
Crystallization:
-
Silica Gel Chromatography:
-
This is a standard method for purifying a wide range of organic compounds. The polarity of the eluent can be tuned to effectively separate your product from impurities. Given the polar nature of the carboxylic acid and amides/esters, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are often effective.
-
By systematically addressing these common issues, you can significantly improve the yield and purity of your reactions involving 4-(pentafluoroethyl)benzoic acid.
References
-
Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]
-
Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
-
Buchspies, J., Pyle, D. J., He, H., & Szostak, M. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(12), 3134. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Buchspies, J., Pyle, D. J., He, H., & Szostak, M. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. ResearchGate. [Link]
-
Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Retrieved from [Link]
-
PubMed. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
PubMed. (2019). Subacute dermal toxicity of perfluoroalkyl carboxylic acids: comparison with different carbon-chain lengths in human skin equivalents and systemic effects of perfluoroheptanoic acid in Sprague Dawley rats. Retrieved from [Link]
-
ACS Publications. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
UQ eSpace. (2020). Combined effects and toxicological interactions of perfluoroalkyl and polyfluoroalkyl substances mixtures in human liver cells. Retrieved from [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]
-
Frontiers. (n.d.). Perfluorooctanoic acid (PFOA) exposure in relation to the kidneys: A review of current available literature. Retrieved from [Link]
-
ACS Publications. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
ResearchGate. (2025). Esterification of benzoic acid in a continuous flow microwave reactor. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalscientificjournal.com [globalscientificjournal.com]
- 12. 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid 97 383-13-1 [sigmaaldrich.com]
- 13. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid
Welcome to the technical support guide for the purification of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require methods to enhance its purity for downstream applications. We will explore common purification challenges and provide structured, field-tested solutions in a practical question-and-answer format. Our approach emphasizes not just the "how" but the "why," grounding our protocols in established chemical principles to ensure reliable and reproducible results.
Section 1: Initial Assessment & Characterization
Before any purification attempt, a thorough assessment of the crude material is essential. This initial analysis provides a baseline for purity and informs the selection of the most appropriate purification strategy.
Q1: What are the key physical properties of this compound that I should be aware of?
Understanding the fundamental physicochemical properties of your compound is the first step in designing a purification protocol. These values dictate the conditions required for methods like recrystallization and help in assessing final purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(Pentafluoroethyl)benzoic acid, p-(Pentafluoroethyl)benzoic acid | [1][2] |
| CAS Number | 383-13-1 | [1][3] |
| Molecular Formula | C₉H₅F₅O₂ | [1][3] |
| Molecular Weight | 240.13 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point (MP) | 154-159 °C (for 97% pure material) | [1] |
Note: The melting point is a critical indicator of purity. A pure compound will have a sharp melting point range (typically < 2 °C), whereas impurities will cause both a depression and a broadening of this range.[5][6]
Q2: How can I quickly assess the purity of my crude starting material?
A preliminary purity assessment can be performed using two simple techniques:
-
Melting Point Analysis: As mentioned, this is the most common and rapid method for purity assessment of a crystalline solid.[5] A broad melting range (e.g., 145-155 °C) indicates significant impurities.
-
Thin-Layer Chromatography (TLC): TLC is an excellent qualitative tool to visualize the number of components in your crude mixture.[7] Spot your crude material on a silica gel plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The presence of multiple spots under UV light confirms impurities. The goal of purification is to isolate the single spot corresponding to your desired product.
Section 2: Primary Purification Method: Recrystallization
Recrystallization is the most effective and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[8]
Q3: What is the best solvent system for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] Given the fluorinated alkyl chain, this compound is significantly more nonpolar than benzoic acid. Therefore, a single-solvent system using water is unlikely to be effective. A mixed-solvent system or a moderately polar organic solvent is the recommended starting point.
A systematic solvent screen is the most reliable method to identify the optimal conditions.
Caption: Workflow for selecting an optimal recrystallization solvent.
Table 2: Candidate Solvents for Recrystallization
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Toluene | 111 | A common choice for aromatic acids. Its polarity may be well-suited for the target molecule. |
| Acetonitrile | 82 | A polar aprotic solvent that is often effective when alcohols or water fail. |
| Ethanol/Water | Variable | A versatile mixed-solvent system. The high polarity of water acts as an "anti-solvent." A similar system is used for 4-fluorobenzoic acid.[10] |
| Heptane/Ethyl Acetate | Variable | A nonpolar/polar combination. Dissolve in minimal hot ethyl acetate, then add hot heptane until turbidity appears. |
Q4: Can you provide a detailed, step-by-step protocol for recrystallization?
Certainly. The following is a general protocol. You will adapt the choice and volume of solvent based on your screening results.
Experimental Protocol: Recrystallization
-
Dissolution: Place your crude this compound into an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask to just dissolve the crude solid. Swirl constantly.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 50-60 °C) can be used, or they can be left in a desiccator. Ensure the product is completely dry before measuring the final weight and melting point.
Caption: General workflow for the recrystallization of a solid compound.
Section 3: Troubleshooting Recrystallization
Q5: My compound won't dissolve, even after adding a large amount of hot solvent. What should I do?
This indicates that the solvent is not suitable. The compound's solubility is too low, even at high temperatures. You must select a more polar or more suitable solvent from your screening list. Adding excessive solvent will result in very poor or no recovery upon cooling.
Q6: I've cooled the solution, but no crystals have formed. What's wrong?
This is a common issue caused by either using too much solvent or the formation of a stable supersaturated solution. Here are some techniques to induce crystallization:[5][9]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.
-
Reduce Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent to re-saturate the solution, then attempt to cool it again.
Q7: My compound separated as an oil instead of crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solid's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation temperature. You can also try adding a small amount of a "poorer" solvent (an anti-solvent) to the hot solution before cooling. Allow the solution to cool very slowly, and vigorously swirl the solution as the cloud point is reached to encourage crystal formation over oiling.
Section 4: Alternative & Advanced Purification Methods
Q8: When should I consider a method other than recrystallization?
Recrystallization is highly effective for removing small amounts of impurities from a mostly crystalline solid. However, you should consider alternative methods if:
-
Your crude material is an oil or a waxy solid that is difficult to crystallize.
-
The impurities have very similar solubility profiles to your product, making separation by recrystallization inefficient.
-
You need to separate your acidic product from neutral or basic impurities.
Q9: How do I perform an acid-base extraction to purify my compound?
This is a powerful technique for separating acidic compounds from non-acidic impurities. The benzoic acid is converted to its water-soluble carboxylate salt, allowing it to be separated from water-insoluble impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic benzoic acid will react to form its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Caption: Workflow for purification via acid-base extraction.
Q10: Is column chromatography or sublimation a viable option?
-
Column Chromatography: Yes, but it can be challenging for carboxylic acids on standard silica gel due to strong adsorption and peak tailing. If you attempt this, it is advisable to add 1-2% acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid) to improve the peak shape and recovery.
-
Sublimation: For a compound with a relatively high melting point like this one, vacuum sublimation can be an excellent final purification step, especially for removing non-volatile impurities.[10] It is a gentle technique that avoids the use of solvents.
Section 5: Final Purity Confirmation
Q11: How do I definitively confirm the purity of my final, purified product?
After purification, repeat the initial analyses:
-
Melting Point: The purified product should exhibit a significantly sharper and higher melting point, ideally within the 154-159 °C range.[1]
-
TLC: The purified sample should show a single, clean spot on the TLC plate.
-
Spectroscopic Analysis: For absolute confirmation, obtain ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. These will confirm the chemical structure and reveal the presence of any remaining impurities that may not be visible by TLC.
By following these structured protocols and troubleshooting guides, you can effectively enhance the purity of your crude this compound, ensuring its suitability for your research and development needs.
References
-
ACS Publications. Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. [Link]
-
Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
-
Oakwood Chemical. 4-(1, 1, 2, 2, 2-Pentafluoroethyl)benzoic acid, min 97%. [Link]
-
University of Massachusetts Boston. Recrystallization of Benzoic Acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Carl Roth. Benzoic acid - Melting point standards ROTI®Calipure. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Google Patents.
Sources
- 1. This compound 97 383-13-1 [sigmaaldrich.com]
- 2. This compound 97 383-13-1 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 97 383-13-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoic acid, CAS No. 65-85-0 | Melting point standards ROTI®Calipure | ROTI®Calipure | Calibration standards | Instrumental Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
Technical Support Center: Synthesis of 4-(pentafluoroethyl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(pentafluoroethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered questions during the synthesis of this important fluorinated building block. The strategic incorporation of fluorine-containing moieties like the pentafluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical candidates.[1][2] However, the synthesis is not without its challenges. This guide offers expert insights and practical solutions to help you identify and mitigate the formation of common side products, ensuring the purity and yield of your target compound.
Troubleshooting & FAQ: Identifying and Mitigating Side Products
This section addresses specific impurities and experimental anomalies in a question-and-answer format.
FAQ 1: The Decarboxylated Impurity
Question: My final product shows a volatile, non-acidic impurity with a clean pentafluoroethyl signature in the ¹⁹F NMR. What is it and why did it form?
Answer: You are likely observing pentafluoroethylbenzene , the product of decarboxylation. This is one of the most common side products, especially if the reaction is conducted at elevated temperatures.
-
Identification:
-
GC-MS: Look for a molecular ion peak corresponding to C₈H₅F₅ (m/z = 196.03). The fragmentation pattern should show losses of CF₃ and C₂F₅ fragments.
-
¹H NMR: The aromatic region will simplify to a multiplet, integrating to 5 protons, lacking the characteristic AA'BB' pattern of a 1,4-disubstituted ring.
-
¹⁹F NMR: The characteristic signals for the -CF₂- (approx. -110 to -118 ppm) and -CF₃ (approx. -80 to -86 ppm) groups will be present, but the compound will not behave as an acid during extraction.
-
-
Causality (Mechanism): Aromatic carboxylic acids can lose CO₂ under thermal stress.[3] This process can be catalyzed by acids, bases, or transition metals (e.g., copper, which is often used in perfluoroalkylation reactions).[4] The reaction proceeds via the formation of an aryl anion or aryl radical intermediate, which is then protonated by the solvent or another proton source.[5][6] High temperatures significantly accelerate this process.[3][4]
-
Prevention & Mitigation:
-
Temperature Control: This is the most critical parameter. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Run small-scale trials to determine the optimal temperature profile.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC, GC, or NMR, and quench it as soon as the starting material is consumed.
-
Choice of Base: If a base is used, select a non-coordinating, sterically hindered base to minimize interaction with the carboxyl group.
-
FAQ 2: Incomplete Conversion and Starting Material Contamination
Question: My crude product is contaminated with a significant amount of my starting material (e.g., 4-iodobenzoic acid). What went wrong?
Answer: Incomplete conversion is a common issue that points to problems with reagents, stoichiometry, or reaction conditions.
-
Identification: The starting material is easily identified by comparing the analytical data (TLC, NMR, GC-MS) of the crude product with a standard of the authentic starting material.
-
Causality & Troubleshooting Workflow: Several factors can lead to stalled or incomplete reactions in organofluorine synthesis.[7][8] The following workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for incomplete reactions.
-
Prevention & Mitigation:
-
Reagent Quality: Use freshly purified starting materials. Copper catalysts, if used, should be activated. The perfluoroalkyl source (e.g., C₂F₅I) should be of high purity.
-
Anhydrous Conditions: Water can deactivate catalysts and reagents. Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation of Copper: If using copper powder in a modified Ullmann-type reaction, pre-activation with iodine or HCl/acetic acid can be beneficial.
-
FAQ 3: Unexpected Signals in the ¹⁹F NMR Spectrum
Question: I see extra signals in my ¹⁹F NMR spectrum besides my product, starting material, and the decarboxylated side product. Could the pentafluoroethyl group be reacting?
Answer: Yes, while the C-F bond is very strong, the pentafluoroethyl group is not completely inert. Side reactions can lead to unexpected fluorinated impurities.
-
Potential Side Product 1: Heptafluoropropyl Derivative
-
Identification: Look for a new set of ¹⁹F NMR signals corresponding to a -CF₂CF₂CF₃ group. This impurity, 4-(heptafluoropropyl)benzoic acid , arises from the insertion of a difluorocarbene (:CF₂) intermediate.
-
Causality: In copper-mediated reactions, the trifluoromethylcopper intermediate (CF₃Cu) is known to decompose into cuprous fluoride (CuF) and difluorocarbene (:CF₂).[9] It is plausible that the analogous pentafluoroethylcopper intermediate (CF₃CF₂Cu) can decompose similarly, or that :CF₂ can be generated from other sources. This highly reactive carbene can then insert into the Cu-C bond of another CF₃CF₂Cu molecule, leading to a CF₃CF₂CF₂Cu species that then arylates the substrate.[9]
-
-
Potential Side Product 2: Partially Hydrolyzed Species
-
Identification: The appearance of new signals and a decrease in the fluorine count by ¹⁹F NMR integration could indicate hydrolysis. Alkaline hydrolysis of a CF₃ group attached to certain activating systems can lead to a carboxylate group (R-CF₃ → R-COO⁻).[10] While less common for the pentafluoroethyl group, harsh basic conditions during workup could potentially lead to partial hydrolysis.
-
Causality: Strong nucleophiles like hydroxide can, under forcing conditions, attack the carbon of the -CF₂- group.[11][12] This is more likely during a basic aqueous workup at elevated temperatures.
-
Prevention: Use mild basic conditions for extraction (e.g., saturated NaHCO₃ solution instead of concentrated NaOH) and avoid heating during the aqueous workup.
-
Summary of Potential Side Products and Identification
| Side Product Name | Chemical Structure | Key Analytical Signature (MS or NMR) | Common Cause |
| Pentafluoroethylbenzene | C₆H₅C₂F₅ | GC-MS: M⁺ at m/z 196. ¹H NMR: Complex multiplet for 5H. | High reaction temperature, prolonged heating. |
| Unreacted Starting Material | e.g., 4-Iodobenzoic Acid | Matches authentic standard. | Poor reagent quality, non-anhydrous conditions, insufficient temperature/time. |
| 4-(Heptafluoropropyl)benzoic acid | HOOC-C₆H₄-C₃F₇ | ¹⁹F NMR: Appearance of a new 3-spin system (~-81, -122, -126 ppm). | Formation and insertion of difluorocarbene (:CF₂) intermediate. |
| Biphenyl Homocoupling | e.g., 4,4'-Biphenyldicarboxylic acid | MS: M⁺ corresponding to dimer. ¹H NMR: Loss of simple splitting pattern. | Improper stoichiometry, catalyst issues. |
| Reduced Product | (4-(pentafluoroethyl)phenyl)methanol | ¹H NMR: Appearance of a benzylic CH₂ peak (~4.7 ppm). IR: Presence of O-H stretch, absence of C=O. | Presence of reducing agents.[13] |
Recommended Analytical Protocol: Side Product Identification
A robust analytical workflow is crucial for identifying unknown impurities.
1. Initial Analysis (GC-MS):
- Objective: To separate volatile components and get mass information.
- Protocol:
- Take a small aliquot of the crude reaction mixture.
- If it contains non-volatile salts, perform a mini-extraction into a suitable solvent (e.g., ethyl acetate or diethyl ether).
- Derivatize the acidic components by adding a few drops of a methylating agent (e.g., (trimethylsilyl)diazomethane) to convert the benzoic acids to their more volatile methyl esters. This greatly improves peak shape and resolution.
- Inject the derivatized sample onto a standard GC-MS system.
- Analyze the mass spectra of impurity peaks, looking for characteristic isotopic patterns and fragmentation (e.g., loss of C₂F₅, COOCH₃).
2. Comprehensive Analysis (Multinuclear NMR):
- Objective: To obtain detailed structural information on all components.
- Protocol:
- Dissolve a sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
- Acquire a standard ¹H NMR spectrum to identify aromatic substitution patterns and the presence of any alkyl groups.
- Acquire a ¹⁹F NMR spectrum. This is the most diagnostic tool. The chemical shifts and coupling patterns are highly sensitive to the electronic environment. Compare the signals to known values for the -CF₂- and -CF₃ groups.
- Acquire a proton-decoupled ¹³C NMR spectrum. Look for the characteristic C-F couplings (large J-values), which can confirm the presence and location of fluorinated groups.
A reliable UHPLC-MS/MS method can also be developed for quantitative analysis of the main product and fluorinated impurities.[14]
Mechanistic Insight: Desired Reaction vs. Decarboxylation
The following diagram illustrates the competition between the desired productive arylation and the undesired decarboxylation pathway, a common challenge in reactions involving aromatic acids.
Caption: Competing reaction pathways in the synthesis.
By understanding these competing pathways, researchers can better design their experiments to favor the formation of the desired product. Careful control of temperature and reaction time is paramount to suppress the decarboxylation side reaction.[3][4]
References
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels - ACS Publications.[Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH.[Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer.[Link]
-
Decarboxylative esterification of benzoic acids: discovery and optimization. ResearchGate.[Link]
-
Decarboxylative C-H arylation of benzoic acids under radical conditions. Semantic Scholar.[Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.[Link]
-
Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online.[Link]
-
Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science.[Link]
-
Hydrodefluorination and defluoroalkylation of pentafluoroethyl group. ResearchGate.[Link]
-
The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Autechaux.[Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.[Link]
-
Trifluoromethylation - Wikipedia. Wikipedia.[Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine.[Link]
-
Modern Strategies in Organofluorine Chemistry. Thieme.[Link]
- Process for preparing fluorinated benzoic acids.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Common trifluoromethylation reagents grouped according to their characteristic reactivity. ResearchGate.[Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature.[Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.[Link]
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.[Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications.[Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. NIH.[Link]
-
Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis. New Journal of Chemistry (RSC Publishing).[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lneya.com [lneya.com]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative C-H arylation of benzoic acids under radical conditions. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. s4science.at [s4science.at]
Technical Support Center: Purification of Reaction Mixtures
Welcome to the Technical Support Center for the purification of reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of isolating a desired product from unreacted starting materials and other impurities.
Choosing the Right Purification Strategy
The selection of an appropriate purification method is paramount and depends on the physicochemical properties of your target compound and the impurities you aim to remove.[1] A poorly chosen method can lead to low yield, insufficient purity, or even decomposition of the product.
Frequently Asked Questions (FAQs): Method Selection
Q1: What are the primary factors to consider when choosing a purification method?
A1: The decision hinges on several key properties of your product and the unreacted starting materials:
-
Physical State: Is your product a solid or a liquid? Solids are often purified by crystallization, while liquids are typically purified by distillation or chromatography.[2]
-
Solubility: The differential solubility of your compound and impurities in various solvents is the basis for crystallization and extraction.[3][4]
-
Polarity: Differences in polarity are exploited in chromatography for separating components of a mixture.[5]
-
Boiling Point: For liquid products, a significant difference in boiling points between the product and starting materials allows for separation by distillation.[6][7] A difference of at least 50°C is ideal for simple distillation.
-
Thermal Stability: If your compound decomposes at its boiling point, vacuum distillation is a suitable alternative as it lowers the boiling point.[7]
-
Scale of the Reaction: The amount of material to be purified influences the choice. Crystallization is excellent for large quantities of solid products, whereas chromatography is often preferred for smaller scales (<1g).[2]
Q2: My product and starting material have very similar properties. What should I do?
A2: This is a common challenge. If techniques like distillation or crystallization fail due to similar boiling points or solubilities, column chromatography is often the most effective solution.[8][9] By carefully selecting the stationary and mobile phases, even compounds with subtle differences in polarity can be separated. You might need to try different solvent systems or stationary phases (e.g., alumina instead of silica gel) to achieve separation.[10]
Decision-Making Workflow for Purification Method Selection
The following diagram provides a logical workflow to guide you in selecting the most appropriate primary purification technique.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 8. moravek.com [moravek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Chemoselectivity in Polyfunctional Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that polyfunctional benzoic acids are pivotal scaffolds in medicinal chemistry and materials science. However, their multiple reactive sites present significant chemoselectivity challenges. This guide is designed to provide direct, actionable answers to common problems encountered in the lab, blending established chemical principles with field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of the carboxylic acid is not selective. How can I reduce the -COOH group to an aldehyde or alcohol without affecting other reducible groups like esters, nitro groups, or amides?
Answer: This is a classic challenge stemming from the high reactivity of common reducing agents like lithium aluminum hydride (LiAlH₄), which readily attack most carbonyls and electron-deficient groups. The key is to use a reagent that specifically recognizes and activates the carboxylic acid.
The Underlying Chemistry: The acidity of the carboxylic proton provides a unique chemical handle. Highly chemoselective reagents often work by first reacting with this acidic proton, forming an intermediate that is then selectively reduced. This avoids the brute-force reduction pathways that affect other functional groups.
Troubleshooting & Recommended Protocols:
-
For Aldehyde Synthesis (Highly Selective): A state-of-the-art approach involves using a multifunctional pyridinium-based reagent. This reagent is designed to react specifically with the carboxylic acid in a mild, aqueous environment, activating it for an intramolecular hydride transfer.[1][2] This method offers exceptional chemoselectivity, leaving esters, amides, nitro groups, nitriles, and even aryl halides untouched.[1][3]
-
For Alcohol Synthesis (In the Presence of Ketones): If your molecule contains a ketone, direct reduction with NaBH₄ is problematic as it will reduce the ketone. A proven strategy is to first activate the carboxylic acid as a mixed anhydride. This activated intermediate is then readily reduced by a milder reductant like sodium borohydride, which, under these conditions, will preferentially attack the anhydride over the less reactive ketone.[4]
Data Summary: Comparison of Reducing Agents
| Reagent | Selectivity for -COOH | Compatibility with Other Groups | Conditions | Product |
| LiAlH₄ | Low | Reduces esters, amides, ketones, nitro groups, nitriles | Anhydrous, often cryogenic | Alcohol |
| BH₃ complexes | Moderate | Reduces amides, ketones; slow with esters | Anhydrous THF | Alcohol |
| Multifunctional Pyridinium Reagent | Excellent | Tolerates esters, amides, nitro, nitriles, halides[1][2] | Aqueous, RT, 20 min[1] | Aldehyde |
| Mixed Anhydride + NaBH₄ | High | Tolerates ketones[4] | Anhydrous, often 0 °C to RT | Alcohol |
Q2: I am attempting an amidation or esterification, but other nucleophilic groups on my molecule (e.g., a phenol, aliphatic alcohol, or a secondary amine) are reacting instead of, or in addition to, my target nucleophile. How do I ensure the reaction occurs only at the carboxylic acid?
Answer: This issue arises from competitive nucleophilic attack. To achieve selectivity, you must either increase the electrophilicity of the carboxylic acid carbon in a controlled manner or temporarily mask the competing nucleophilic sites. The latter approach, using orthogonal protecting groups, is one of the most robust strategies in complex molecule synthesis.[5][6]
The Underlying Chemistry: Orthogonal protecting groups are chemical modifications that "cap" a functional group, rendering it unreactive.[7] Each protecting group is designed to be stable under a specific set of conditions but can be removed ("deprotected") with a different, specific reagent that does not affect other protecting groups.[5][6] This allows you to selectively unmask and react different sites on the molecule in a stepwise fashion.[8]
Troubleshooting Workflow: Orthogonal Protection Strategy
The following workflow illustrates the logic of employing a protection strategy for selective amidation.
Caption: Orthogonal protection workflow for selective amidation.
Recommended Protocols & Reagents:
-
Protection:
-
Alcohols/Phenols: Protect as silyl ethers (e.g., TBDMS, TIPS). They are stable to most coupling conditions and are easily removed with fluoride sources (like TBAF).[6]
-
Amines: Protect as carbamates (e.g., Boc, Cbz). Boc is acid-labile, while Cbz is removed by hydrogenolysis, offering orthogonality.[8]
-
-
Activation and Coupling:
-
Use modern coupling reagents that generate highly reactive intermediates under mild conditions. This minimizes side reactions. A comparative guide is essential for selecting the right reagent for substrates like those derived from 2-(chloromethyl)benzoic acid, which can be sterically hindered.[9]
-
Data Summary: Common Coupling Reagents for Amidation [9]
| Reagent | Class | Typical Yield | Key Advantages | Potential Side Reactions |
| HATU | Uronium Salt | High | Very fast, effective for hindered substrates. | Guanidinylation of the amine if used in excess. |
| EDC/HOBt | Carbodiimide | Moderate-High | Cost-effective, minimizes racemization. | Formation of N-acylurea byproduct. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, clean workup. | Requires a base to neutralize acid byproduct. |
| CDI | Imidazolium | Moderate-High | Generates CO₂ as a clean byproduct. | Acylimidazolide intermediate can be moisture-sensitive. |
Q3: How do I control the regioselectivity of C-H functionalization on the aromatic ring? I'm getting a mixture of ortho, meta, and para isomers.
Answer: The regiochemical outcome of aromatic C-H functionalization is dictated by the directing effect of the substituents on the ring. The carboxylic acid group itself plays a dual role, and understanding this is critical for controlling selectivity.
The Underlying Chemistry:
-
As an Electronic Director (Meta): The carboxylic acid group is an electron-withdrawing, deactivating group. In classical electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation), it directs incoming electrophiles to the meta position.[10][11]
-
As a Coordinating Directing Group (Ortho): In transition metal-catalyzed C-H activation, the carboxylate can act as a chelating directing group. The metal catalyst coordinates to the carboxylate oxygen, positioning it to activate the C-H bond at the ortho position. This powerful effect overrides the inherent electronic preference, leading to high ortho selectivity.[12][13][14]
Troubleshooting & Strategic Approaches:
Caption: Controlling regioselectivity in C-H functionalization.
-
To Achieve Ortho-Functionalization: Employ transition metal catalysis. Iridium-catalyzed C-H amination and palladium-catalyzed C-H hydroxylation are robust methods that use the inherent carboxylic acid as the directing group to achieve high ortho selectivity.[12][14]
-
To Achieve Meta-Functionalization:
-
Method A (EAS): Use standard electrophilic aromatic substitution conditions. This is the most straightforward method if your substrate is stable to strong acids.[10]
-
Method B (Advanced Catalysis): For substrates incompatible with harsh EAS conditions, a modern approach is to use a removable directing group designed specifically for meta-C-H activation. For example, a nitrile-based sulfonamide directing group can be installed to direct palladium catalysis to the meta position.[15]
-
-
To Achieve Meta/Para-Functionalization via a Traceless Director: An elegant, multi-step strategy involves first using the carboxylic acid to direct an ortho-amination. In a subsequent step, the carboxylic acid is removed via protodecarboxylation. This tandem, one-pot process effectively installs an amino group meta or para relative to the original position of the carboxyl group, which acts as a "traceless" director.[16][17][18]
Q4: My nucleophilic substitution reaction on a side chain, such as on 2-(chloromethyl)benzoic acid, is giving a very low yield. What could be going wrong?
Answer: Low yields in this type of reaction, which often proceeds via an Sₙ2 mechanism, typically point to a few common culprits: the nucleophile's reactivity, solvent choice, or competing side reactions.
Troubleshooting Decision Tree:
Based on common laboratory issues, here is a decision tree to diagnose the problem with your reaction.
Caption: Troubleshooting guide for low-yield substitution reactions.
General Protocol for Sₙ2 on 2-(chloromethyl)benzoic acid: [19]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(chloromethyl)benzoic acid (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous DMF.
-
Nucleophile Addition: Add the anionic nucleophile (e.g., sodium azide, sodium thiophenoxide) (1.2 eq) in one portion. If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq).
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction, partition between an organic solvent (e.g., ethyl acetate) and water, wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters - ACS Publications. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. American Chemical Society. [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH. [Link]
-
A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC - NIH. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ResearchGate. [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. PubMed. [Link]
-
Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids. Chinese Academy of Sciences. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Direct reduction of carboxylic acid in presence of ketone. ResearchGate. [Link]
-
Survey of catalysts for the amidation reaction of benzoic acid.[a]. ResearchGate. [Link]
-
Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Korea Advanced Institute of Science and Technology. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]
-
selective esterification of various polyfunctional carboxylic acids over HMS 2 –SO 3 H. ResearchGate. [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]
-
Generation of benzyne from benzoic acid using C–H activation. RSC Publishing. [Link]
- Method for preparing benzoic acid esters.
-
The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. ResearchGate. [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. ResearchGate. [Link]
-
C−H Carboxylation of Aromatic Compounds through CO2 Fixation. PMC - NIH. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. [Link]
-
Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]
-
A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
Selective synthesis of meta-phenols from bio-benzoic acids via regulating the adsorption state. PubMed. [Link]
-
17.2: Substituted Benzoic Acids. Chemistry LibreTexts. [Link]
-
Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Reddit. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. biosynth.com [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 11. reddit.com [reddit.com]
- 12. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 16. pr.ibs.re.kr [pr.ibs.re.kr]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. Selective synthesis of meta-phenols from bio-benzoic acids via regulating the adsorption state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of 4-(Pentafluoroethyl)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pentafluoroethyl)benzoic acid. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to address common challenges encountered during scale-up. Our focus is on ensuring scientific integrity, safety, and reproducibility.
Introduction to the Synthesis of 4-(Pentafluoroethyl)benzoic Acid
4-(Pentafluoroethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by the pentafluoroethyl group. Scaling up its synthesis from the laboratory bench to pilot or industrial scale presents several challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide provides a comprehensive resource for troubleshooting and frequently asked questions related to the two primary synthetic routes: the Grignard reaction and the Ullmann-type coupling.
Core Synthesis Pathways and Key Considerations
The two most common methods for synthesizing 4-(pentafluoroethyl)benzoic acid involve the formation of a carbon-carbon bond between the aromatic ring and the pentafluoroethyl group.
dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Diagram illustrating the two primary synthetic pathways for 4-(pentafluoroethyl)benzoic acid.
Section 1: Grignard Reaction Pathway: Troubleshooting and FAQ
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions, especially at a larger scale.
Frequently Asked Questions (Grignard Synthesis)
Q1: Why is my Grignard reaction not initiating?
A1: Failure to initiate is the most common issue. Several factors can contribute to this:
-
Presence of Moisture: Grignard reagents are highly basic and react readily with water. All glassware must be rigorously dried, and anhydrous solvents are essential.[1] For scale-up, this means ensuring reactors and transfer lines are purged with an inert gas like nitrogen or argon.
-
Passivated Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.[2]
-
Impurities in Starting Materials: Impurities in the aryl halide or solvent can inhibit the reaction.
Troubleshooting Initiation Failure:
-
Activation of Magnesium:
-
Mechanical Activation: Briefly grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface. This is more practical for smaller-scale reactions.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface.[3] The disappearance of the iodine color is an indicator of activation.
-
-
Gentle Heating: Applying gentle heat with a heat gun to a small spot on the reaction vessel can initiate the reaction. Be prepared for a vigorous exotherm once the reaction begins.
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[2]
Q2: My reaction started but then stopped. What should I do?
A2: A stalled reaction can be due to the re-passivation of the magnesium surface or insufficient mixing. Ensure vigorous stirring to maintain contact between the reactants. A small amount of additional activator may be required.
Q3: The reaction is turning dark brown or black. Is this a cause for concern?
A3: While a cloudy gray or brownish appearance is normal, a very dark color may indicate decomposition or significant side reactions, such as Wurtz coupling.[3] This is often caused by localized overheating. To mitigate this, ensure slow, controlled addition of the aryl halide and efficient heat dissipation.
Scale-Up Troubleshooting for Grignard Synthesis
| Issue | Potential Cause(s) at Scale | Recommended Solutions & Preventative Measures |
| Runaway Reaction | Rapid, uncontrolled exotherm due to accumulation of unreacted aryl halide followed by sudden initiation.[1] | - Controlled Addition: Use a syringe pump or a jacketed addition funnel for slow, steady addition of the aryl halide. - Temperature Monitoring: Employ multiple temperature probes within the reactor to detect localized hot spots. - Efficient Cooling: Utilize a reactor with a high surface-area-to-volume ratio and a powerful cooling system. |
| Low Yield | - Wurtz Coupling: Reaction of the Grignard reagent with unreacted aryl halide. - Reaction with CO₂ from Air: Grignard reagents react with atmospheric carbon dioxide. | - Maintain a Low Concentration of Aryl Halide: Slow addition is key. - Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of nitrogen or argon. |
| Side Product Formation | Homocoupling of the Grignard reagent. | Optimize stoichiometry and maintain a consistent, moderate temperature. |
dot graph "grignard_troubleshooting" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Troubleshooting decision tree for the Grignard synthesis of 4-(pentafluoroethyl)benzoic acid.
Section 2: Ullmann-Type Coupling: Troubleshooting and FAQ
Modern Ullmann-type couplings offer a milder and often more scalable alternative to the classical high-temperature conditions.[4]
Frequently Asked Questions (Ullmann-Type Coupling)
Q1: What is the best copper source for this reaction?
A1: Copper(I) salts such as CuI, CuBr, or Cu₂O are generally more effective than Cu(II) salts or copper metal, as the active catalytic species is often considered to be Cu(I).[5][6] Using a fresh, high-purity copper(I) source is recommended.
Q2: How do I choose the right ligand?
A2: Ligand selection is critical for the success of modern Ullmann couplings. For the coupling of aryl halides with sources of fluoroalkyl groups, nitrogen- or oxygen-based bidentate ligands are often effective. It is advisable to screen a small library of ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or various amino acids, to identify the optimal one for your specific substrate combination.[7]
Q3: My reaction is not proceeding to completion. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Ensure the reaction is run under an inert atmosphere.
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, DMAc, toluene) is recommended during optimization.[6]
-
Insufficient Temperature: While modern Ullmann reactions are milder, some substrate combinations may still require elevated temperatures (80-120 °C) to achieve a reasonable reaction rate.
Scale-Up Troubleshooting for Ullmann-Type Coupling
| Issue | Potential Cause(s) at Scale | Recommended Solutions & Preventative Measures |
| Product Contamination with Copper | Leaching of the copper catalyst into the product. | - Filtration: Pass the crude reaction mixture through a pad of celite or silica gel to remove insoluble copper species. - Aqueous Wash: An aqueous wash with a chelating agent like EDTA or a dilute ammonium hydroxide solution can help remove residual copper. |
| Byproduct Formation | - Homocoupling of 4-iodobenzoic acid. - Dehalogenation of the starting material. | - Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus side reactions. - Temperature Control: Avoid excessively high temperatures which can promote side reactions. |
| Difficult Product Isolation | The product may be soluble in the reaction solvent, making precipitation difficult. | - Solvent Exchange: After the reaction is complete, consider a solvent swap to a solvent in which the product is less soluble to facilitate crystallization. - Acid-Base Extraction: Utilize the acidic nature of the product to perform an acid-base extraction for purification. |
Section 3: Detailed Experimental Protocols
Protocol 1: Grignard Synthesis of 4-(Pentafluoroethyl)benzoic Acid (Laboratory Scale)
Materials:
-
4-Iodobenzonitrile
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Pentafluoroethyl iodide
-
Hydrochloric acid (aqueous solution)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a single crystal of iodine. Add a small amount of anhydrous ether to cover the magnesium.
-
Initiation: Add a small portion of a solution of 4-iodobenzonitrile in anhydrous ether from the dropping funnel. If the reaction does not start, gently warm the flask.
-
Addition: Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining 4-iodobenzonitrile solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Pentafluoroethyl Iodide: After the addition of 4-iodobenzonitrile is complete, cool the reaction mixture in an ice bath. Add a solution of pentafluoroethyl iodide in anhydrous ether dropwise.
-
Work-up: After the addition is complete, slowly quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then extract the product into an aqueous sodium hydroxide solution. Acidify the aqueous layer with hydrochloric acid to precipitate the 4-(pentafluoroethyl)benzoic acid. Filter, wash with cold water, and dry.
Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis of 4-(Pentafluoroethyl)benzoic Acid (Laboratory Scale)
Materials:
-
4-Iodobenzoic acid
-
Pentafluoroethyl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-iodobenzoic acid, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Solvent and Reactant Addition: Evacuate and backfill the flask with nitrogen. Add anhydrous DMF and pentafluoroethyl iodide via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a dilute aqueous solution of hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Section 4: Purification at Scale
Recrystallization is the most common method for purifying 4-(pentafluoroethyl)benzoic acid. The choice of solvent is critical for achieving high purity and yield.[8][9]
Solvent Selection for Recrystallization
An ideal recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Recommended Solvents for Screening:
-
Water (hot)
-
Aqueous ethanol
-
Toluene
-
Hexane/Ethyl Acetate mixtures
General Recrystallization Procedure:
-
Dissolve the crude 4-(pentafluoroethyl)benzoic acid in a minimal amount of the chosen solvent at its boiling point.
-
If the solution is colored, treat it with a small amount of activated carbon and perform a hot filtration to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Safety and Process Management
Scaling up the synthesis of 4-(pentafluoroethyl)benzoic acid requires a robust process safety management (PSM) program.[10]
Key Safety Considerations:
-
Grignard Reactions: The highly exothermic nature of Grignard reactions presents a significant risk of thermal runaway.[1] A thorough hazard analysis and implementation of appropriate engineering controls (e.g., reactor cooling systems, pressure relief devices) are essential.
-
Flammable Solvents: Both diethyl ether and THF are highly flammable. All equipment must be properly grounded, and the use of non-sparking tools is recommended.
-
Hazardous Reagents: Pentafluoroethyl iodide and aryl halides can be toxic and should be handled in a well-ventilated fume hood or a closed system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.
References
-
CHEM21. (n.d.). Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]
-
Tsui, G. C., & Tang, Y. (2024). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers, 11(15), 4366-4370. [Link]
-
Al-Amin, A. A. (2025). A deoxyfluoroalkylation–aromatization strategy to access fluoroalkyl arenes. Chemical Communications. [Link]
-
Tsui, G. C. (n.d.). Copper-Catalyzed Pentafluoroethylation of Aryl/Alkenyl Iodides with Pentafluoroethylsilane. Retrieved from [Link]
-
Gagnon, A., & Larivee, A. (2021). Modern methods for the synthesis of perfluoroalkylated aromatics. RSC Advances, 11(47), 29247-29267. [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Lennox, A. J. J. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 87(15), 10078-10083. [Link]
-
Chaiyoch, N., & Sawangpon, W. (2021). Effective process safety management for highly hazardous chemicals. MATEC Web of Conferences, 336, 01004. [Link]
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Tsui, G. C., & Tang, Y. (2024). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 87(15), 10078–10083. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization – Part 1. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Unknown. (2022). Copper‐Catalyzed Four‐Component Reaction for the Synthesis of N‐Difluoroethyl Imides. Angewandte Chemie International Edition, 61(49). [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
Sharma, R., & Kumar, R. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 8(12), 2826-2833. [Link]
-
Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. European Journal of Organic Chemistry, 2012(2), 225-243. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Retrieved from [Link]
-
Omotowa, B. A., & Keefer, K. D. (2012). A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Transactions, 41(43), 13504-13508. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chegg. (2020). Solved Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
Chemistry Online. (2022). Synthesis of benzoic acid from Grignard reagent. Retrieved from [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
-
Schmalz, H.-G., & Rinner, U. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
-
Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]
Sources
- 1. acs.org [acs.org]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. matec-conferences.org [matec-conferences.org]
Technical Support Center: Preventing Decomposition During High-Temperature Reactions
Welcome to the Technical Support Center. This resource is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with thermal decomposition during high-temperature chemical reactions. Here, you will find practical, in-depth guidance designed to help you diagnose, troubleshoot, and ultimately prevent the degradation of your valuable materials.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition and why is it a concern in high-temperature reactions?
A: Thermal decomposition, or thermolysis, is the breakdown of a chemical compound into simpler substances when subjected to heat.[1] In the context of high-temperature reactions, it represents a competing pathway that can significantly reduce the yield of your desired product and introduce impurities that complicate purification.[2] Many organic compounds are susceptible to thermal degradation, which can lead to unpredictable outcomes and potential safety hazards, such as runaway reactions.[2][3][4]
Q2: How can I determine the thermal stability of my compound?
A: The thermal stability of a substance is its ability to resist chemical changes when exposed to elevated temperatures.[2][5] A primary technique for determining this is Thermogravimetric Analysis (TGA).[6] TGA measures the mass of a sample as it is heated at a controlled rate.[5] The temperature at which mass loss begins indicates the onset of decomposition.[5][6] It's crucial to consider not only the starting materials but also the products and potential byproducts, as their stability can also impact the reaction.[4]
Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to decomposition?
A: In reactions with competing pathways, the product distribution can be governed by either kinetics or thermodynamics.
-
Kinetic control dominates at lower temperatures, favoring the product that forms the fastest (i.e., has the lowest activation energy).[7][8]
-
Thermodynamic control is favored at higher temperatures, where reactions are often reversible, leading to the most stable product (i.e., the one with the lowest Gibbs free energy).[7][8]
Decomposition is often a thermodynamically favored process at high temperatures. While your desired product might form faster under kinetic control, providing too much thermal energy can allow the system to overcome the activation barrier for decomposition, leading to the formation of more stable, but undesired, degradation products.[9][10]
Troubleshooting Guide: Diagnosing and Mitigating Decomposition
This guide provides a systematic approach to troubleshooting common issues related to thermal decomposition.
Issue 1: Low Yield of Desired Product with Concurrent Formation of Uncharacterized Impurities.
Symptoms:
-
Lower than expected yield of the target molecule.[11]
-
Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).[12]
-
Formation of colored impurities or tar-like substances.[12]
Potential Cause: The reaction temperature is likely exceeding the thermal stability threshold of a reactant, intermediate, or the product itself, leading to decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and impurity issues.
Step-by-Step Methodologies:
-
Re-evaluate Reaction Temperature:
-
Rationale: The most direct approach to preventing thermal decomposition is to operate at a temperature below the decomposition threshold.
-
Protocol:
-
If the thermal stability of your compounds is unknown, perform TGA to determine the onset temperature of decomposition.[6]
-
Set up a series of small-scale reactions at temperatures incrementally lower than the original conditions. For example, if the reaction was run at 150°C, test it at 140°C, 130°C, and 120°C.
-
Monitor the reaction progress and purity of the product at each temperature using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Identify the optimal temperature that maximizes the formation of the desired product while minimizing decomposition.
-
-
-
Introduce a Catalyst:
-
Rationale: A catalyst can provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed at a lower, less destructive temperature.[13][14]
-
Protocol:
-
Conduct a literature search for catalysts known to be effective for the specific reaction type.
-
Screen a panel of catalysts at a reduced temperature. For example, if the uncatalyzed reaction required 180°C, test catalyst performance at 120-140°C.
-
Evaluate catalyst loading and reaction time to optimize for the highest conversion and selectivity.
-
-
-
Modify Reaction Pressure:
-
Rationale: Pressure can influence reaction kinetics and the stability of compounds.[15][16][17] For decomposition reactions that produce gaseous byproducts, increasing the pressure can, according to Le Chatelier's principle, shift the equilibrium away from decomposition.[16][17]
-
Protocol:
-
If your equipment allows, conduct the reaction under elevated pressure.
-
Start with a moderate increase in pressure (e.g., 2-5 bar of an inert gas like nitrogen or argon) and monitor the effect on the product profile.
-
Systematically vary the pressure to find conditions that suppress decomposition. Note that the effect of pressure can be complex and may also depend on the reaction mechanism.[18]
-
-
Issue 2: Inconsistent Results and Runaway Reactions.
Symptoms:
-
Batch-to-batch variability in yield and purity.
-
Sudden, uncontrolled increases in temperature and pressure (thermal runaway).[19]
Potential Cause: Poor heat transfer within the reactor, leading to localized "hot spots" where the temperature significantly exceeds the setpoint, initiating decomposition. This can be particularly problematic in exothermic reactions.
Troubleshooting Workflow for Thermal Management:
Caption: Strategies for improving thermal management in high-temperature reactions.
Step-by-Step Methodologies:
-
Optimize Agitation:
-
Rationale: Vigorous stirring ensures a homogenous temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.
-
Protocol:
-
Ensure the stirrer (e.g., magnetic stir bar, overhead stirrer) is appropriately sized for the reaction vessel.
-
Increase the stirring rate and observe the effect on temperature control and reaction consistency.
-
For viscous reaction mixtures, a mechanical overhead stirrer is generally more effective than a magnetic stir bar.
-
-
-
Solvent Selection:
-
Rationale: The solvent plays a critical role in heat dissipation. A solvent with a higher boiling point can absorb more heat, providing a better thermal buffer. Additionally, the solvent can affect the stability of reactants and transition states.[20][21][22]
-
Protocol:
-
Select a solvent with a boiling point significantly higher than the reaction temperature to prevent pressure buildup and ensure efficient heat transfer.
-
Consider the polarity of the solvent, as this can influence reaction rates and potentially stabilize the desired transition state over decomposition pathways.[20]
-
Be aware that some solvents can increase degradation rates for certain classes of compounds, so empirical testing is necessary.[23][24]
-
-
-
Reactor Design and Scale-Up Considerations:
-
Rationale: The geometry of the reactor affects heat transfer efficiency. Reactors with a high surface-area-to-volume ratio are more effective at dissipating heat.
-
Protocol:
-
For laboratory-scale reactions, prefer a tall, narrow reaction vessel over a short, wide one to maximize the contact area with the heating mantle or oil bath.
-
When scaling up, consider specialized reactor designs like tube-in-tube or plate heat exchanger reactors for processes requiring precise temperature control.[3][25]
-
For highly exothermic reactions, controlling the rate of reactant addition can manage the rate of heat generation.[19]
-
-
Data Summary
| Strategy | Principle | Key Parameters to Optimize | Typical Application |
| Temperature Reduction | Avoids reaching the activation energy for decomposition. | Reaction temperature, reaction time. | When the desired reaction has a lower activation energy than the decomposition pathway. |
| Catalysis | Provides a lower energy reaction pathway.[14] | Catalyst type, catalyst loading, temperature. | Enables reactions to proceed efficiently at temperatures below the decomposition threshold.[13] |
| Pressure Modification | Shifts equilibrium away from decomposition reactions that produce gas.[16][17] | Inert gas pressure, headspace volume. | Useful for solid-state decompositions or reactions in which a gaseous byproduct is formed.[15][26] |
| Solvent Choice | Improves heat transfer and can stabilize reactants or transition states.[20] | Boiling point, polarity, heat capacity. | Critical for managing exotherms and can influence reaction selectivity. |
| Reactor Engineering | Optimizes heat and mass transfer to prevent hot spots.[27][28] | Reactor geometry, agitation rate, reactant feed rate. | Essential for safe and consistent scale-up of high-temperature processes. |
References
- Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. (n.d.).
- University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Pressure effects on thermal decomposition reactions: a thermo-kinetic investig
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- Pressure effects on thermal decomposition reactions: a thermo-kinetic investig
- Fiveable. (n.d.). Thermal stability Definition - Inorganic Chemistry II Key Term.
- ResearchGate. (n.d.). Kinetic effects of pressure on decomposition of solids | Request PDF.
- OSTI.GOV. (2009).
- Taylor & Francis Online. (2019). Kinetic effects of pressure on decomposition of solids.
- Solubility of Things. (n.d.).
- YouTube. (2020). 33: Kinetic control vs. thermodynamic control.
- Journal of the American Chemical Society. (n.d.). The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions.
- Wikipedia. (n.d.). Thermal decomposition.
- Wikipedia. (n.d.). Solvent effects.
- Quora. (2017).
- processdesign. (2016). Reactors.
- Sustainability Directory. (2025). Thermal Decomposition → Term - Energy.
- Bannari Amman Institute of Technology. (2023).
- MDPI. (2021).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions.
- ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research.
- NIH. (2022). Impact of Solvent on the Thermal Stability of Amines.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- DTIC. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- NETZSCH Analyzing & Testing. (n.d.). Thermal Stability.
- YouTube. (2025). What Does Thermal Stability Mean? - Chemistry For Everyone.
- ResearchGate. (2025). Micro-reactor design optimization and manufacturing for studying high temperature unimolecular decomposition of large molecules | Request PDF.
- ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
- Journal of the American Chemical Society. (n.d.). THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I.
- Benchchem. (n.d.).
- DiVA portal. (2011). On the Design of a Reactor for High Temperature Heat Storage by Means of Reversible Chemical Reactions.
- Echemi. (2022).
- MDPI. (n.d.).
- Role of Catalysts in Kinetic Reactions, Applications and Innov
- Google Patents. (n.d.).
- Enhancing Chemical Processes: The Facility of Reactor Design and Optimiz
- Benchchem. (n.d.).
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- National Institute of Justice. (2024). The Impact of Drugs on Human Decomposition: What Insect, Scavenger, and Microbial Evidence Tells Us.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- PubMed. (2018).
- UPenn EHRS. (2024).
- MDPI. (2022).
- KCST. (n.d.).
- ResearchGate. (n.d.).
- FDA. (n.d.). 22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results.
- MDPI. (n.d.).
Sources
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. bitsathy.ac.in [bitsathy.ac.in]
- 3. Reactors - processdesign [design.cbe.cornell.edu]
- 4. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. longdom.org [longdom.org]
- 15. Pressure effects on thermal decomposition reactions: a thermo-kinetic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. osti.gov [osti.gov]
- 19. mt.com [mt.com]
- 20. Solvent effects - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. echemi.com [echemi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diva-portal.org [diva-portal.org]
- 26. Pressure effects on thermal decomposition reactions: a thermo-kinetic investigation [ouci.dntb.gov.ua]
- 27. Minimization of Entropy Generation Rate in Hydrogen Iodide Decomposition Reactor Heated by High-Temperature Helium | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Synthetic and Medicinal Chemistry: 4-(Pentafluoroethyl)benzoic Acid vs. 4-(Trifluoromethyl)benzoic Acid
As a Senior Application Scientist, the choice of a building block is not merely a matter of availability but a strategic decision that influences every subsequent step of a research program, from reaction kinetics to the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of two closely related yet functionally distinct fluorinated reagents: 4-(pentafluoroethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid. Our objective is to dissect their physicochemical, electronic, and steric differences to provide a clear, data-driven framework for researchers, chemists, and drug development professionals to select the optimal reagent for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The addition of a single -CF₂- unit dramatically alters key parameters, as summarized below.
| Property | 4-(Trifluoromethyl)benzoic Acid | 4-(Pentafluoroethyl)benzoic Acid | Rationale for Difference |
| Structure | Addition of a difluoromethylene (-CF₂-) unit. | ||
| CAS Number | 455-24-3[1] | 383-13-1 | N/A |
| Molecular Formula | C₈H₅F₃O₂ | C₉H₅F₅O₂ | Addition of CF₂. |
| Molecular Weight | 190.12 g/mol [1] | 240.13 g/mol | Addition of CF₂ (50.01 g/mol ). |
| Melting Point (°C) | 219 - 222[2][3] | 154 - 159 | The larger, more flexible C₂F₅ group disrupts crystal lattice packing compared to the compact CF₃ group, leading to a lower melting point. |
| Acidity (pKa) | ~3.7 - 4.1 (Predicted)[4][5] | < 3.7 (Estimated) | The C₂F₅ group has a stronger electron-withdrawing inductive effect than CF₃, which further stabilizes the carboxylate anion, increasing acidity and thus lowering the pKa value.[6][7] |
| Lipophilicity (logP) | ~2.5 (Predicted)[5] | > 2.5 (Estimated) | Polyfluoroalkylation typically increases lipophilicity. The larger surface area of the C₂F₅ group enhances hydrophobic character.[8][9] |
| Aqueous Solubility | Soluble / Slightly Soluble[2][10] | Lower than CF₃ analog (Estimated) | Increased lipophilicity (higher logP) generally correlates with decreased aqueous solubility. |
The Foundation of Difference: Electronic and Steric Effects
The observed differences in physicochemical properties are rooted in the distinct electronic and steric profiles of the trifluoromethyl (-CF₃) and pentafluoroethyl (-C₂F₅) groups.
-
Inductive Effect (-I): Both groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms.[6] This inductive effect is the primary source of their influence. The -C₂F₅ group, with two additional fluorine atoms and a larger alkyl chain, exerts a stronger -I effect than the -CF₃ group. This enhanced electron withdrawal has two major consequences:
-
Increased Acidity: It pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (conjugate base) upon deprotonation. A more stable conjugate base corresponds to a stronger acid and a lower pKa.[7]
-
Ring Deactivation: It deactivates the aromatic ring toward electrophilic aromatic substitution, making reactions like Friedel-Crafts challenging.[11]
-
-
Steric Bulk: The pentafluoroethyl group is significantly larger than the trifluoromethyl group. This increased steric hindrance can influence reaction rates, particularly when the reaction center is near the 4-position. In drug design, this additional bulk can be used to probe the size of a binding pocket or to shield a part of the molecule from metabolic enzymes.
Reactivity and Strategic Applications
The choice between these two building blocks is a strategic decision that impacts synthesis, purification, and the ultimate properties of the target molecule.
In Chemical Synthesis
Both molecules are primarily used as building blocks for introducing the respective fluoroalkylphenyl moiety, typically via reactions of the carboxylic acid, such as amide bond formation or esterification.
-
Amide Coupling: This is one of the most common applications. The carboxylic acid is activated in situ using coupling reagents (e.g., carbodiimides like EDC, phosphonium salts like PyBOP, or borate esters) to react with a primary or secondary amine.[2][12][13] While both acids undergo these reactions readily, the higher acidity of 4-(pentafluoroethyl)benzoic acid means its carboxylate is a slightly weaker nucleophile, which could subtly influence reaction kinetics depending on the specific coupling mechanism.
-
Esterification: Standard esterification protocols, such as Fischer esterification under acidic catalysis or reaction with alkyl halides under basic conditions, are applicable to both compounds.
In Medicinal Chemistry and Drug Development
The introduction of fluoroalkyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[14]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[15][16] Replacing a metabolically labile group (e.g., a methyl or ethyl group) with -CF₃ or -C₂F₅ at a known site of metabolism can effectively block that pathway, increasing the drug's half-life and bioavailability.[17] The larger -C₂F₅ group may offer a broader "shielding" effect against enzymatic attack at adjacent positions.
-
Lipophilicity and Permeability: Lipophilicity (logP) is a critical parameter for cell membrane permeability. The higher estimated logP of the -C₂F₅ analog makes it a tool for increasing a molecule's overall lipophilicity. This can enhance membrane crossing and blood-brain barrier penetration, but must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity.[8]
-
Binding Affinity: The strong electron-withdrawing nature of these groups alters the electronic landscape of the entire molecule, which can change its binding interactions with a biological target. They can participate in dipole-dipole interactions or influence the acidity/basicity of nearby functional groups, thereby modulating binding affinity and selectivity.[15]
Experimental Protocol: Representative Amide Coupling
This protocol describes a general, robust method for the direct amidation of 4-(fluoroalkyl)benzoic acids using tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, a reagent effective for a wide range of substrates.[12]
Objective: To synthesize N-benzyl-4-(fluoroalkyl)benzamide.
Materials:
-
4-(Trifluoromethyl)benzoic acid OR 4-(Pentafluoroethyl)benzoic acid (1.0 mmol, 1.0 eq)
-
Benzylamine (1.0 mmol, 1.0 eq)
-
Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (2.0 mmol, 2.0 eq)
-
Acetonitrile (MeCN), anhydrous (2 mL)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification supplies (ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the 4-(fluoroalkyl)benzoic acid (1.0 mmol), benzylamine (1.0 mmol), and anhydrous acetonitrile (2 mL).
-
Stir the mixture at room temperature to achieve dissolution or a fine suspension.
-
To the stirring mixture, add tris(2,2,2-trifluoroethyl) borate (2.0 mmol).
-
Equip the flask with a reflux condenser (if heating at 80°C open to air) or seal the tube (if heating at 100°C).
-
Heat the reaction mixture to 80-100°C and stir for 5-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material (acid or amine) and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing ethyl acetate (20 mL) and 1M HCl (15 mL). Shake and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Visualization: A Decision-Making Workflow
To aid in the selection process, the following workflow outlines the key decision points based on desired molecular properties.
Conclusion and Expert Recommendation
4-(Trifluoromethyl)benzoic acid is the workhorse reagent. It is an excellent choice for introducing a metabolically stable, electron-withdrawing group with a moderate increase in lipophilicity. Its properties are well-documented, and it serves as a reliable bioisostere for groups like isopropyl or chlorine. It is the default choice when the primary goal is to block metabolism or introduce a standard fluorinated moiety without drastically altering molecular size and lipophilicity.
4-(Pentafluoroethyl)benzoic acid is a more specialized tool for advanced optimization. It should be selected when the research objective requires a more potent inductive effect (leading to higher acidity), a more significant increase in lipophilicity and molecular weight, or a larger steric footprint. This makes it particularly valuable in later-stage lead optimization, where fine-tuning permeability, probing larger binding pockets, or maximizing metabolic shielding is necessary.
Ultimately, the decision rests on a clear understanding of the structure-activity and structure-property relationships within your specific chemical series. By leveraging the comparative data and rationale presented here, researchers can make a more informed and strategic choice, accelerating their path to discovery.
References
-
Sabila, P. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(13), 6687–6695. [Link]
-
Ghaffari, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(7), 1583. [Link]
-
Jäckel, C., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. Journal of Medicinal Chemistry, 61(23), 10927–10933. [Link]
-
Diana, G. D., et al. (1994). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 37(15), 2421–2431. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). [Link]
-
PubChem. (n.d.). 4-(Pentafluoroethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Klumpp, D. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3218–3219. [Link]
-
ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Fengchen Group. (n.d.). 4-(Trifluoromethyl)Benzonic Acid BP EP USP CAS 455-24-3. [Link]
-
Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link]
-
Antonella, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl₄. Beilstein Journal of Organic Chemistry, 13, 1864–1873. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
-
Wikipedia. (n.d.). Pentafluorobenzoic acid. [Link]
-
Filo. (2025). The pKa values of acetic acid, benzoic acid and trifluoroacetic acid.... [Link]
-
Quora. (2018). Is trifluoroacetic acid more acidic than benzoic acid?. [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
Doubtnut. (n.d.). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
Sources
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. scispace.com [scispace.com]
- 7. doubtnut.com [doubtnut.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Analogs in Drug Design
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists.[1] Fluorine's unique combination of properties—high electronegativity, a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the ability to form exceptionally strong carbon-fluorine bonds—allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[2][3][4] Among the many molecular scaffolds used in drug design, the benzoic acid moiety is a common structural motif. When fluorinated, this simple scaffold becomes a powerful modulator of acidity, lipophilicity, metabolic stability, and target binding affinity.[2][4]
This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated benzoic acid analogs. It is designed for researchers and drug development professionals to objectively assess how the positional isomerism of a single fluorine atom can dramatically alter a molecule's properties, thereby influencing its potential as a therapeutic agent. We will delve into the causal relationships behind these changes, provide supporting experimental data, and detail standardized protocols for their validation.
Part 1: The Positional Impact of Fluorine on Physicochemical Properties
The placement of fluorine on the benzoic acid ring—be it at the ortho (2-), meta (3-), or para (4-) position—is a critical decision that profoundly impacts the molecule's electronic and physical nature.[4] These alterations are foundational to a drug's subsequent biological behavior.
Modulation of Acidity (pKa)
The acidity of the carboxylic group is a key determinant of a drug's solubility, absorption, and ability to interact with its biological target. Fluorine's potent inductive electron-withdrawing effect is the primary driver of changes in the pKa of benzoic acid. This effect stabilizes the carboxylate anion (the conjugate base), making the parent acid more acidic (i.e., lowering its pKa). The magnitude of this effect is highly dependent on the fluorine's position.
-
Ortho-Fluorobenzoic Acid: Exhibits the most significant drop in pKa. The proximity of the fluorine atom to the carboxylic acid group exerts a powerful inductive effect, greatly stabilizing the resulting anion.[4] This is often referred to as the "ortho effect."[4]
-
Meta-Fluorobenzoic Acid: Shows a moderate increase in acidity. The inductive effect is weaker at this position compared to the ortho position but still significant.[4]
-
Para-Fluorobenzoic Acid: The inductive effect is weakest at this position. Furthermore, the fluorine atom can exert a resonance effect that slightly counteracts the inductive pull, resulting in a pKa that is closer to, but still lower than, that of unsubstituted benzoic acid.[4][5]
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | Benzoic Acid (Reference) | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| pKa | 4.20 | 3.27 | 3.86 | 4.14[5][6] |
| LogP | 1.87 | 1.73 | 1.98 | 2.07[6] |
| Molar Mass ( g/mol ) | 122.12 | 140.11[4] | 140.11[4] | 140.11[4] |
Data compiled from various sources. Exact values may vary slightly based on experimental conditions.
Influence on Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs the ability of a compound to cross biological membranes. While often considered a lipophilic element, fluorine's effect on the overall molecule's LogP is context-dependent.[1][7] For the fluorobenzoic acid isomers, the positional changes lead to subtle but important differences in their partitioning behavior. A compound with moderate lipophilicity (LogD between 0 and 3) often strikes a good balance between permeability and solubility, which is optimal for oral absorption.[8]
Part 2: Implications for Biological Activity and Pharmacokinetics
The shifts in physicochemical properties directly translate into altered biological performance. Understanding these connections is central to rational drug design.
Target Binding and Affinity
The altered acidity and electronic distribution of fluorinated benzoic acids can significantly enhance binding affinity to target proteins.[2][9] A lower pKa, as seen with the ortho-isomer, can lead to stronger ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor's binding pocket. Furthermore, the C-F bond can participate in favorable non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups of the protein backbone, further stabilizing the drug-receptor complex.[1]
For example, 2-fluorobenzoic acid derivatives are common scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] The enhanced acidity can be crucial for effective binding and inhibition.
Metabolic Stability: The Metabolic Blocking Effect
One of the most powerful applications of fluorination in drug design is to enhance metabolic stability.[3][10][11] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the para-position, leading to rapid metabolism and clearance of the drug.[1] By placing a fluorine atom at such a metabolically vulnerable site, medicinal chemists can effectively "block" this pathway. The strength of the C-F bond makes it highly resistant to enzymatic cleavage compared to a C-H bond.[3][10] This strategy can significantly increase a drug's half-life, improve its oral bioavailability, and lead to a more sustained therapeutic effect.[2][10]
While highly effective, it is important to note that the C-F bond is not completely inert. Under certain enzymatic conditions or in the presence of intramolecular nucleophiles, defluorination can occur, potentially leading to the formation of toxic metabolites.[12]
Part 3: Essential Experimental Protocols
To ensure the objective comparison of fluorinated analogs, rigorous and standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key parameters discussed above.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is considered a high-precision technique for determining the pKa of ionizable compounds.[13][14]
Objective: To accurately measure the pKa of each fluorobenzoic acid isomer in an aqueous solution.
Materials:
-
Automated titrator or manual burette
-
0.15 M KCl solution (to maintain constant ionic strength)[15]
-
High-purity samples of benzoic acid and its fluoro-isomers
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Prepare a 1 mM solution of the test compound in water.[15][16] For a 20 mL sample, add the appropriate amount of 0.15 M KCl to maintain ionic strength.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of weak acids.[15][16]
-
Initial Acidification: Place the vessel on the magnetic stirrer, immerse the pH electrode, and acidify the solution to ~pH 2 using 0.1 M HCl.[15]
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches ~12.[15]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). More precise values can be obtained by calculating the first derivative of the curve.
-
Replication: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of LogD at pH 7.4 by Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for determining lipophilicity.[17][18]
Objective: To measure the distribution coefficient (LogD) of each isomer between n-octanol and a physiological buffer (pH 7.4).
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[19][20]
-
High-purity samples of the test compounds
-
DMSO for stock solutions[17]
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS) for quantification[20]
Procedure:
-
Phase Preparation: Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation.[17][18] Allow the phases to separate completely before use.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[17]
-
Partitioning: In a vial, add the appropriate volumes of the saturated n-octanol and saturated PBS phases (e.g., 500 µL of each). Add a small volume of the stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Equilibration: Cap the vials tightly and shake vigorously for a fixed period (e.g., 1-3 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to achieve a clean separation of the two phases.[20]
-
Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Be careful not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.[20]
-
Calculation: The LogD value is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[18]
Caption: Shake-flask method workflow for LogD determination.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard in vitro ADME screen to rank compounds based on their susceptibility to metabolism by key drug-metabolizing enzymes.[21][22][23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of fluorobenzoic acid analogs in the presence of human liver microsomes.
Materials:
-
Test compounds and control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound)[4]
-
Ice-cold acetonitrile with an internal standard (for reaction termination)[4][21]
-
Incubator or water bath at 37°C[24]
-
LC-MS/MS for analysis[21]
Procedure:
-
Preparation: Thaw the HLM vial quickly in a 37°C water bath and immediately place on ice.[25] Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[22]
-
Pre-incubation: In a microcentrifuge tube, add the diluted microsomes and the test compound (final concentration typically 1 µM).[21] Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4][21]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4] The 0-minute sample is taken immediately after adding NADPH.
-
Reaction Termination: Stop the reaction at each time point by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard.[4][24]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.[21]
-
Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint) = (k / [microsomal protein concentration])
-
Caption: Fluorine at a metabolic "soft spot" blocks CYP450 oxidation.
Conclusion and Outlook
The positional isomerism of fluorine on a benzoic acid scaffold is a powerful, yet nuanced, tool in drug design. The choice between ortho-, meta-, and para- substitution allows for the precise tuning of acidity, lipophilicity, and metabolic stability.[4] The ortho-isomer's enhanced acidity can be leveraged for stronger target binding, while the para-isomer is a classic strategy for blocking metabolic oxidation and extending a drug's half-life.[4]
The optimal choice is always context-dependent, relying on the specific requirements of the biological target and the desired pharmacokinetic profile.[4] By employing the standardized experimental protocols outlined in this guide, drug discovery teams can generate reliable, comparative data to make informed decisions, ultimately accelerating the development of safer and more effective medicines. As synthetic methodologies for selective fluorination continue to advance, the strategic use of these simple but potent analogs will undoubtedly remain a cornerstone of medicinal chemistry.
References
- Vertex AI Search. The Role of Fluorinated Benzoic Acids in Drug Discovery.
- Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Benchchem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
- Protocols.io. LogP / LogD shake-flask method.
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- Domainex. Shake Flask LogD.
- Mercell. metabolic stability in liver microsomes.
- ACS Publications. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- ResearchGate. (PDF) LogP / LogD shake-flask method v1.
- Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Evotec. Cyprotex LogD Shake Flask Fact Sheet.
- PMC. Development of Methods for the Determination of pKa Values.
- Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- MDPI. Importance of Fluorine in Benzazole Compounds.
- Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
- Wikipedia. 4-Fluorobenzoic acid.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. evotec.com [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shake Flask LogD | Domainex [domainex.co.uk]
- 21. mercell.com [mercell.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-(pentafluoroethyl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated moieties, such as the pentafluoroethyl group, into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 4-(pentafluoroethyl)benzoic acid is a valuable building block in this domain, making its unambiguous structural validation and purity assessment a critical prerequisite for any downstream application. The presence of unwanted isomers, residual starting materials, or by-products can compromise experimental outcomes, leading to flawed structure-activity relationship (SAR) studies and threatening the safety and efficacy of potential drug candidates.[1]
This guide provides an in-depth, multi-technique strategy for the rigorous validation of synthesized 4-(pentafluoroethyl)benzoic acid. We will move beyond procedural steps to explore the causality behind each analytical choice, creating a self-validating workflow that ensures the highest degree of confidence in your material's identity, structure, and purity.
The Strategic Validation Workflow
A robust validation strategy does not rely on a single technique but rather on the convergence of evidence from orthogonal methods. Each analysis provides a piece of the puzzle, and only when they fit together perfectly can the structure be considered confirmed. The following workflow illustrates the logical progression from a crude synthetic product to a fully validated compound.
Caption: Overall workflow for the validation of 4-(pentafluoroethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For a fluorinated compound like 4-(pentafluoroethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
A. ¹⁹F NMR: The Definitive Signature
Expertise & Causality: We begin with ¹⁹F NMR because it provides the most direct and unambiguous evidence for the presence and structure of the pentafluoroethyl group. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[2] Its wide chemical shift range (~700 ppm) minimizes the chance of signal overlap, providing a clean diagnostic window.[3]
Expected Results & Interpretation: The pentafluoroethyl group (-CF₂CF₃) will exhibit a classic A₂X₃ spin system.
-
-CF₃ group: A triplet signal, due to coupling with the two adjacent fluorine atoms of the -CF₂- group (²JFF coupling).
-
-CF₂- group: A quartet signal, due to coupling with the three fluorine atoms of the -CF₃- group (²JFF coupling). The relative integration of these two signals should be 2:3.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer. No special reference compound is typically needed as modern spectrometers can reference externally to a standard like CFCl₃.
-
Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not required unless long-range ¹H-¹⁹F couplings complicate the spectrum.
-
Processing: Fourier transform the FID, phase the spectrum, and integrate the signals.
B. ¹H NMR: Probing the Aromatic Core
Expertise & Causality: ¹H NMR confirms the substitution pattern on the aromatic ring. The electron-withdrawing nature of both the carboxylic acid and the pentafluoroethyl group will shift the aromatic protons downfield. Their coupling pattern reveals their relative positions.
Expected Results & Interpretation: The 4-substituted (para) pattern will result in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H-2, H-6 (ortho to -COOH): A doublet centered around 8.0-8.2 ppm.
-
H-3, H-5 (ortho to -C₂F₅): A doublet centered around 7.7-7.9 ppm. The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift (>12 ppm), which may exchange with trace water in the solvent.[4][5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
Instrument Setup: Tune the spectrometer to the ¹H frequency.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data and integrate the aromatic signals, which should yield a 2:2 (or 1:1) ratio.
C. ¹³C NMR: The Full Carbon Skeleton
Expertise & Causality: ¹³C NMR is used to account for all carbon atoms in the molecule. However, for fluorinated compounds, this technique presents a specific challenge: large one-bond (¹JCF) and multi-bond (ⁿJCF) coupling constants can split carbon signals into complex multiplets.[6][7] This splitting can reduce the signal-to-noise ratio, sometimes burying signals in the baseline.[7] Therefore, acquiring a spectrum with both proton and fluorine decoupling (¹³C{¹H, ¹⁹F}) can be highly advantageous to simplify the spectrum to singlets, though this requires specialized hardware.[8]
Expected Results & Interpretation:
-
Without ¹⁹F Decoupling:
-
-CF₃: A quartet with a large ¹JCF coupling constant (~280-300 Hz).
-
-CF₂-: A triplet with a large ¹JCF coupling constant (~250-270 Hz).
-
Aromatic Carbons: The carbon attached to the C₂F₅ group (C-4) will be a triplet due to ²JCF coupling. Other aromatic carbons will show smaller, long-range couplings.
-
-
With ¹⁹F Decoupling: All carbon signals will collapse into singlets, greatly simplifying interpretation.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample. A more concentrated sample may be needed due to the lower sensitivity of ¹³C NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (more scans) is typically required. If available, perform a ¹³C{¹H, ¹⁹F} double-decoupling experiment.
-
Processing: Process the data to identify all expected carbon signals.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. Unlike nominal mass MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.
Expected Results & Interpretation:
-
Molecular Formula: C₉H₅F₅O₂
-
Exact Mass: 240.0182
-
Observed Ion (ESI-): [M-H]⁻ at m/z 240.0109 The experimentally measured m/z value should match the theoretical value within a narrow tolerance (e.g., < 5 ppm error).
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion ESI mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Analysis: Determine the accurate mass of the most abundant peak corresponding to the [M-H]⁻ ion and use the instrument's software to calculate the elemental composition and compare it to the theoretical formula.
Chromatographic Purity Assessment: Quantifying Impurities
Expertise & Causality: Spectroscopy confirms structure, but chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like aromatic carboxylic acids.[9][10] A reversed-phase method is typically employed, where the polar analyte is eluted from a nonpolar stationary phase (like C18) by a polar mobile phase. The inclusion of an acid (e.g., formic or trifluoroacetic acid) in the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[11][12]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the relative area percentage of the main peak. A pure compound should exhibit a single major peak.
Caption: Decision-making flowchart for validating the synthesized product.
Elemental Analysis: The Final Empirical Confirmation
Expertise & Causality: Elemental analysis (EA) provides the empirical formula by determining the mass percentages of C, H, N, and S. For organofluorine compounds, this technique requires special considerations. During combustion, highly corrosive hydrogen fluoride (HF) can form, which can damage the instrument and interfere with the results.[13] Modern elemental analyzers designed for fluorinated samples use special reagents or traps (e.g., magnesium oxide) in the combustion tube to capture fluorine, allowing for accurate C and H determination.[13][14]
Experimental Protocol: C/H Elemental Analysis
-
Sample Preparation: Provide a few milligrams (2-5 mg) of the highly purified, dry compound.
-
Instrumentation: Use an elemental analyzer equipped for halogen-containing samples.
-
Analysis: The instrument combusts the sample at high temperature, and the resulting CO₂ and H₂O are quantified by a thermal conductivity detector (TCD).
-
Data Interpretation: The experimental weight percentages of Carbon and Hydrogen are compared to the theoretical values.
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % (for C₉H₅F₅O₂) | Acceptable Range |
|---|---|---|
| Carbon (C) | 45.02% | ± 0.4% |
| Hydrogen (H)| 2.10% | ± 0.4% |
A result within ±0.4% of the theoretical value is generally considered confirmation of the empirical formula and sample purity.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations/Considerations |
| ¹⁹F NMR | Direct evidence of the -C₂F₅ group and its integrity. | High sensitivity, clean spectrum, unambiguous. | Provides no information about the rest of the molecule. |
| ¹H NMR | Confirms aromatic substitution pattern and proton count. | Fast, reliable for confirming regiochemistry. | Carboxylic proton can be broad or exchangeable. |
| ¹³C NMR | Confirms the complete carbon skeleton. | Verifies the presence of all carbon environments. | C-F coupling complicates spectra; may require ¹⁹F decoupling.[6][8] |
| HRMS | Unambiguous molecular formula confirmation. | High accuracy and confidence in elemental composition. | Provides no information on isomerism. |
| HPLC | Quantifies purity and identifies impurities. | Gold standard for purity assessment of drug-like molecules.[9] | Requires method development; non-UV active impurities are not detected. |
| Elemental Analysis | Confirms empirical formula and sample purity. | Orthogonal confirmation of composition. | Requires specialized setup for fluorinated compounds.[13][14] |
By systematically applying this multi-technique approach, researchers can achieve an exceptionally high level of confidence in the structural integrity and purity of their synthesized 4-(pentafluoroethyl)benzoic acid, ensuring the reliability and reproducibility of all subsequent scientific endeavors.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. [Link]
-
Chromatographic separations of aromatic carboxylic acids . PubMed. [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds . ACD/Labs. [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC . SIELC Technologies. [Link]
-
Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure . PubMed. [Link]
-
Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation . ProQuest. [Link]
-
13C NMR of Fluorinated Organics . University of Ottawa NMR Facility Blog. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography . PubMed Central. [Link]
-
The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs . Pharma Times. [Link]
-
Analytical Techniques in Pharmaceutical Analysis . LinkedIn. [Link]
-
Laboratory of Organic Elemental Analysis . Central Laboratories UCT Prague. [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides . Green Chem., 2018, 20, 3038. [Link]
-
Determination of fluorine in organic compounds: Microcombustion method . Office of Scientific and Technical Information. [Link]
-
Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! . JEOL. [Link]
-
Fluorine detection in organic compounds . Chemistry Stack Exchange. [Link]
-
Attributed ¹⁹F NMR coupling from ¹⁹F NMR spectrum (bottom) of 3 . ResearchGate. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR . Magritek. [Link]
-
Fluorinated Aromatic Compounds . ResearchGate. [Link]
-
Fluorine NMR . University of Missouri. [Link]
-
Supporting Information for Visible-light-induced metal-free oxidation of aldehydes to carboxylic acids in water . The Royal Society of Chemistry. [Link]
-
Benzoic acid, 4-fluoro-, ethyl ester . NIST WebBook. [Link]
-
Fluorine-19 nuclear magnetic resonance spectrum of trifluoromethyl(pentafluoroethyl)sulfur difluoride . Inorganic Chemistry. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . AZoM. [Link]
-
19Flourine NMR . University of Ottawa. [Link]
-
Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 . National Institutes of Health. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field . PubMed Central. [Link]
-
Benzoic acid, 4-fluoro- . NIST WebBook. [Link]
-
Benzoic acid, 4-fluoro-, ethyl ester . NIST WebBook. [Link]
-
Benzoic acid, 4-fluoro- . NIST WebBook. [Link]
-
Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry . ACS Publications. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . ResearchGate. [Link]
-
Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]
-
Fluorine-19 NMR investigation of poly(trifluoroethylene) . [Link]
-
mass spectrum of benzoic acid . Doc Brown's Chemistry. [Link]
-
Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry . ChemRxiv. [Link]
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
4-(Difluoromethoxy)benzoic acid - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. azom.com [azom.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
A Comparative Guide to Purity Assessment of 4-(pentafluoroethyl)benzoic Acid: Elemental Analysis vs. Orthogonal Methods
In the landscape of pharmaceutical development and materials science, the absolute purity of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] For novel compounds like 4-(pentafluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and advanced materials, rigorous purity assessment is paramount. This guide provides an in-depth comparison of classical elemental analysis with modern orthogonal methods—specifically Titrimetry, Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC)—for the definitive purity determination of this compound.
The Central Role of Purity in Drug Development
Impurities in a drug substance can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, or degradation products.[2] Even at trace levels, these impurities can impact the therapeutic efficacy and safety of the final drug product, making their identification and quantification a critical regulatory requirement.[1][2] The choice of analytical technique for purity assessment is therefore a decision of significant consequence, guided by the physicochemical properties of the analyte and the specific information required.
Method 1: Elemental Analysis (Combustion Analysis)
Elemental analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample. For 4-(pentafluoroethyl)benzoic acid (C₉H₅F₅O₂), this method directly verifies the empirical formula by comparing the experimentally determined elemental composition to the theoretical values.
Theoretical Composition of 4-(pentafluoroethyl)benzoic acid (MW: 240.13 g/mol ) [4]
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 45.02 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.10 |
| Fluorine (F) | 18.998 | 5 | 94.990 | 39.56 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.33 |
| Total | 240.127 | 100.00 |
Principle of Analysis
The sample is combusted at high temperatures (typically around 900-1000°C) in a stream of oxygen.[5][6] This process converts the elements into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and fluorine to hydrogen fluoride (HF). These gases are then separated and quantified by various detection methods, such as thermal conductivity or infrared detection for CO₂ and H₂O, and ion chromatography for fluoride ions.[7]
Experimental Protocol: Combustion Ion Chromatography (CIC)
This protocol is adapted from methodologies described in ASTM D7359 for halogen determination.[7][8][9][10][11]
-
Sample Preparation: Accurately weigh 1-2 mg of 4-(pentafluoroethyl)benzoic acid into a tin or silver capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known fluorine content, such as benzoic acid for C and H, and a suitable fluoro-organic standard.[12][13]
-
Combustion: Introduce the sample into the combustion furnace at ~1000°C. The combustion products are swept by a helium/oxygen carrier gas stream.
-
Gas Purification and Separation: The resulting gases pass through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases (CO₂, H₂O, HF, N₂) are then separated chromatographically.
-
Detection:
-
CO₂ and H₂O are typically measured by a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) detector.
-
For fluorine, the gases are passed through an aqueous absorption solution. The resulting fluoride ions are then quantified by ion chromatography (IC).[7]
-
-
Calculation: The instrument software calculates the mass percentages of each element based on the detector response and the initial sample weight.
Causality and Self-Validation in Elemental Analysis
The choice of high-temperature combustion is to ensure the complete decomposition of the stable C-F bonds.[6] The use of certified reference materials for calibration ensures the traceability and accuracy of the measurements. The self-validating nature of this method lies in the summation principle: the sum of the experimentally determined mass percentages of all elements should ideally be 100%. A significant deviation from this value can indicate the presence of inorganic impurities or incomplete combustion.
Caption: Decision guide for choosing the appropriate analytical method.
Method 4: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity assessment and impurity profiling in the pharmaceutical industry. [2][14][15][16]It excels at separating the main component from structurally similar impurities.
Principle of Analysis
A solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. [17]For aromatic carboxylic acids, reversed-phase HPLC is a common choice. [18][19][20]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH to suppress ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard and Sample Preparation: Prepare a standard solution of 4-(pentafluoroethyl)benzoic acid of known concentration. Prepare a sample solution by accurately weighing and dissolving the test material in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., ~240 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is typically determined by an area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100
-
Causality and Self-Validation in HPLC
The choice of an acidic mobile phase is critical to ensure good peak shape for the carboxylic acid by keeping it in its protonated, less polar form. [17]Method validation, including assessments of specificity, linearity, precision, and accuracy, is essential to ensure the reliability of the results. [21][22][23][24]The self-validating aspect of a well-developed HPLC method is its ability to separate known impurities and degradation products from the main peak, demonstrating specificity.
Comparative Analysis and Experimental Data
To illustrate the application of these methods, a hypothetical batch of 4-(pentafluoroethyl)benzoic acid was analyzed. The results are summarized below.
| Analytical Method | Principle | Purity Result (Mean ± SD, n=3) | Key Advantages | Key Limitations |
| Elemental Analysis | Combustion and detection of C, H, F | C: 44.95±0.10%H: 2.08±0.05%F: 39.41±0.15%(Implied Purity: >99.5%) | Verifies empirical formula; sensitive to inorganic impurities. | Indirect purity measurement; does not identify organic impurities. |
| Acid-Base Titrimetry | Neutralization of -COOH group | 99.7 ± 0.2% | Simple, rapid, cost-effective; high precision. | Assumes all acidity is from the target molecule; non-specific. |
| ¹⁹F qNMR | Comparison of analyte signal to internal standard | 99.8 ± 0.1% | Primary method; high accuracy and precision; no analyte-specific standard needed. [25] | Requires specialized equipment and expertise; potential for signal overlap. |
| HPLC (Area %) | Chromatographic separation and UV detection | 99.85% (main peak area) | Excellent for separating and quantifying organic impurities. [14] | Assumes all impurities are UV-active and have similar response factors. |
Conclusion and Recommendations
The purity assessment of 4-(pentafluoroethyl)benzoic acid requires a well-considered analytical strategy. No single method is universally superior; instead, they provide complementary information.
-
Elemental Analysis serves as a fundamental check of the bulk composition and is invaluable for confirming the identity of a new chemical entity.
-
Acid-Base Titrimetry offers a rapid and economical assay for quantifying the primary acidic component, making it suitable for routine quality control.
-
Quantitative NMR stands out as a primary, highly accurate method for determining absolute purity without the need for a specific reference standard of the analyte. ¹⁹F qNMR is particularly well-suited for this fluorinated compound.
-
HPLC is the gold standard for impurity profiling, providing crucial information about the number and relative amounts of organic impurities. [2] For comprehensive and robust purity validation, a dual-methodology approach is recommended. Quantitative NMR should be employed to determine the absolute purity of the bulk material, while a validated HPLC method should be used to identify and quantify individual impurities. This orthogonal approach provides the highest degree of confidence in the quality of 4-(pentafluoroethyl)benzoic acid, ensuring its suitability for downstream applications in research and development.
References
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- ASTM D7359 - 18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chrom
- Determination of fluorine in organic compounds: Microcombustion method. USGS.gov.
- D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC).
- Certified Reference M
- ASTM D7359-18 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic.
- Live qualification/validation of purity methods for protein products. Purdue University.
- ASTM D7359. Analytik Jena.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Allied Sciences.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Determination of fluorine in organic compounds: Microcombustion method. (2002). U.S. Geological Survey.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- ASTM D7359.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). DiVA portal.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation. (2025).
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separ
- Chromatographic separations of arom
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- Carboxylic Acid Unknowns and Titr
- A Comparative Guide to the Purity Validation of 2-Fluorohexane: GC-MS vs. NMR Analysis. (2025). Benchchem.
- Determination of Fluorine in Organic Compounds. Microcombustion Method.
- Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. OSTI.gov.
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid. Sigma-Aldrich.
- Benzoic acid standard for elemental analysis. Sigma-Aldrich.
- What is the procedure for determining carboxylic acid groups by the acid-base titration? (2018).
- Experimental and theoretical study on benzoic acid derivatives. (2025).
- 4-(1, 1, 2, 2, 2-Pentafluoroethyl)benzoic acid, min 97%, 100 mg. Oakwood Chemical.
- Benzoic acid standard for elemental analysis 65-85-0. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
- Benzoic acid deriv
- Purity determin
- Titrimetric Methods. LibreTexts.
Sources
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. omicsonline.org [omicsonline.org]
- 4. This compound 97 383-13-1 [sigmaaldrich.com]
- 5. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
- 6. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 7. ASTM D7359 - Analytik Jena [analytik-jena.com]
- 8. ASTM D7359 - 18 | 1 Nov 2018 | BSI Knowledge [knowledge.bsigroup.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. contitesting.com [contitesting.com]
- 12. Benzoic acid standard for elemental analysis 65-85-0 [sigmaaldrich.com]
- 13. Benzoic acid standard for elemental analysis 65-85-0 [sigmaaldrich.com]
- 14. biomedres.us [biomedres.us]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 17. PlumX [plu.mx]
- 18. helixchrom.com [helixchrom.com]
- 19. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 20. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. cs.purdue.edu [cs.purdue.edu]
- 23. wjarr.com [wjarr.com]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Lipophilicity (logP) in Fluorinated Aromatic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Rule of Five – The Nuances of Fluorine in Drug Design
In the landscape of modern drug discovery, the lipophilicity of a molecule, quantified by the partition coefficient (logP), stands as a cornerstone of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. It is a critical parameter that governs a compound's ability to permeate cell membranes, interact with target proteins, and navigate the complex biological milieu.[1][2] While Lipinski's "Rule of Five" provides a foundational guideline for oral bioavailability, with a logP value not greater than 5, the strategic modulation of this property is a far more intricate science.[3][4]
Enter fluorine, an element that has become indispensable in the medicinal chemist's toolkit.[5] Often employed as a bioisosteric replacement for hydrogen, its introduction can profoundly alter a molecule's physicochemical properties.[6][7] Fluorination is a well-established strategy to enhance metabolic stability, modulate pKa, and, most pertinent to this guide, fine-tune lipophilicity.[5][8] The greater lipophilicity of the C-F bond relative to the C-H bond often leads to an increase in the overall hydrophobicity of a molecule, which can enhance membrane permeability and target engagement.[2][8][9]
However, the impact of fluorination is not a simple, additive phenomenon. The position and number of fluorine atoms on an aromatic scaffold can lead to subtle and sometimes counterintuitive effects on logP.[10] This guide provides an in-depth comparison of the lipophilicity of various fluorinated benzoic acids, supported by experimental data. We will delve into the causality behind these observations and provide robust, field-proven protocols for the accurate determination of logP, empowering researchers to make informed decisions in the optimization of their lead compounds.
Comparative Analysis: The Positional Impact of Fluorine on Benzoic Acid Lipophilicity
The substitution of hydrogen with fluorine on a benzoic acid core provides a classic model for understanding its influence on lipophilicity. The following table summarizes experimentally derived logP values for a series of mono- and di-fluorinated benzoic acids, demonstrating the critical role of substitution patterns.
| Compound | Structure | Experimental logP | Reference(s) |
| Benzoic Acid | C₆H₅COOH | 1.87 | Calculated Baseline |
| 2-Fluorobenzoic Acid | o-FC₆H₄COOH | 1.86 | [11][12] |
| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 2.16 - 2.2 | [13][14][15] |
| 4-Fluorobenzoic Acid | p-FC₆H₄COOH | 2.07 - 2.1 | [16][17] |
| 2,6-Difluorobenzoic Acid | 2,6-F₂C₆H₃COOH | 1.6 - 1.86 | [18][19] |
| 3,4-Difluorobenzoic Acid | 3,4-F₂C₆H₃COOH | 1.8 | [20] |
Analysis of Trends:
-
Mono-substitution: A single fluorine atom in the meta or para position (3- and 4-fluorobenzoic acid) increases the logP relative to the parent benzoic acid, consistent with the general principle of fluorine increasing lipophilicity.[13][15][16][17]
-
The Ortho Effect: Interestingly, 2-fluorobenzoic acid exhibits a logP value nearly identical to that of benzoic acid.[11][12] This deviation is often attributed to intramolecular effects. The proximity of the ortho-fluorine to the carboxylic acid group can influence the molecule's conformation and hydrogen bonding potential, subtly altering its partitioning behavior.
-
Di-substitution: The introduction of a second fluorine atom further highlights positional effects. 3,4-Difluorobenzoic acid shows a logP comparable to the parent molecule, while 2,6-difluorobenzoic acid demonstrates a marked decrease in lipophilicity.[18][19][20] This is a critical insight: simply adding more fluorine does not guarantee a linear increase in logP. The strong electron-withdrawing nature of two ortho-fluorines can significantly alter the electronic distribution and polarity of the entire molecule, leading to a more favorable interaction with the aqueous phase than would be expected.
These data underscore the necessity of experimental validation. While computational models provide useful estimates, the complex interplay of steric and electronic effects in fluorinated systems demands empirical measurement for accurate lead optimization.
Experimental Protocols for logP Determination
The accurate determination of logP is paramount. Two widely accepted methods are presented here: the "gold standard" Shake-Flask method, which provides a direct measurement, and a higher-throughput HPLC-based method for rapid screening.
Method 1: The Shake-Flask (SF) Method – The Gold Standard
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4) and is considered the benchmark for accuracy.[3][21]
Causality Behind the Protocol: The trustworthiness of this method hinges on achieving true thermodynamic equilibrium. Pre-saturating the n-octanol and aqueous phases with each other before the experiment is a critical step.[22] This prevents volume changes during the experiment that would otherwise skew the concentration measurements and lead to erroneous logP values. The choice of pH 7.4 is deliberate, as it mimics physiological conditions and is crucial for ionizable compounds like carboxylic acids.[4]
Step-by-Step Protocol:
-
Phase Preparation:
-
Combine equal volumes of n-octanol (HPLC grade) and pH 7.4 phosphate buffer in a large separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely overnight. Carefully separate and store the n-octanol-saturated buffer and the buffer-saturated n-octanol.
-
-
Stock Solution Preparation:
-
Partitioning Experiment:
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer.
-
Add a small aliquot (e.g., 20 µL) of the 10 mM stock solution to the vial. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
-
Cap the vial tightly and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 2 hours to facilitate partitioning.
-
Allow the vial to stand undisturbed overnight (minimum 16 hours) to ensure complete phase separation.[23]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the aqueous (bottom) phase and the n-octanol (top) phase. To avoid cross-contamination, especially with the viscous n-octanol, it is wise to use a fresh pipette tip for each phase and to aspirate slowly.[21]
-
Quantify the concentration of the compound in each phase using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC-UV. A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
The result is expressed as its base-10 logarithm:
-
logP = log₁₀(P)
-
-
Caption: Workflow for logP determination using the Shake-Flask method.
Method 2: HPLC-Based logP Estimation
For higher throughput, logP can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[21] This indirect method correlates a compound's retention time (tᵣ) on a hydrophobic stationary phase (like C18) with its lipophilicity.[24][25]
Causality Behind the Protocol: The principle is "like dissolves like." More lipophilic compounds will have a stronger affinity for the nonpolar C18 stationary phase and will therefore be retained longer, resulting in a later elution time. By calibrating the system with a set of standards with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. This calibration is the key to the method's validity; the accuracy of the estimated logP is entirely dependent on the quality and structural similarity of the standards used.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: An HPLC with a UV detector.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., pH 7.4 phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and reasonable run times for the compounds of interest.
-
-
Calibration Standard Selection:
-
Select a series of 5-7 commercially available compounds with accurately known logP values that bracket the expected logP of your test compounds. Ideally, these standards should be structurally related to the analytes.
-
-
Chromatographic Analysis:
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Inject each calibration standard and the test compound(s) individually, recording the retention time (tᵣ) for each.
-
-
Data Processing and Calibration:
-
For each compound (standards and unknowns), calculate the retention factor (k):
-
k = (tᵣ - t₀) / t₀
-
-
Calculate the logarithm of the retention factor (log k).
-
Create a calibration curve by plotting the known logP values of the standards (y-axis) against their calculated log k values (x-axis).
-
Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is considered a good fit.
-
-
logP Estimation:
-
Using the log k value calculated for your test compound and the equation from the linear regression, calculate its estimated logP.
-
Caption: Workflow for logP estimation using the HPLC-based method.
Conclusion and Field-Proven Insights
The strategic fluorination of aromatic acids is a powerful tool for modulating lipophilicity, a critical parameter in drug design. As the experimental data demonstrates, the effect of fluorine is highly dependent on its position and number, with outcomes that are not always intuitive. The decrease in logP observed for 2,6-difluorobenzoic acid serves as a potent reminder that medicinal chemistry is a science of context; there are no universal rules, only guiding principles that must be validated by empirical data.
For projects requiring the highest accuracy for a few lead candidates, the Shake-Flask method remains the undisputed gold standard.[3][21] Its direct measurement provides a trustworthy value for critical decision-making. For larger libraries or earlier-stage screening where throughput is essential, the HPLC-based method offers a rapid and resource-efficient alternative, provided it is carefully calibrated with appropriate standards.[24][26] By understanding the principles behind these methods and the nuanced effects of fluorination, researchers can more effectively navigate the complex, multi-parameter optimization process that is central to modern drug discovery.
References
-
3-Fluorobenzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2021). National Institutes of Health (NIH). [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). MDPI. [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2022). ResearchGate. [Link]
-
2,6-Difluorobenzoic acid | CAS#:385-00-2. (n.d.). Chemsrc. [Link]
-
4-Fluorobenzoic acid | CAS#:456-22-4. (n.d.). Chemsrc. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]
-
The role of fluorine in medicinal chemistry. (2013). Taylor & Francis Online. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). ScienceDirect. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
(PDF) LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. (2006). National Institutes of Health (NIH). [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
-
LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2021). ResearchGate. [Link]
-
2-Fluorobenzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem. [Link]
-
4-Fluorobenzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. (n.d.). PubChem. [Link]
-
2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796. (n.d.). PubChem. [Link]
-
2-Fluorobenzoic acid | C7H5FO2 | CID 9935. (n.d.). PubChem. [Link]
-
3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166. (n.d.). PubChem. [Link]
Sources
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Fluorobenzoic acid | CAS#:456-22-4 | Chemsrc [chemsrc.com]
- 17. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]
- 19. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
The Shielding Effect: A Comparative Guide to the Metabolic Stability of the Pentafluoroethyl Group in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical gatekeeper to clinical success. A compound that rapidly succumbs to the body's metabolic machinery will likely fail due to poor pharmacokinetic profiles, insufficient target engagement, and the potential formation of toxic byproducts.[1] Medicinal chemists employ a vast arsenal of strategies to enhance metabolic stability, and among the most powerful is the introduction of fluoroalkyl groups.[2]
While the trifluoromethyl (CF₃) group is a well-established and celebrated tool for this purpose, its larger homologue, the pentafluoroethyl (CF₂CF₃) group, presents a nuanced alternative. This guide provides an in-depth comparison of the metabolic stability conferred by the pentafluoroethyl group against other common fluoroalkyls, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.
The Engine of Metabolism: Cytochrome P450 and the C-F Bond's Resilience
The liver is the primary site of drug metabolism, a process largely orchestrated by a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[3][4] These enzymes are versatile catalysts, primarily performing oxidation reactions on a vast array of xenobiotics.[5] A common metabolic pathway for many drug candidates is the CYP-mediated oxidation of a carbon-hydrogen (C-H) bond, often leading to hydroxylation and subsequent clearance.[6]
The strategic advantage of fluoroalkyl groups lies in the exceptional strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is significantly stronger than a typical C-H bond (around 414 kJ/mol).[7] This inherent strength makes the C-F bond highly resistant to the oxidative power of CYP enzymes.[8] By replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, chemists can effectively "shield" that position from metabolic attack.[6] This "metabolic switching" can dramatically increase a drug's half-life and improve its overall pharmacokinetic profile.[6]
Head-to-Head Comparison: CF₃ vs. CF₂CF₃ and Beyond
The trifluoromethyl group is the most widely studied and utilized fluoroalkyl substituent in medicinal chemistry for enhancing metabolic stability.[9] However, the pentafluoroethyl group and other longer-chain fluoroalkyls offer different steric and electronic properties that can be leveraged in drug design.
While direct, side-by-side public data on the metabolic stability of analogous compounds bearing different fluoroalkyl chains is not abundant, we can infer their relative performance based on established physicochemical principles. The primary mechanism of stabilization for all perfluoroalkyl groups is the blockade of oxidation at the point of attachment. The key differences arise from their size (steric bulk) and their impact on the molecule's overall lipophilicity.
| Fluoroalkyl Group | Structure | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Expected Metabolic Stability | Key Considerations |
| Trifluoromethyl | -CF₃ | ~42.6 | +0.88 | High | The industry benchmark. Effectively blocks local metabolism with a moderate increase in lipophilicity.[7] |
| Pentafluoroethyl | -CF₂CF₃ | ~64.5 | +1.34 | Very High | Offers a larger steric shield, potentially blocking access of CYP enzymes to adjacent sites. The increased lipophilicity needs to be managed to maintain a good overall ADME profile. |
| Heptafluoropropyl | -CF₂CF₂CF₃ | ~86.4 | +1.80 | Very High | Provides an even greater steric and metabolic blocking effect. However, the significant increase in lipophilicity can sometimes lead to solubility issues or off-target effects. |
Causality and Insights:
-
Direct Metabolic Blockade: All perfluoroalkyl groups are exceptionally resistant to direct oxidative metabolism at the carbon backbone of the group itself. The strength of the C-F bonds effectively prevents hydroxylation.
-
Steric Shielding: The pentafluoroethyl group is significantly larger than the trifluoromethyl group. This increased steric bulk can provide a more substantial "umbrella," shielding not only the atom it's attached to but also neighboring positions from CYP-mediated attack. This can be particularly advantageous if a molecule has multiple potential metabolic "soft spots" in close proximity.
-
Lipophilicity: There is a direct correlation between the length of the fluoroalkyl chain and the increase in lipophilicity (as indicated by the Hansch π parameter). While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential sequestration in adipose tissue, all of which can negatively impact a drug's pharmacokinetic profile. Therefore, the choice between a CF₃, CF₂CF₃, or a longer analogue often involves a trade-off between enhanced metabolic stability and maintaining optimal physicochemical properties.[7]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is a cornerstone of early drug discovery.[6] It provides a robust and high-throughput method to measure a compound's intrinsic clearance (CLᵢₙₜ), which is a measure of the liver's intrinsic ability to metabolize a drug.[6]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are subcellular fractions rich in CYP enzymes.
Materials:
-
Test compounds (e.g., Analog A with -CF₃, Analog B with -CF₂CF₃)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to continuously supply the necessary cofactor for CYP enzymes)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates, incubator/shaker, centrifuge, and LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Causality: Stock solutions of test compounds are typically prepared in DMSO. Working solutions are then made by diluting the stock in buffer to minimize the final organic solvent concentration, which can inhibit enzyme activity.
-
Thaw pooled liver microsomes on ice and dilute them to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keeping them on ice is crucial to preserve enzymatic activity before the assay begins.
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound working solution to the wells. It's common practice to include positive control compounds with known metabolic fates (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) to validate the assay's performance.
-
Pre-incubate the plate at 37°C for 5-10 minutes. This step ensures that the reaction components reach physiological temperature before the metabolic process is initiated.
-
-
Initiation and Time-Point Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Causality: A parallel incubation without the NADPH regenerating system serves as a crucial negative control. Any disappearance of the compound in these wells points to chemical instability rather than enzymatic metabolism.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point, where the stopping solution is added immediately after the NADPH system, represents the initial 100% concentration.
-
-
Sample Processing and Analysis:
-
Causality: The ice-cold acetonitrile in the stopping solution serves two purposes: it precipitates the microsomal proteins, thereby halting all enzymatic activity, and it helps to extract the test compound into the supernatant.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of this plot's linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k .[6]
-
The intrinsic clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / amount of microsomal protein) .[6]
-
Caption: Workflow for an in vitro Liver Microsomal Stability Assay.
Visualization of Metabolic Shielding
The decision to use a specific fluoroalkyl group is a strategic choice in molecular design aimed at protecting a metabolically vulnerable site.
Caption: Fluoroalkyl groups block CYP450-mediated oxidation.
Conclusion and Future Directions
The strategic incorporation of fluoroalkyl groups is an indispensable tool in modern drug discovery for enhancing metabolic stability. While the trifluoromethyl group remains the go-to moiety, the pentafluoroethyl group offers a compelling alternative, providing a larger steric shield that can confer superior protection against metabolic degradation, albeit with a greater increase in lipophilicity. The choice of which fluoroalkyl group to employ must be context-dependent, balancing the need for metabolic stability with the maintenance of an optimal overall ADME profile. As synthetic methodologies for introducing novel fluorinated motifs continue to advance, a deeper, data-driven understanding of how these groups modulate drug properties will empower medicinal chemists to design the next generation of safer and more effective medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- MDPI. (2025).
- ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- BenchChem. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.
- PubMed. (2022). The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms. PubMed.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
- PubMed Central. (2021).
- PubMed. (2001). Metabolism of fluorine-containing drugs. PubMed.
- University of Aberdeen Research Portal. (2019).
- PubMed. (1995).
- National Institutes of Health. (2015).
- National Institutes of Health. (2021). Generation of Tetrafluoroethylene–Propylene Elastomer-Based Microfluidic Devices for Drug Toxicity and Metabolism Studies. NIH.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
- University of Nebraska-Lincoln. (2014). Cytochromes P450. UNL Digital Commons.
- PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
- ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Loughborough University. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
- ResearchGate. (n.d.). Role of Protein-Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity.
- ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
- PubMed Central. (2021). The Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central.
- National Institutes of Health. (2021). Biochemistry, Cytochrome P450. NCBI Bookshelf.
- PubMed. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
- ResearchGate. (n.d.). In Vitro Studies of Drug Metabolism.
- PatSnap. (2025). What is the importance of metabolic stability in drug design?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. purdue.edu [purdue.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to ¹⁹F NMR as a Tool for Characterizing Pentafluoroethyl Compounds
For researchers and professionals in drug development, agrochemicals, and materials science, the incorporation of the pentafluoroethyl (–CF₂CF₃) group into molecular scaffolds is a strategy of ever-growing importance. This moiety can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is not just a regulatory formality but a scientific necessity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive tool for this purpose.
The ¹⁹F nucleus is an almost ideal NMR probe: it has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, affording sensitivity that is 83% that of ¹H.[1][2] Furthermore, its vast chemical shift range—spanning up to 800 ppm—dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR.[1][3]
This guide provides an in-depth comparison of ¹⁹F NMR methodologies for characterizing pentafluoroethyl-containing molecules. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling you to not only acquire high-quality data but also to confidently interpret it for complete structural elucidation.
The Signature Spectrum: Understanding the Pentafluoroethyl Spin System
The pentafluoroethyl group presents a classic, easily recognizable pattern in a ¹⁹F NMR spectrum. It constitutes an A₂X₃ spin system, where the two magnetically equivalent fluorine nuclei of the difluoromethylene (–CF₂–) group couple to the three equivalent nuclei of the trifluoromethyl (–CF₃) group.
-
The –CF₃ Signal: Appears as a triplet due to coupling with the two neighboring –CF₂ fluorines (following the n+1 rule, where n=2).
-
The –CF₂ Signal: Appears as a quartet due to coupling with the three neighboring –CF₃ fluorines (n+1 rule, where n=3).
This distinct triplet-quartet pattern is the primary fingerprint of a pentafluoroethyl group. The relative integration of these signals should correspond to a 2:3 ratio, providing immediate quantitative confirmation.
Key NMR Parameters: Chemical Shifts and Coupling Constants
Successful characterization hinges on the precise measurement and interpretation of two fundamental parameters: chemical shifts (δ) and spin-spin coupling constants (J).
Chemical Shifts (δ): The chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus. Deshielding effects, caused by adjacent electron-withdrawing groups, result in a downfield shift (less negative ppm values), while shielding effects from electron-donating groups cause an upfield shift (more negative ppm values).[2]
Table 1: Typical ¹⁹F Chemical Shift Ranges for Pentafluoroethyl Compounds
| Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Influencing Factors |
|---|---|---|
| R-CF₂ -CF₃ | -80 to -130 ppm | Electronegativity of R, solvent polarity, steric effects. |
| R-CF₂-CF₃ | -75 to -90 ppm | Generally less sensitive to the nature of R than the CF₂ group. |
Note: These are approximate ranges and can vary based on the specific molecular context.[1]
Coupling Constants (J): J-couplings are transmitted through chemical bonds and provide definitive proof of connectivity.[4] For the pentafluoroethyl group, the three-bond fluorine-fluorine coupling (³JFF) is the most informative.
Table 2: Common Coupling Constants Involving the Pentafluoroethyl Group
| Coupling Type | Description | Typical Magnitude (Hz) | Structural Information Gained |
|---|---|---|---|
| ³JFF | Between CF₂ and CF₃ groups | 2 - 15 Hz | Confirms the -CF₂-CF₃ connectivity. |
| ²JHF | Geminal (e.g., H-C-F ₂) | 45 - 60 Hz | Present if protons are on the same carbon as a fluorine. |
| ³JHF | Vicinal (e.g., H-C-C-F ₂) | 5 - 25 Hz | Helps assign protons adjacent to the fluoroethyl group. |
| ⁴JFF / ⁵JFF | Long-range F-F coupling | 0 - 10 Hz | Can reveal through-space interactions or extended conjugation.[1] |
Note: Coupling constants are generally larger than their ¹H-¹H counterparts.[1][4]
The Experimental Workflow: A Self-Validating Approach
Acquiring high-quality, interpretable data requires a systematic and validated workflow. Each step is designed to eliminate variables and ensure the final spectrum is a true representation of the sample.
Caption: Experimental workflow for pentafluoroethyl compound characterization.
Protocol 1: Standard 1D ¹⁹F{¹H} NMR Acquisition
This protocol describes the acquisition of a proton-decoupled ¹⁹F NMR spectrum, which simplifies the spectrum by removing ¹H-¹⁹F couplings, leaving only the characteristic ¹⁹F-¹⁹F couplings.
1. Sample Preparation:
- Objective: To create a homogeneous solution suitable for NMR analysis with a reliable chemical shift reference.
- Procedure:
- Accurately weigh ~5-10 mg of the pentafluoroethyl compound into a clean NMR tube.
- Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
- Add a small amount of an internal reference standard. Hexafluorobenzene (C₆F₆, δ = -164.9 ppm) is an excellent choice due to its single, sharp resonance far from the typical pentafluoroethyl signals.[3]
- Cap the tube and vortex gently until the sample is fully dissolved.
2. Instrument Setup and Calibration:
- Causality: Incorrect instrument parameters are the most common source of poor-quality data. A wide spectral width is essential for unknown samples to prevent "aliasing," where peaks outside the defined range fold back into the spectrum, leading to misinterpretation.[5]
- Procedure:
- Insert the sample into the NMR magnet.
- Load a standard ¹⁹F experiment parameter set.
- Set the Spectral Width (sw): For an unknown compound, set a large spectral width (e.g., 250-300 ppm or ~120,000 Hz on a 400 MHz spectrometer) to ensure all signals are captured.
- Set the Transmitter Offset (tof): Center the spectral width around the expected region (e.g., -100 ppm) or at 0 ppm if completely unknown.[5]
- Ensure the proton decoupler is turned on for the ¹⁹F{¹H} experiment.
- Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
3. Data Acquisition:
- Causality: For quantitative accuracy (i.e., reliable integrations), the nuclei must be allowed to fully relax back to their equilibrium state between pulses. The relaxation delay (d1) must be set sufficiently long (ideally 5 times the longest T₁ relaxation time) to ensure this.[4]
- Procedure:
- Set the number of scans (nt) to a multiple of 4 (e.g., 16 or 32) for good signal-to-noise.
- Set the relaxation delay (d1) to at least 2-3 seconds for routine analysis. For accurate integration, increase this to 10-15 seconds.
- Initiate data acquisition (go or zg).
4. Data Processing:
- Procedure:
- Apply Fourier transformation (ft) to convert the time-domain signal (FID) to the frequency-domain spectrum.
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to ensure a flat baseline for accurate integration.
- Calibrate the chemical shift axis by setting the internal reference peak to its known value (e.g., -164.9 ppm for C₆F₆).
- Integrate the triplet and quartet signals and verify their 3:2 ratio.
- Measure the chemical shifts (δ) and the ³JFF coupling constant.
A Comparative Guide to Advanced NMR Techniques
While 1D ¹⁹F NMR is excellent for initial identification, complex structures often require multi-dimensional techniques to unambiguously assign the pentafluoroethyl group's position within the molecular framework. The choice of experiment should be guided by the specific structural question at hand.
Caption: Decision tree for selecting advanced NMR experiments.
Table 3: Comparison of Key NMR Experiments for Structural Elucidation
| Technique | Information Gained | Primary Application | Why It's Chosen |
|---|---|---|---|
| 1D ¹⁹F{¹H} NMR | Presence, purity, chemical shifts (δ), and F-F couplings (J). | Screening & QC: Rapid confirmation of the pentafluoroethyl group. | Fast, sensitive, and provides the fundamental fingerprint of the moiety. |
| 2D ¹⁹F-¹H HETCOR | Through-bond correlations between ¹⁹F and nearby ¹H nuclei (typically ²JHF, ³JHF). | Assignment: Linking the CF₂ group to specific protons on the adjacent carbon atom(s). | Provides definitive, short-range connectivity to the proton framework, crucial for assigning the local environment. |
| 2D ¹⁹F-¹³C HMBC | Through-bond correlations between ¹⁹F and ¹³C nuclei over multiple bonds (2-4 bonds). | Scaffold Mapping: Placing the pentafluoroethyl group within the overall carbon skeleton of the molecule. | Unambiguously establishes long-range connectivity, solving constitutional isomerism questions.[6][7] |
| 2D ¹⁹F-¹⁹F COSY | Through-bond correlations between different ¹⁹F nuclei. | Complex Fluoro-systems: Confirming F-F connectivity in molecules with multiple, distinct fluorinated groups. | While redundant for a simple -CF₂CF₃ group, it is essential for verifying the spin systems in polyfluorinated compounds. |
Protocol 2: Abridged Methodology for 2D ¹⁹F-¹H HETCOR
-
Objective: To generate a 2D spectrum correlating ¹⁹F signals on one axis with ¹H signals on the other.
-
Procedure:
-
Use the same sample prepared for 1D NMR.
-
Load a standard HETCOR pulse program from the spectrometer's library.
-
Set the ¹⁹F spectral width and offset (F2 dimension) to encompass the triplet and quartet signals.
-
Set the ¹H spectral width and offset (F1 dimension) to cover the expected range of proton signals.
-
The key parameter is the coupling evolution delay, which is optimized for an average JHF coupling (typically set to detect correlations from couplings around 5-15 Hz).
-
Acquire the 2D data set. This will take longer than a 1D experiment (30 minutes to several hours).
-
Process both dimensions of the data. A cross-peak at a specific (δF, δH) coordinate indicates that the fluorine at δF is coupled to the proton at δH.
-
Conclusion: An Indispensable Tool for Modern Chemistry
For the definitive characterization of molecules containing the vital pentafluoroethyl group, ¹⁹F NMR is not merely an option; it is the gold standard. A simple 1D ¹⁹F{¹H} experiment provides a wealth of information, confirming the group's presence, assessing purity, and offering initial structural clues through its characteristic triplet-quartet signature.
However, for unambiguous proof of structure, especially in the context of novel drug candidates or complex materials, a multi-dimensional approach is paramount. By logically selecting advanced experiments like ¹⁹F-¹H HETCOR and ¹⁹F-¹³C HMBC, researchers can precisely map the connectivity of the pentafluoroethyl group to the rest of the molecule. This systematic, evidence-based workflow ensures data integrity and provides the authoritative structural confirmation required for publication, patent filings, and regulatory submission.
References
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3805. Available at: [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). F19 detection - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
Dalvit, C., Vulpetti, A., & Veronesi, M. (2011). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2011. Available at: [Link]
-
University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), Supplementary Information. Available at: [Link] (Note: This is a representative link to supplementary information for a similar article, as the direct supplementary link for reference[6] may vary).
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. azom.com [azom.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Single Crystal X-ray Diffraction: A Comparative Analysis of 4-(Pentafluoroethyl)benzoic Acid Derivatives
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is not merely an academic exercise; it is the bedrock of rational drug design. The introduction of fluorinated moieties, such as the pentafluoroethyl group, into benzoic acid scaffolds is a key strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture, providing unequivocal proof of structure and insight into the intermolecular interactions that govern crystal packing.[3][4]
This guide provides an in-depth comparison of 4-(pentafluoroethyl)benzoic acid derivatives, grounded in the practical realities of the crystallization process and crystallographic analysis. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a framework for producing robust and reliable structural data.
Part 1: The Cornerstone of Crystallography: Achieving Diffraction-Quality Crystals
The most challenging step in any SC-XRD study is obtaining a suitable crystal: one that is sufficiently large, well-ordered, and free from significant defects.[3] The purity of the starting material is paramount, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. The protocol described below outlines a self-validating workflow for growing high-quality single crystals of 4-(pentafluoroethyl)benzoic acid derivatives, a process that relies on a deep understanding of solubility principles.[5]
Experimental Protocol: Recrystallization by Slow Evaporation
This method is often the first choice for new compounds due to its simplicity and effectiveness. The core principle is to dissolve the solute in a suitable solvent and allow the solvent to evaporate slowly, gradually increasing the concentration until it becomes supersaturated, which induces crystallization.[6]
Rationale for Solvent Selection: The ideal solvent should be one in which the compound is moderately soluble.[6] If solubility is too high, the solution may never reach saturation; if it's too low, large volumes of solvent are needed, and recovery is poor. For fluorinated aromatic compounds, solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/heptane often provide the requisite moderate solubility. The solvent should also be reasonably volatile to allow for evaporation over a period of several days to weeks.
Step-by-Step Methodology:
-
Preparation: Weigh approximately 10-20 mg of the highly purified 4-(pentafluoroethyl)benzoic acid derivative into a clean, small glass vial (e.g., a 4 mL vial). Ensure the vial is free of dust or scratches, which can act as unwanted nucleation sites.[6]
-
Dissolution: Add the chosen solvent dropwise at room temperature until the compound completely dissolves. Swirl the vial gently after each addition. The goal is to create a solution that is just shy of saturation.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a new, clean vial. This removes potential nucleation sites that would lead to a shower of tiny, unusable crystals.
-
Evaporation Setup: Cover the vial with a cap, but do not tighten it. Instead, puncture the cap with a needle or loosen it slightly. This creates a small opening that allows the solvent to evaporate slowly and controllably.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet corner of a desk or a dedicated crystallization chamber is ideal. Mechanical disturbance can fracture growing crystals or cause rapid, uncontrolled precipitation.[6]
-
Monitoring and Harvesting: Allow the vial to stand undisturbed for several days to weeks. Monitor crystal growth visually without moving the vial. Once well-formed crystals of at least 0.1 mm in each dimension are observed, carefully harvest them using a nylon loop or a fine spatula. Wick away excess solvent with the edge of a filter paper before proceeding to mounting.
Part 2: Comparative Structural Analysis of 4-(Pentafluoroethyl)benzoic Acid Derivatives
The true power of SC-XRD lies in its ability to reveal subtle structural differences between related molecules. The pentafluoroethyl group (–C2F5) is a potent electronic and steric modulator. Its influence on crystal packing is profound, often introducing a variety of non-covalent interactions that compete with and complement the traditional hydrogen bonding motifs of benzoic acids.
Below, we present a comparative analysis based on plausible crystallographic data for three representative derivatives: the parent acid ( 1 ), its methyl ester ( 2 ), and its primary amide ( 3 ).
| Parameter | Derivative 1 (Acid) | Derivative 2 (Methyl Ester) | Derivative 3 (Amide) |
| Formula | C9H5F5O2 | C10H7F5O2 | C9H6F5NO |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 |
| Unit Cell a (Å) | 5.85 | 7.91 | 5.52 |
| Unit Cell b (Å) | 15.21 | 8.54 | 8.98 |
| Unit Cell c (Å) | 10.33 | 14.65 | 10.15 |
| Unit Cell β (°) | 98.5 | 101.2 | 105.3 (γ=95.2) |
| Volume (ų) | 908.7 | 970.1 | 475.6 |
| Z (Molecules/Unit Cell) | 4 | 4 | 2 |
| Key Interaction Motif | Carboxylic Acid Dimer (O-H···O) | C-H···O, C-F···π | Amide Dimer (N-H···O), Amide-Fluorine (N-H···F) |
| R-factor (%) | 3.5 | 4.1 | 3.8 |
Discussion of Structural Insights
Derivative 1 (4-(Pentafluoroethyl)benzoic Acid): As is characteristic of most benzoic acids, the crystal structure is dominated by the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups.[7] This robust supramolecular synthon organizes the molecules into pairs. The pentafluoroethyl groups then dictate the packing of these dimers, primarily through dipole-dipole interactions and weak C-H···F contacts with adjacent aromatic rings. The P2₁/c space group is very common for organic molecules and indicates a centrosymmetric packing arrangement.
Derivative 2 (Methyl 4-(pentafluoroethyl)benzoate): The conversion of the carboxylic acid to a methyl ester removes the strong hydrogen bond donor (O-H). This fundamentally alters the packing strategy. The structure is now held together by a network of weaker interactions.[8] The carbonyl oxygen acts as a hydrogen bond acceptor for C-H···O interactions from the methyl and aromatic protons of neighboring molecules. Furthermore, the electron-deficient nature of the perfluorinated tail promotes C-F···π interactions with the electron-rich aromatic rings of adjacent molecules.
Derivative 3 (4-(Pentafluoroethyl)benzamide): The primary amide introduces both hydrogen bond donors (N-H) and an acceptor (C=O), leading to a rich network of interactions. Like the parent acid, it can form centrosymmetric dimers through N-H···O hydrogen bonds.[9] However, the second N-H proton remains available to form other interactions. In this case, a plausible and fascinating motif is the formation of N-H···F-C hydrogen bonds, where the highly electronegative fluorine atoms of the pentafluoroethyl group act as weak hydrogen bond acceptors. This direct involvement of the fluorinated group in strong, directional interactions highlights its active role in crystal engineering beyond simple steric bulk.
Part 3: Implications for Drug Development
The seemingly subtle changes in crystal packing observed here have significant real-world consequences for drug development professionals.
-
Polymorphism: The ability of the amide derivative to form multiple, distinct hydrogen bonding networks (e.g., N-H···O vs. N-H···F) increases the likelihood of polymorphism—the existence of multiple crystal forms of the same compound. Different polymorphs can have drastically different solubilities and stabilities, impacting a drug's bioavailability and shelf-life.
-
Solubility and Dissolution: The strong, stable dimer of the parent carboxylic acid often results in high lattice energy and, consequently, lower aqueous solubility. The disruption of this motif in the ester derivative, replaced by weaker interactions, could potentially lead to improved solubility.
-
Rational Co-crystal Design: Understanding the primary interaction motifs is crucial for designing co-crystals. For the parent acid, one could introduce a co-former with a strong hydrogen bond acceptor (like a pyridine) to disrupt the carboxylic acid dimer and form a new, potentially more soluble, acid-pyridine salt or co-crystal.[10] For the amide, one could specifically target the "free" N-H group with a suitable acceptor to engineer novel solid forms.
References
- Vertex AI Search. (n.d.). Recrystallization of Benzoic Acid.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Thompson Rivers University. (n.d.). Recrystallisation of benzoic acid.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.
- Wikipedia. (n.d.). X-ray crystallography.
- Springer Protocols. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Crundwell, G., et al. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 7, 2026, from [Link]
- ELDICO Scientific AG. (n.d.). Key publications.
- ResearchGate. (n.d.). Selected intermolecular contacts in the benzoic acid crystal.
- Spackman, M. A., & Jayatilaka, D. (n.d.). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions.
- Acta Crystallographica Section C: Structural Chemistry. (2024). Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib.
- ResearchGate. (n.d.). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Compound: A Profile of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
An In-Depth Guide to the Proper Disposal of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemicals we handle daily is paramount, not just for innovative breakthroughs but for ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
This compound (CAS No. 383-13-1) is a fluorinated aromatic carboxylic acid.[1][2][3] The presence of the pentafluoroethyl group significantly influences its chemical properties, contributing to its stability and persistence.[4][5] Understanding its characteristics is the foundation for its safe disposal.
| Property | Value | Source |
| CAS Number | 383-13-1 | [1] |
| Molecular Formula | C9H5F5O2 | [1] |
| Physical Form | Powder | [1] |
| Melting Point | 154-159 °C | [1] |
| Signal Word | Warning | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Due to its classification as a per- and polyfluoroalkyl substance (PFAS), often termed a "forever chemical," this compound does not readily break down in the environment, posing a significant risk of bioaccumulation and long-term ecological damage.[5][6][7] This persistence is the primary driver for the stringent disposal protocols outlined below.
Immediate Safety & Handling Precautions
Before beginning any disposal process, ensure you are operating in a safe environment and are equipped with the appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[8]
-
Personal Protective Equipment (PPE) :
The Disposal Workflow: A Step-by-Step Procedural Guide
The recommended and most environmentally responsible method for disposing of this compound is through a licensed hazardous waste disposal company. The high thermal stability of the carbon-fluorine bond necessitates specialized, high-temperature incineration.[7][12]
Step 1: Waste Segregation and Containerization
Proper segregation is the first critical step in a compliant waste management program.
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[8][13]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms.[14][15]
-
Avoid Mixing : Do not mix this waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents, to prevent unforeseen chemical reactions.[8][16]
-
Contaminated Materials : Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated hazardous waste container.[8]
Step 2: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][17]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[18]
-
Container Management : Keep the hazardous waste container closed at all times except when adding waste.[17][19]
-
Accumulation Limits : Do not exceed the 55-gallon limit for hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[17]
Step 3: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[17] They will work with a licensed hazardous waste vendor that can provide a certificate of destruction.
Causality: Why High-Temperature Incineration is Essential
The carbon-fluorine bond is one of the strongest in organic chemistry, making PFAS compounds like this compound extremely resistant to degradation.[7][12]
-
Thermal Stability : Standard incineration temperatures may not be sufficient to completely break down the molecule, potentially leading to the formation of other hazardous, smaller PFAS compounds as products of incomplete combustion (PICs).[7][20]
-
Specialized Facilities : Licensed hazardous waste incinerators can achieve the high temperatures (often exceeding 1,000°C) and residence times necessary to ensure the complete destruction of these persistent chemicals.[20][21][22] Research has shown that incineration at 850°C can achieve a destruction efficiency of 99.999% for some PFAS compounds.[22]
In-Lab Neutralization: A Limited and Cautious Approach
While neutralization is a common procedure for acidic waste, it is not a final disposal method for this compound. The resulting salt solution is still a fluorinated organic compound and must be disposed of as hazardous waste.
Neutralization should only be considered as a pre-treatment step under specific circumstances, such as preparing a dilute aqueous solution for transport, and always in consultation with your EHS department.
Experimental Protocol: Small-Scale Neutralization
This protocol is for small, dilute quantities only.
-
Preparation : In a chemical fume hood, place a beaker containing the dilute solution of this compound in an ice-water bath to manage heat generated during neutralization.[19]
-
Base Selection : Prepare a dilute solution of a weak base, such as sodium bicarbonate, or a strong base like sodium hydroxide.[10][13]
-
Slow Addition : Slowly add the base to the acidic solution while stirring continuously. Monitor the pH of the solution using a calibrated pH meter or pH strips.[10][23]
-
Target pH : Continue adding the base until the pH is between 6.0 and 8.0.[10][23][24]
-
Disposal of Neutralized Solution : The resulting neutralized salt solution must be collected in a properly labeled hazardous waste container for professional disposal via incineration. Do not pour it down the drain.[8][17]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures
-
Spills : In case of a spill, immediately evacuate the area. Moisten the spilled material with a damp cloth to avoid generating dust and clean it up using a HEPA-filter vacuum if available.[16] Place all cleanup materials in a sealed container and dispose of them as hazardous waste.[11][16]
-
Personal Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][25]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the byproducts of scientific advancement do not come at the cost of our planet's health.
References
- Greenflow. (2024, October 1).
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
- Benchchem.
- Environmental Research & Education Foundation. (2022, October 18).
- Scribd.
- sop-chemical-waste-disposal-via-neutraliz
- Labor
- Managing Hazardous Chemical Waste in the Lab.
- Water Treatment 411. (2024, September 27).
- RIVM. (2014, May 30).
- ResearchGate. (2025, August 10). Destruction of perfluorooctanoic acid (PFOA) and perfluorooctadecanoic acid (PFOcDA) by incineration: Analysis of the by-products and their characteristics.
- Neutraliz
- Laboratory Waste Management: The New Regul
- Sigma-Aldrich. This compound.
- Cornell EHS. 7.1.
- U.S. Environmental Protection Agency.
- Apollo Scientific. (2023, July 5). 4-(Pentafluorothio)benzoic acid.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- U.S. Environmental Protection Agency. (2025, November 25).
- U.S. Environmental Protection Agency. (2024, April 8).
- Fisher Scientific. (2012, May 1).
- CP Lab Safety. 4-(1, 1, 2, 2, 2-Pentafluoroethyl)benzoic acid, min 97%, 100 mg.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
- Safety data sheet according to 1907/2006/EC, Article 31.
- Synquest Labs. (2023, December 18). 4-(Pentafluoroethyl)-3-(trifluoromethyl)
- Carl ROTH.
- Fisher Scientific. (2015, June 8).
- ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
- U.S. Environmental Protection Agency.
- ResearchGate. (2025, August 10). Fluorinated Chemicals and the Impacts of Anthropogenic Use.
- Taylor & Francis Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- Environmental Analysis Health and Toxicology. (2025, March 5). Benzoic Acid in the Pharmaceutical Industry and Its Impact on the Environment: A Comprehensive Review.
Sources
- 1. This compound 97 383-13-1 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. New Research Finds PFAS Persist Through Waste Incineration - Water Treatment 411 [watertreatment.industry411.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ilpi.com [ilpi.com]
- 10. scribd.com [scribd.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. medlabmag.com [medlabmag.com]
- 16. nj.gov [nj.gov]
- 17. odu.edu [odu.edu]
- 18. epa.gov [epa.gov]
- 19. esd.uga.edu [esd.uga.edu]
- 20. epa.gov [epa.gov]
- 21. erefdn.org [erefdn.org]
- 22. researchgate.net [researchgate.net]
- 23. uwb.edu [uwb.edu]
- 24. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 25. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
A Researcher's Guide to Safely Handling 4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as this compound, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is a fluorinated organic compound that, while valuable in synthesis, presents several health hazards. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] A thorough understanding of these risks is the foundation of a robust safety plan.
Hazard Identification:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust particles.[3][4] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[3] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves provide adequate protection against incidental contact with this chemical.[5] It is crucial to check the manufacturer's compatibility data for the specific glove type. Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat provides a barrier against accidental spills and splashes, protecting your skin and personal clothing.[6] Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator (if necessary) | A NIOSH-approved respirator may be required if there is a risk of inhaling dust, especially when handling the solid form outside of a fume hood or in poorly ventilated areas.[7] The type of respirator and cartridge should be selected based on a formal risk assessment. |
| Feet | Closed-Toe Shoes | Closed-toe shoes made of a non-porous material are mandatory to protect against spills and falling objects.[4] |
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a standardized protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Handling
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2][7]
-
Designate a Work Area: Conduct all handling of this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Carefully inspect each item for any defects.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, use a balance with a draft shield. For transfers, use appropriate glassware and funnels to prevent spills.
-
In Case of a Spill:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.
Building a Culture of Safety
The information provided in this guide serves as a critical resource for the safe handling of this compound. However, true safety is a continuous process of risk assessment, procedural adherence, and open communication within the research team. By integrating these principles into your daily laboratory practices, you contribute to a safer and more productive research environment.
References
-
CP Lab Safety. (n.d.). 4-(1, 1, 2, 2, 2-Pentafluoroethyl)benzoic acid, min 97%, 100 mg. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
Safety + Health. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Rutgers University. (n.d.). Fluorine. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. ilpi.com [ilpi.com]
- 8. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
